Briclin
Description
Properties
IUPAC Name |
4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCWBDHBTVXHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860546 | |
| Record name | 4-Amino-N-{5-amino-2-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Brilacidin: An In-Depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin (formerly PMX-30063) is a first-in-class, non-peptidic defensin-mimetic small molecule that represents a novel approach to the treatment of infectious and inflammatory diseases.[1][2] Developed through computational design to emulate the amphiphilic properties of natural host defense peptides (HDPs), Brilacidin overcomes many of the limitations of native peptides, such as proteolytic instability and high manufacturing costs.[2][3] This guide provides a comprehensive technical overview of the core mechanisms of action of Brilacidin, presenting key quantitative data, detailed experimental methodologies, and visual representations of its multifaceted activity.
Brilacidin exhibits a dual mechanism of action, functioning as both a direct-acting antimicrobial agent and a potent immunomodulator.[4] Its primary antimicrobial activity stems from the rapid disruption of microbial cell membranes, a mechanism that is less likely to induce bacterial resistance.[2][5] Concurrently, its immunomodulatory effects are characterized by the suppression of pro-inflammatory cytokines and chemokines, offering therapeutic potential for a range of inflammatory conditions.[3][6]
Antimicrobial Mechanism of Action: Membrane Disruption
The cornerstone of Brilacidin's antimicrobial efficacy is its ability to selectively target and disrupt the integrity of microbial cell membranes.[2][4] This process is initiated by the electrostatic interaction of the cationic Brilacidin molecule with the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[4]
Following this initial binding, Brilacidin inserts into the lipid bilayer, leading to a cascade of disruptive events:
-
Membrane Depolarization: Brilacidin causes a rapid and sustained depolarization of the bacterial cytoplasmic membrane.[7][8] This dissipation of the membrane potential disrupts essential cellular processes that are dependent on the proton motive force, such as ATP synthesis and nutrient transport.
-
Increased Membrane Permeability: Insertion of Brilacidin into the membrane leads to the formation of pores or channels, resulting in increased permeability.[9][10] This allows for the leakage of intracellular components, including ions and ATP, and the influx of extracellular substances, ultimately leading to cell death.[11]
This rapid, physical mechanism of action is a key advantage of Brilacidin, as it is more difficult for bacteria to develop resistance to membrane disruption compared to conventional antibiotics that target specific metabolic pathways.[2]
Quantitative Antimicrobial Activity
Brilacidin has demonstrated broad-spectrum activity against a wide range of pathogens, including multidrug-resistant strains. The following tables summarize its in vitro potency.
Table 1: Minimum Inhibitory Concentrations (MIC) of Brilacidin against Bacterial Pathogens
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Ciprofloxacin Susceptible (CSSA) | 0.25 | 0.25 | 0.125-0.5 | [12] |
| Staphylococcus aureus | Ciprofloxacin Resistant (CRSA) | 0.25 | 0.5 | 0.125-1.0 | [12] |
| Staphylococcus epidermidis | Ciprofloxacin Susceptible (CSSE) | 0.125 | 0.25 | 0.03125-0.25 | [12] |
| Staphylococcus epidermidis | Ciprofloxacin Resistant (CRSE) | 0.125 | 0.25 | 0.03125-0.25 | [12] |
| Streptococcus pneumoniae | - | 1 | 1 | 0.5-128 | [12] |
| Moraxella Species | - | 4 | 64 | 0.5-128 | [12] |
| Haemophilus influenzae | - | 8 | 8 | 2-32 | [12] |
| Pseudomonas aeruginosa | - | 4 | 4 | 0.5-8 | [12] |
| Serratia marcescens | - | 8 | 32 | 0.25-32 | [12] |
Table 2: Antifungal Activity of Brilacidin
| Fungal Species | MIC (µg/mL) | Inhibition Endpoint | Reference(s) |
| Aspergillus fumigatus | >80 | - | [13] |
| Various Pathogenic Fungi | < 4 | 50% | [14] |
Table 3: In Vitro Antiviral Activity of Brilacidin
| Virus | Cell Line | IC₅₀ (µM) | Reference(s) |
| SARS-CoV-2 (Pseudovirus) | Vero C1008 | 12.0 ± 1.7 | [4] |
| SARS-CoV-2 (Pseudovirus) | Calu-3 | 23.0 ± 1.6 | [4] |
| Human Coronavirus (HCoV-OC43) | - | 4.81 ± 0.95 | [4] |
| Human Coronavirus (HCoV-229E) | - | 1.59 ± 0.07 | [4] |
| Human Coronavirus (HCoV-NL63) | - | 2.45 ± 0.05 | [4] |
Immunomodulatory Mechanism of Action: Cytokine Suppression
Beyond its direct antimicrobial effects, Brilacidin exhibits potent immunomodulatory and anti-inflammatory properties.[3] A key mechanism underlying these effects is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][6]
By inhibiting PDE4, Brilacidin leads to an accumulation of intracellular cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the downregulation of pro-inflammatory cytokine production and an increase in the production of anti-inflammatory mediators.[6]
Brilacidin has been shown to suppress the production of several key pro-inflammatory cytokines and chemokines, including:
-
Tumor Necrosis Factor-alpha (TNF-α)[6]
-
Interleukin-6 (IL-6)[6]
-
Interleukin-1 beta (IL-1β)[6]
-
Interleukin-8 (IL-8)[6]
-
Monocyte Chemoattractant Protein-1 (MCP-1)[6]
-
Macrophage Inflammatory Protein-2-alpha (MIP2-α)[6]
-
Matrix Metallopeptidase 9 (MMP-9)[6]
This broad suppression of inflammatory mediators contributes to Brilacidin's therapeutic potential in conditions characterized by excessive inflammation, such as oral mucositis and inflammatory bowel disease.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Brilacidin against bacterial isolates.
Materials:
-
Brilacidin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of Brilacidin in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (no Brilacidin) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of Brilacidin that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring absorbance at 600 nm.
Bacterial Membrane Depolarization Assay
This assay utilizes the fluorescent dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) to measure changes in bacterial membrane potential.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
DiOC₂(3) stock solution
-
Brilacidin
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest bacterial cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS to a defined optical density (e.g., OD₆₀₀ = 0.2).
-
Add DiOC₂(3) to the cell suspension at a final concentration of 3 µM and incubate in the dark for 15-20 minutes to allow the dye to equilibrate.
-
Add varying concentrations of Brilacidin to the stained cell suspension.
-
Immediately measure the fluorescence at two emission wavelengths: green (e.g., 525 nm) and red (e.g., 620 nm), with excitation at 488 nm.
-
A decrease in the red/green fluorescence ratio indicates membrane depolarization.[8]
Propidium (B1200493) Iodide (PI) Uptake Assay for Membrane Permeabilization
This assay measures the influx of the fluorescent dye propidium iodide into cells with compromised membranes.
Materials:
-
Bacterial culture
-
PBS
-
Propidium iodide solution
-
Brilacidin
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Prepare a bacterial suspension in PBS.
-
Add propidium iodide to the suspension at a final concentration of 10 µg/mL.
-
Add different concentrations of Brilacidin to the suspension.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
An increase in fluorescence indicates membrane permeabilization.[9]
ATP Leakage Assay
This protocol quantifies the release of intracellular ATP from bacteria upon treatment with Brilacidin.
Materials:
-
Bacterial culture
-
ATP-free buffer
-
Brilacidin
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Prepare a dense bacterial suspension in an ATP-free buffer.
-
Add Brilacidin at the desired concentration.
-
At various time points, centrifuge the suspension to pellet the bacteria.
-
Collect the supernatant and measure the extracellular ATP concentration using a bioluminescence assay kit according to the manufacturer's instructions.
-
An increase in luminescence corresponds to ATP leakage.[11]
Cytokine Release Assay (ELISA)
This protocol describes the measurement of cytokine levels in cell culture supernatants following treatment with Brilacidin.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells or macrophages)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other stimulant
-
Brilacidin
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Plate the immune cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Brilacidin for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent like LPS.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit, following the manufacturer's protocol.
-
A reduction in cytokine concentration in Brilacidin-treated wells compared to the stimulated control indicates an immunomodulatory effect.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Brilacidin's antimicrobial mechanism of action.
Caption: Brilacidin's immunomodulatory signaling pathway.
Experimental Workflow Diagram
References
- 1. Innovation Pharmaceuticals Brilacidin as a Novel Inhibitor of Phosphodiesterase 4 (PDE4) Supports its Potential to Treat Autoimmune and Inflammatory Diseases — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 2. Brilacidin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 7. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. A host defense peptide mimetic, brilacidin, potentiates caspofungin antifungal activity against human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Brilacidin: A Technical Guide to a Novel Host Defense Protein Mimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilacidin (formerly PMX-30063) is a first-in-class, non-peptidic small molecule designed to mimic the structure and function of human host defense peptides (HDPs), specifically defensins. As an aryl amide foldamer, it overcomes the traditional limitations of peptide-based therapeutics, such as proteolytic degradation, while retaining and enhancing the beneficial properties of natural HDPs.[1] This document provides a comprehensive technical overview of Brilacidin, detailing its molecular structure, multifaceted mechanism of action, and a summary of its preclinical and clinical development across various indications. It is intended to serve as a resource for researchers and professionals in the field of drug development.
Molecular Structure and Properties
Brilacidin is a synthetic, polymer-based small molecule designed through computational modeling to replicate the amphiphilic properties of natural HDPs.[2] This structure, characterized by an arylamide backbone with strategically placed charged and hydrophobic elements, allows it to selectively interact with and disrupt microbial cell membranes.[2][3] Unlike its natural counterparts, Brilacidin's non-peptidic nature confers a rigid backbone, enhancing its stability and potency.[1]
Chemical and Physical Data:
| Property | Value |
| IUPAC Name | N,N'-bis[3-{[5-(carbamimidoylamino)pentanoyl]amino}-2-[(3R)-pyrrolidin-3-yloxy]-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide |
| Molecular Formula | C40H50F6N14O6 |
| Molar Mass | 936.922 g·mol−1 |
| CAS Number | 1224095-98-0 |
Mechanism of Action
Brilacidin exhibits a multi-modal mechanism of action, encompassing direct antimicrobial activity, immunomodulatory effects, and broad-spectrum antiviral properties.
Antimicrobial Action: Membrane Disruption
The primary antimicrobial mechanism of Brilacidin is the rapid disruption of bacterial cell membranes. This process is initiated by the electrostatic interaction of the positively charged Brilacidin molecule with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This selective targeting leads to membrane depolarization, increased permeability, and ultimately, cell death.[4][5] This direct and rapid action is thought to reduce the likelihood of developing bacterial resistance.
Immunomodulatory Effects: Anti-inflammatory Pathways
Beyond its direct antimicrobial properties, Brilacidin demonstrates robust immunomodulatory and anti-inflammatory activity. A key aspect of this is its ability to inhibit phosphodiesterase 4 (PDE4).[1] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8.[1] This mechanism is central to its therapeutic potential in inflammatory conditions such as oral mucositis and inflammatory bowel disease.
Antiviral Activity: Dual-Acting Mechanism
Brilacidin has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including human coronaviruses such as SARS-CoV-2.[6][7] Its antiviral mechanism is twofold:
-
Direct Virucidal Action: Brilacidin can directly interact with and disrupt the integrity of the viral envelope, thereby inactivating the virus and preventing its entry into host cells.[6][8]
-
Host-Targeting Action: Brilacidin can bind to heparan sulfate (B86663) proteoglycans (HSPGs) on the surface of host cells.[6][7] Since many viruses use HSPGs as an attachment factor, Brilacidin effectively blocks this initial step of viral entry.[6]
Preclinical Data
In Vitro Antimicrobial and Antifungal Activity
Brilacidin exhibits potent activity against a broad spectrum of bacterial and fungal pathogens, including multidrug-resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Brilacidin against Bacterial Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (including MRSA) | 0.25 | 0.5 |
| Staphylococcus epidermidis | - | - |
| Streptococcus pneumoniae | - | 1-4 |
| Streptococcus viridans | - | 8-32 |
| Haemophilus influenzae | - | 4-32 |
| Pseudomonas aeruginosa | - | 4-16 |
| Neisseria gonorrhoeae | 4 | 8 |
Data compiled from multiple sources.[9][10][11]
Table 2: Minimum Inhibitory Concentration (MIC) of Brilacidin against Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) |
| Aspergillus fumigatus | >80 |
| Candida spp. | <4 |
| Coccidioides spp. | <4 |
| Mucorales | <4 |
| Sporothrix spp. | <4 |
| Fusarium spp. | <4 |
Data compiled from multiple sources.[12][13]
In Vitro Antiviral Activity
Brilacidin has demonstrated significant in vitro efficacy against various human coronaviruses.
Table 3: In Vitro Antiviral Activity of Brilacidin
| Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Calu-3 | Plaque Assay | 0.565 | 241 | 426 |
| HCoV-229E | - | VYR Assay | 1.59 ± 0.07 | - | - |
| HCoV-OC43 | - | VYR Assay | 4.81 ± 0.95 | - | - |
| HCoV-NL63 | - | VYR Assay | 2.45 ± 0.05 | - | - |
Data compiled from multiple sources.[8][14]
Clinical Development and Efficacy
Brilacidin has been evaluated in multiple Phase 2 clinical trials for various indications.
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
A Phase 2b trial (NCT02052388) evaluated intravenous Brilacidin for the treatment of ABSSSI. The trial demonstrated that a single dose of Brilacidin was comparable in safety and efficacy to a 7-day dosing regimen of daptomycin (B549167).[15] The study involved 215 patients randomized to one of three Brilacidin dosing regimens or a daptomycin control arm.[15] The primary endpoint of clinical success at 48-72 hours was met, showing the potential for a shorter treatment duration with Brilacidin.[15]
Oral Mucositis (OM)
A Phase 2 trial (NCT02324335) assessed Brilacidin as an oral rinse for the prevention of severe oral mucositis (SOM) in patients with head and neck cancer receiving chemoradiation.[2][3]
Table 4: Efficacy of Brilacidin in Phase 2 Oral Mucositis Trial (NCT02324335)
| Population | Incidence of Severe OM (Brilacidin) | Incidence of Severe OM (Placebo) | Reduction in SOM | p-value |
| Modified Intent-to-Treat (mITT) | 42.9% | 60.0% | 28.5% | - |
| Per Protocol (PP) | 36.8% | 60.0% | 38.7% | - |
| mITT (Aggressive Chemotherapy) | 25.0% | 71.4% | 65.0% | 0.0480 |
| PP (Aggressive Chemotherapy) | 14.3% | 72.7% | 80.3% | 0.0249 |
Data compiled from multiple sources.[2][3][5]
Inflammatory Bowel Disease (IBD)
A Phase 2 proof-of-concept trial evaluated Brilacidin administered as an enema in patients with Ulcerative Proctitis/Ulcerative Proctosigmoiditis (UP/UPS).[4][7]
Table 5: Efficacy of Brilacidin in Phase 2 IBD Trial
| Outcome | Result |
| Clinical Remission (Day 42) | 6 out of 12 patients |
| Partial Remission (Day 42) | 2 out of 12 patients |
| Improvement in Quality of Life (SIBQ) | Reported by all 12 patients |
Data compiled from a source.[7]
COVID-19
A Phase 2 trial (NCT04784897) investigated intravenous Brilacidin in hospitalized patients with moderate-to-severe COVID-19.[16][17] While the primary endpoint of time to sustained recovery was not met for the overall population, a subgroup of patients who received treatment early after symptom onset showed a statistically significant improvement.[16]
Safety and Tolerability
Across multiple clinical trials, Brilacidin has been generally well-tolerated.
Table 6: Summary of Safety Findings from Clinical Trials
| Indication | Trial | Key Safety and Tolerability Findings |
| Oral Mucositis | NCT02324335 | Brilacidin oral rinse was generally well-tolerated. Safety findings were typical for patients with Head and Neck Cancer undergoing chemoradiation. No serious adverse events (SAEs) were deemed related to Brilacidin. |
| Inflammatory Bowel Disease | Phase 2 | The treatment was safe and well-tolerated, with no reports of serious adverse events. |
| IBD (Oral Formulation) | Phase 1 (NCT03234465) | Delayed-release tablets were well-tolerated with no serious adverse events reported. Adverse events were of mild intensity and not related to the study treatment. |
Data compiled from multiple sources.[2][7]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Detailed Steps:
-
Preparation of Brilacidin Dilutions:
-
Prepare a stock solution of Brilacidin.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the Brilacidin dilutions.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of Brilacidin that completely inhibits visible bacterial growth.
-
Plaque Reduction Assay for Antiviral Activity
Detailed Steps:
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluence.
-
-
Virus-Drug Incubation:
-
Prepare serial dilutions of Brilacidin in a virus infection medium.
-
Mix each drug dilution with a standardized amount of virus (to produce 50-100 plaques per well).
-
Incubate the virus-drug mixture for 1 hour at 37°C.
-
-
Infection:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-drug mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with a dye such as crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each Brilacidin concentration compared to the virus-only control.
-
Determine the EC50 (the concentration that inhibits 50% of plaque formation) by plotting the percent inhibition against the log of the drug concentration.
-
Conclusion
Brilacidin is a promising, late-stage drug candidate with a unique, multi-modal mechanism of action that encompasses potent antimicrobial, immunomodulatory, and antiviral properties. Its non-peptidic nature offers advantages in terms of stability and potency. Preclinical and clinical data have demonstrated its efficacy and a favorable safety profile across a range of indications, including serious bacterial infections, inflammatory conditions, and viral diseases. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel host defense protein mimetic.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biospace.com [biospace.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bddpharma.com [bddpharma.com]
- 9. An Animal Model of Oral Mucositis Induced by Conditioning Regimen IADR Abstract Archives [iadr.abstractarchives.com]
- 10. Brilacidin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Model of Cisplatin-Induced Oral Mucositis: Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. Mouse Model of Reversible Intestinal Inflammation [bio-protocol.org]
The Discovery and Development of Brilacidin: A Technical Whitepaper
Abstract
Brilacidin (formerly PMX-30063) is a first-in-class, non-peptidic, synthetic small molecule designed to mimic the structure and function of human defensins, which are crucial components of the innate immune system.[1][2] Developed through computational modeling, Brilacidin exhibits a dual mechanism of action, combining rapid, membrane-disrupting antimicrobial activity with robust immunomodulatory effects.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Brilacidin, tailored for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.
Introduction: The Genesis of a Host Defense Protein Mimetic
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents with new mechanisms of action. Host defense peptides (HDPs), or antimicrobial peptides (AMPs), are a promising class of molecules due to their broad-spectrum activity and low propensity for resistance development.[2][4] However, their therapeutic potential has been hampered by challenges such as proteolytic instability, high manufacturing costs, and potential for toxicity.[2][5]
Brilacidin was conceived as a solution to these challenges. Researchers at the University of Pennsylvania utilized advanced computational bioinformatics to design a small molecule, non-peptide aryl amide foldamer that replicates the amphiphilic properties of natural defensins.[5][6] This de novo design strategy resulted in a molecule with enhanced stability, greater potency, and improved selectivity compared to its natural counterparts.[5] The development of Brilacidin was initially undertaken by PolyMedix, which advanced the compound through preclinical and early clinical trials before Innovation Pharmaceuticals acquired it and continued its development.[6]
Mechanism of Action: A Dual-Pronged Approach
Brilacidin’s therapeutic efficacy is rooted in its ability to target both the pathogen and the host's inflammatory response.
Antimicrobial Activity: Membrane Disruption
Similar to natural HDPs, Brilacidin’s primary antimicrobial mechanism involves the disruption of microbial cell membranes.[6][7] Its cationic nature facilitates interaction with the negatively charged components of bacterial membranes, leading to membrane depolarization, increased permeability, and ultimately, cell death.[7][8] This rapid, physical disruption of the membrane makes the development of microbial resistance less likely compared to antibiotics that target specific metabolic pathways.[6]
Anti-inflammatory and Immunomodulatory Effects
Beyond its direct antimicrobial properties, Brilacidin exhibits potent anti-inflammatory and immunomodulatory activities. A key mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme prevalent in immune cells like neutrophils, T cells, and macrophages.[5][6][9] By inhibiting PDE4, Brilacidin increases intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, IL-6, and IL-8.[5][9]
Antiviral Activity: A Dual Mechanism Against Coronaviruses
Brilacidin has also demonstrated broad-spectrum antiviral activity, particularly against human coronaviruses.[10][11] Its antiviral mechanism is twofold:
-
Virucidal Activity: Brilacidin can directly interact with and disrupt the integrity of the viral envelope, thereby inactivating the virus.[10][11]
-
Host-Targeting Activity: Brilacidin can bind to heparan sulfate (B86663) proteoglycans (HSPGs) on the host cell surface, which act as attachment factors for several viruses, including coronaviruses. By blocking this interaction, Brilacidin prevents viral entry into the host cell.[10][11]
Preclinical Data: In Vitro Activity
Brilacidin has demonstrated potent in vitro activity against a broad range of pathogens, including multidrug-resistant bacteria and fungi.
Table 1: In Vitro Antibacterial Activity of Brilacidin
| Bacterial Species | Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | Gram-positive | 0.125 - 1.0 | 0.25 | 0.5 | [8] |
| Staphylococcus epidermidis | Gram-positive | N/A | N/A | 0.5 | [8] |
| Streptococcus pneumoniae | Gram-positive | N/A | N/A | 4 | [4][8] |
| Streptococcus viridans | Gram-positive | N/A | N/A | 32 | [4][8] |
| Haemophilus influenzae | Gram-negative | N/A | N/A | 32 | [4][8] |
| Pseudomonas aeruginosa | Gram-negative | N/A | N/A | 16 | [4][8] |
| Serratia marcescens | Gram-negative | N/A | N/A | 128 | [8] |
| Moraxella species | Gram-negative | N/A | N/A | 256 | [8] |
MIC: Minimum Inhibitory Concentration. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vitro Antifungal Activity of Brilacidin
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | >80 | [3][12] |
| Candida species | <4 | [3] |
| Cryptococcus neoformans | <4 | [3] |
| Coccidioides species | Elevated | [3] |
| Mucorales | Elevated | [3] |
Table 3: In Vitro Antiviral Activity of Brilacidin against Human Coronaviruses
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Calu-3 | 0.565 | 241 | 426 | [11][13] |
| HCoV-229E | N/A | 1.59 ± 0.07 | N/A | N/A | [11] |
| HCoV-OC43 | N/A | 4.81 ± 0.95 | N/A | N/A | [11] |
| HCoV-NL63 | N/A | 2.45 ± 0.05 | N/A | N/A | [11] |
EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. SI = CC₅₀/EC₅₀.
Clinical Development and Efficacy
Brilacidin has been evaluated in multiple Phase 2 clinical trials for various indications, demonstrating a favorable safety and efficacy profile.
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
A Phase 2b trial (NCT02052388) evaluated the efficacy and safety of three different intravenous dosing regimens of Brilacidin compared to daptomycin (B549167) in patients with ABSSSI.[14][15] The primary endpoint was clinical success at 48-72 hours after the first dose. The results showed that a single dose of Brilacidin was comparable in safety and efficacy to a 7-day dosing regimen of daptomycin.[14][16]
Table 4: Efficacy Results of Phase 2b ABSSSI Trial (NCT02052388)
| Treatment Group | Dosing Regimen | Clinical Success Rate at 48-72h (ITT Population) |
| Brilacidin | Single dose 0.6 mg/kg | Comparable to Daptomycin |
| Brilacidin | Single dose 0.8 mg/kg | Comparable to Daptomycin |
| Brilacidin | 1.2 mg/kg over 3 days | Comparable to Daptomycin |
| Daptomycin | 7-day regimen | N/A (Active Comparator) |
Specific quantitative data with statistical measures were not available in the public domain at the time of this writing.
Oral Mucositis (OM)
A Phase 2 trial (NCT02324335) investigated Brilacidin as an oral rinse for the prevention of severe oral mucositis in patients with head and neck cancer undergoing chemoradiation.[7][16] Brilacidin met its primary endpoint, demonstrating a reduction in the incidence of severe OM.[7]
Table 5: Efficacy Results of Phase 2 Oral Mucositis Trial (NCT02324335)
| Population | Brilacidin Incidence of Severe OM (WHO Grade ≥3) | Placebo Incidence of Severe OM (WHO Grade ≥3) | Reduction in Incidence | p-value | Reference |
| Modified Intent-to-Treat (mITT) | 42.9% | 60.0% | 28.5% | N/A | [7] |
| Per Protocol (PP) | 36.8% | 60.0% | 38.7% | N/A | [7] |
| mITT (Aggressive Chemo Subgroup) | 25.0% | 71.4% | 65.0% | 0.0480 | [1] |
| PP (Aggressive Chemo Subgroup) | 14.3% | 72.7% | 80.3% | 0.0249 | [1] |
COVID-19
A Phase 2 randomized, double-blind, placebo-controlled trial (NCT04784897) evaluated the efficacy and safety of intravenous Brilacidin in hospitalized patients with moderate to severe COVID-19.[16][17] While the primary endpoint of time to sustained recovery through Day 29 was not met for the overall population, a statistically significant improvement was observed in patients who received treatment within 7 days of symptom onset.[16][18]
Table 6: Key Efficacy Findings of Phase 2 COVID-19 Trial (NCT04784897)
| Patient Subgroup | Outcome | Brilacidin (5-dose group) | Placebo (pooled) | p-value | Reference |
| Treated <7 days from symptom onset | Time to sustained recovery | Faster recovery | Slower recovery | 0.03 | [16][18] |
| Overall Population | NEWS2 Score ≤2 by Day 10 | 97% | 84% | N/A | [19] |
NEWS2: National Early Warning Score 2.
Signaling Pathways and Visualizations
Anti-inflammatory Signaling Pathway
Brilacidin's anti-inflammatory effects are mediated through the inhibition of PDE4, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines while suppressing the NF-κB pathway, a key driver of pro-inflammatory cytokine production.
Caption: Brilacidin's anti-inflammatory signaling pathway.
Dual Antiviral Mechanism Workflow
Brilacidin's antiviral action against coronaviruses involves both direct viral inactivation and prevention of host cell entry.
Caption: Brilacidin's dual antiviral mechanism.
Detailed Experimental Protocols
Bacterial Membrane Potential Assay using DiOC₂(3)
This protocol is adapted from standard methodologies for assessing bacterial membrane depolarization.[20][21][22][23][24]
-
Objective: To determine the effect of Brilacidin on the membrane potential of bacterial cells.
-
Principle: The fluorescent dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) exhibits green fluorescence in the cytoplasm of all bacterial cells. In cells with a higher membrane potential, the dye accumulates and forms aggregates that fluoresce red. A decrease in the red/green fluorescence ratio indicates membrane depolarization.
-
Materials:
-
Bacterial culture in mid-logarithmic growth phase.
-
Phosphate-buffered saline (PBS).
-
DiOC₂(3) stock solution (e.g., 6 mM in DMSO).
-
Brilacidin solution of desired concentrations.
-
Proton ionophore (e.g., CCCP) as a positive control for depolarization.
-
96-well black microplates.
-
Fluorescence microplate reader or flow cytometer.
-
-
Procedure:
-
Harvest bacterial cells by centrifugation and wash with PBS.
-
Resuspend the bacterial pellet in PBS to a standardized cell density (e.g., 1 x 10⁵ CFU/mL).
-
Add DiOC₂(3) to the bacterial suspension to a final concentration of 30 µM and incubate in the dark at room temperature for 5-15 minutes to allow dye uptake.
-
Dispense the dye-loaded bacterial suspension into the wells of a 96-well black microplate.
-
Add varying concentrations of Brilacidin, a vehicle control, and a positive control (CCCP) to the respective wells.
-
Measure the green (e.g., Ex/Em ~485/500 nm) and red (e.g., Ex/Em ~485/610 nm) fluorescence intensity immediately and at specified time points using a microplate reader.
-
Calculate the red/green fluorescence ratio for each well. A decrease in this ratio in the Brilacidin-treated wells compared to the vehicle control indicates membrane depolarization.
-
SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)
This protocol is a standard method for quantifying the antiviral activity of a compound.[2][5][25][26][27]
-
Objective: To determine the concentration of Brilacidin required to inhibit SARS-CoV-2 infection of susceptible cells by 50% (EC₅₀).
-
Principle: A known quantity of virus is incubated with serial dilutions of the antiviral compound before being added to a monolayer of susceptible host cells. The ability of the compound to neutralize the virus is quantified by the reduction in the number of plaques (zones of cell death) formed.
-
Materials:
-
Vero E6 cells or another susceptible cell line.
-
SARS-CoV-2 viral stock of a known titer.
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Brilacidin stock solution.
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
-
12- or 24-well cell culture plates.
-
-
Procedure:
-
Seed Vero E6 cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of Brilacidin in cell culture medium.
-
Mix each Brilacidin dilution with an equal volume of a standardized SARS-CoV-2 suspension (e.g., 100 plaque-forming units per 100 µL). Include a virus-only control.
-
Incubate the virus-Brilacidin mixtures for 1 hour at 37°C.
-
Remove the culture medium from the Vero E6 cell monolayers and inoculate with the virus-Brilacidin mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and add the overlay medium to each well. This restricts viral spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubate the plates for 2-3 days at 37°C in a CO₂ incubator.
-
Fix the cells with formalin and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each Brilacidin concentration compared to the virus-only control.
-
Determine the EC₅₀ value by plotting the percent inhibition against the log of the Brilacidin concentration and fitting the data to a dose-response curve.
-
Conclusion
Brilacidin represents a significant advancement in the development of novel anti-infective and anti-inflammatory agents. Its unique, dual mechanism of action, targeting both pathogens and the host's inflammatory response, positions it as a promising candidate for a wide range of clinical applications. The robust preclinical data and encouraging results from Phase 2 clinical trials underscore its potential to address unmet medical needs in infectious diseases and inflammatory conditions. Further clinical development, particularly in Phase 3 trials, will be crucial in fully elucidating the therapeutic value of this innovative host defense protein mimetic.
References
- 1. Innovation Pharmaceuticals Phase 2 Oral Mucositis Trial Additional Data Show Brilacidin-OM Demonstrated A Significant Reduction in the Incidence of Severe Oral Mucositis... — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 7. Innovation Pharmaceuticals Reports Positive Topline Results from Phase II Placebo-Controlled Trial of Brilacidin for the Prevention of Oral Mucositis in Head and Neck Cancer Patients - BioSpace [biospace.com]
- 8. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovation Pharmaceuticals Brilacidin as a Novel Inhibitor of Phosphodiesterase 4 (PDE4) Supports its Potential to Treat Autoimmune and Inflammatory Diseases — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 10. meddatax.com [meddatax.com]
- 11. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brilacidin - Wikipedia [en.wikipedia.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Innovation Pharmaceuticals Reports Brilacidin Inhibits Omicron, Delta, Gamma and Alpha SARS-CoV-2 Variants Based on In Vitro Testing by NIH/NIAID-Sponsored and Rutgers University Researchers — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 19. biospace.com [biospace.com]
- 20. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biotium.com [biotium.com]
- 24. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Development of a rapid Focus Reduction Neutralization Test Assay for measuring SARS-CoV-2 neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide on Brilacidin's Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin (formerly PMX-30063) is a pioneering synthetic, non-peptidic small molecule designed to mimic the structure and function of host defense peptides (HDPs), crucial components of the innate immune system.[1][2] Developed through computational modeling to emulate the amphiphilic properties of natural defensins, Brilacidin overcomes the inherent limitations of native peptides, such as proteolytic instability and high manufacturing costs.[3][4] This document provides a comprehensive technical overview of Brilacidin's multifaceted role in innate immunity, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its interaction with cellular signaling pathways.
Brilacidin exhibits a dual mechanism of action, combining potent, rapid antimicrobial activity with robust immunomodulatory and anti-inflammatory effects.[4][5] Its primary antimicrobial function is the disruption of microbial cell membranes, a mechanism that is less likely to induce resistance.[2][4] Concurrently, its immunomodulatory properties involve the suppression of pro-inflammatory cytokines and chemokines, positioning it as a promising therapeutic for a wide range of inflammatory and infectious diseases, including bacterial and viral infections, oral mucositis, and inflammatory bowel disease.[5][6]
Mechanism of Action
Brilacidin's engagement with the innate immune system is characterized by two primary functions: direct antimicrobial activity and immunomodulation.
Direct Antimicrobial Activity: Membrane Disruption
As a cationic and amphiphilic molecule, Brilacidin preferentially interacts with the negatively charged components of microbial cell membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the rapid disruption of membrane integrity, causing depolarization, increased permeability, and subsequent cell death.[2][4][7] This direct, physical mechanism of action is a key factor in its broad-spectrum efficacy and the low likelihood of microbial resistance development.[2]
Immunomodulatory and Anti-inflammatory Effects
Beyond its direct antimicrobial properties, Brilacidin exerts significant immunomodulatory effects by influencing host cell signaling pathways to dampen excessive inflammation. A key mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme prevalent in immune cells like neutrophils, T cells, and macrophages.[3] By inhibiting PDE4, Brilacidin increases intracellular cyclic AMP (cAMP) levels.[3][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates key transcription factors involved in the inflammatory response, such as NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, IL-8, and MCP-1.[3][8]
Quantitative Data
The following tables summarize key quantitative data from various in vitro and in vivo studies of Brilacidin.
Table 1: In Vitro Antimicrobial Activity of Brilacidin
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 1.0 | [9] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 - 1.0 | [10] |
| Staphylococcus epidermidis | - | 0.25 - 1.0 | [9] |
| Streptococcus pneumoniae | - | 4-fold higher than S. aureus | [9] |
| Escherichia coli | - | 2 - 8 | [9] |
| Neisseria gonorrhoeae | Multi-drug resistant | MIC₅₀: 4 | [11] |
| Cryptococcus neoformans | - | - | [12] |
Table 2: In Vitro Antiviral Activity of Brilacidin
| Virus | Cell Line | IC₅₀ | Reference |
| SARS-CoV-2 | Vero | 0.565 µM | [13] |
| SARS-CoV-2 | Calu-3 | 2.63 µM (IC₉₀) | [13] |
| SARS-CoV-2 (P.1 variant) | - | 3.82 µM | [10] |
| Human Coronavirus OC43 | - | 4.81 ± 0.95 µM | [14] |
| Human Coronavirus 229E | - | 1.59 ± 0.07 µM | [14] |
| Human Coronavirus NL63 | - | 2.45 ± 0.05 µM | [14] |
Table 3: Brilacidin Activity in Clinical Trials
| Indication | Phase | Key Finding | Reference |
| Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | 2b | Single dose comparable to 7-day daptomycin (B549167) regimen. | [6] |
| Oral Mucositis (in Head and Neck Cancer) | 2 | Reduction in Severe Oral Mucositis compared to placebo. | [6] |
| Ulcerative Proctitis/Proctosigmoiditis | 2 (Proof-of-Concept) | Majority of patients achieved clinical remission. | [6] |
| COVID-19 | 2 | Faster recovery in patients treated <7 days from symptom onset. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on standard broth microdilution methods.
-
Preparation of Brilacidin Stock Solution: Dissolve Brilacidin in sterile deionized water or a suitable solvent to a high concentration (e.g., 640 µg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Resuspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Brilacidin stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth) to achieve a range of concentrations (e.g., 0.5–64 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no Brilacidin) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Brilacidin that completely inhibits visible growth of the organism.
Cytokine Release Assay (ELISA)
This protocol outlines the measurement of cytokine production from immune cells stimulated with a TLR agonist and treated with Brilacidin.
-
Cell Culture: Plate immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Brilacidin for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce cytokine production. Include an unstimulated control and a vehicle control.
-
Incubation: Incubate the plate for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatants.
-
ELISA: Perform a sandwich ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the absorbance values of known standards. Determine the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve. Compare cytokine concentrations in Brilacidin-treated wells to the LPS-only control.[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by Brilacidin and a typical experimental workflow.
Caption: Brilacidin's Anti-inflammatory Signaling Pathway.
Caption: Workflow for a Time-Kill Kinetic Assay of Brilacidin.
Conclusion
Brilacidin stands out as a significant innovation in the field of innate immunity therapeutics. Its dual-action mechanism, combining direct, resistance-resistant antimicrobial activity with potent immunomodulatory effects, offers a promising approach to treating a variety of complex diseases. The comprehensive data and methodologies presented in this guide underscore Brilacidin's potential and provide a solid foundation for further research and development. As our understanding of the intricate interplay between pathogens and the innate immune system deepens, molecules like Brilacidin that can both eliminate threats and modulate the host response will be invaluable in the future of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Brilacidin - Wikipedia [en.wikipedia.org]
- 3. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 4. benchchem.com [benchchem.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 7. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. benchchem.com [benchchem.com]
- 10. Brilacidin, a Non-Peptide Defensin-Mimetic Molecule, Inhibits SARS-CoV-2 Infection by Blocking Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae | PLOS One [journals.plos.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Antimicrobial Profile of Brilacidin: A Technical Guide
An In-depth Examination of a Novel Host Defense Peptide Mimetic for Researchers, Scientists, and Drug Development Professionals
Brilacidin, a synthetic, non-peptidic small molecule, represents a new frontier in antimicrobial drug development. Designed as a mimetic of human defensins, it circumvents the limitations of natural host defense peptides (HDPs), such as proteolytic degradation, while preserving their potent, broad-spectrum antimicrobial and immunomodulatory activities.[1][2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of Brilacidin, presenting key quantitative data, detailing experimental methodologies, and illustrating its mechanisms of action.
Antibacterial Spectrum
Brilacidin has demonstrated significant in vitro activity against a wide array of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[3][4] Its efficacy is particularly pronounced against Gram-positive organisms.
Quantitative Antibacterial Data
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following tables summarize the MIC values of Brilacidin against various bacterial species.
Table 1: Brilacidin Activity Against Gram-Positive Bacteria
| Bacterial Species | Strain Information | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Ciprofloxacin Susceptible (CSSA) | 0.25 | 0.25 | 0.125-0.5 |
| Staphylococcus aureus | Ciprofloxacin Resistant (CRSA), including MRSA | 0.25 | 0.5 | 0.125-1.0 |
| Staphylococcus epidermidis | Ciprofloxacin Susceptible (CSSE) | 0.125 | 0.25 | 0.03125-0.25 |
| Staphylococcus epidermidis | Ciprofloxacin Resistant (CRSE) | 0.125 | 0.25 | 0.03125-0.25 |
| Streptococcus pneumoniae | 1 | 1 | 0.5-128 | |
| Streptococcus viridans group | - | 8 | - |
Data compiled from multiple sources.[5][6][7]
Table 2: Brilacidin Activity Against Gram-Negative Bacteria
| Bacterial Species | Strain Information | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | D31 | - | - | 1.56 |
| Haemophilus influenzae | 8 | 8 | 2-32 | |
| Moraxella species | 4 | 64 | 0.5-128 | |
| Pseudomonas aeruginosa | 4 | 4 | 0.5-8 | |
| Serratia marcescens | 8 | 32 | 0.25-32 | |
| Neisseria gonorrhoeae | 22 multidrug-resistant isolates | 4 | 8 | 1-8 |
Data compiled from multiple sources.[5][6][7][8][9][10]
Antifungal Spectrum
Brilacidin also exhibits potent activity against a range of pathogenic fungi, including species that are intrinsically resistant to certain classes of antifungal drugs.
Quantitative Antifungal Data
Table 3: Brilacidin Antifungal Activity
| Fungal Species | MIC (µg/mL) | Notes |
| Aspergillus fumigatus | >80 µM | Synergistic with caspofungin and voriconazole.[11][12] |
| Candida albicans | - | Synergistic with caspofungin.[13] |
| Candida auris | - | Synergistic with caspofungin.[13] |
| Cryptococcus neoformans | 2.5 µM | Fungicidal.[13] |
| Various Mucorales fungi | - | Potentiates azoles.[13] |
Data compiled from multiple sources.[11][12][13][14][15]
Antiviral Activity
Brilacidin has demonstrated broad-spectrum antiviral activity against several human coronaviruses and other viruses.[16][17] Its mechanism of action in this context is dual-pronged, involving direct virucidal effects and targeting of host cell factors.[18]
Brilacidin has shown inhibitory activity against:
A key mechanism of its antiviral action against coronaviruses is the binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the host cell surface, which blocks viral attachment.[16][17][18]
Mechanisms of Action
Brilacidin's antimicrobial effects are primarily driven by its ability to disrupt microbial cell membranes, a mechanism it shares with natural HDPs.[3][4] In addition to this direct antimicrobial action, it possesses immunomodulatory properties, capable of suppressing pro-inflammatory cytokines.[2]
Bacterial Membrane Disruption and Stress Response
In bacteria, particularly Gram-positive species like Staphylococcus aureus, Brilacidin induces rapid membrane depolarization.[3][21] This disruption of the membrane potential is a key event leading to bacterial cell death.[3] Transcriptional profiling of S. aureus treated with Brilacidin reveals the upregulation of several stress response pathways, indicating significant cell wall and protein misfolding stress.[3][21]
Antiviral Host-Targeting Mechanism
Brilacidin's antiviral activity against coronaviruses involves a dual mechanism. It exhibits direct virucidal properties and also interacts with the host cell to prevent viral entry.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 3. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brilacidin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell. [escholarship.org]
- 18. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Innovation’s drug shows antiviral activity against Covid-19 in study [pharmaceutical-technology.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. journals.asm.org [journals.asm.org]
Initial Studies on the Antiviral Properties of Brilacidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin, a synthetic, non-peptidic small molecule designed to mimic the properties of host defense peptides (HDPs), has emerged as a promising broad-spectrum antimicrobial agent.[1][2] Initially developed for its antibacterial activities, recent in vitro studies have illuminated its potent antiviral properties, particularly against a range of enveloped viruses. This technical guide provides a comprehensive overview of the initial research into Brilacidin's antiviral effects, with a focus on its activity against coronaviruses, including SARS-CoV-2. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.
Mechanism of Action
Initial studies have revealed that Brilacidin exerts its antiviral effects through a dual mechanism of action, targeting both the virus directly and host cell factors to inhibit viral entry.[2][3][4] This multi-pronged approach may reduce the likelihood of viral resistance development.[2]
1. Virucidal Activity: Brilacidin has been shown to directly interact with and disrupt the integrity of viral envelopes.[3][5][6] This virucidal action inactivates viral particles, rendering them non-infectious. The proposed mechanism involves the destabilization of the viral membrane, a feature that is conserved across many enveloped viruses, suggesting a broad-spectrum potential.[6]
2. Inhibition of Viral Attachment and Entry: A significant component of Brilacidin's antiviral activity is its ability to block the initial stages of viral infection.[1][3] It achieves this by binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the surface of host cells.[2][3][4][7] Many viruses, including coronaviruses, utilize HSPGs as an initial attachment factor to facilitate subsequent binding to specific entry receptors like ACE2. By binding to HSPGs, Brilacidin effectively blocks this initial interaction, thereby preventing viral attachment and subsequent entry into the host cell.[3][4] The inhibitory effect of heparin, an HSPG mimetic, on Brilacidin's antiviral activity further supports this host-targeting mechanism.[3][4][8]
The following diagram illustrates the proposed dual antiviral mechanism of Brilacidin.
Quantitative Antiviral Activity Data
The antiviral potency of Brilacidin has been quantified against a variety of viruses in different cell lines. The following tables summarize the key findings from initial in vitro studies.
Table 1: Antiviral Activity of Brilacidin against Human Coronaviruses
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | - | 0.565 | >40 | >70.8 | [5][6] |
| SARS-CoV-2 | Calu-3 | - | 0.565 | 241 | 426 | [3] |
| SARS-CoV-2 (Pseudovirus) | HEK293T-hACE2 | Luciferase Reporter | 3.82 | >50 | >13.1 | [1] |
| SARS-CoV-2 (Pseudovirus) | Multiple Cell Lines | - | 12.0 - 23.0 | Not Toxic | - | [3] |
| HCoV-OC43 | - | Viral Yield Reduction | 4.81 ± 0.95 | >100 | >20.8 | [3][4] |
| HCoV-229E | - | Viral Yield Reduction | 1.59 ± 0.07 | >100 | >62.9 | [3][4] |
| HCoV-NL63 | - | Viral Yield Reduction | 2.45 ± 0.05 | >100 | >40.8 | [3][4] |
Table 2: Antiviral Activity of Brilacidin against Other Enveloped Viruses
| Virus Family | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Reference |
| Alphavirus | VEEV-TC-83 | Vero | 3.6 | 63 | [9] |
| Alphavirus | SINV | Vero | - | 63 | [9] |
| Bunyavirus | RVFV (MP-12) | HSAECs | - | 63 | [9] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the initial studies of Brilacidin's antiviral properties.
Viral Yield Reduction (VYR) Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles.
-
Cell Seeding: Host cells (e.g., Huh-7 for HCoV-229E, RD for HCoV-OC43) are seeded in multi-well plates and allowed to reach confluency.
-
Drug Treatment and Infection: Cells are infected with the virus (e.g., HCoV-229E, HCoV-OC43, or HCoV-NL63) at a specific multiplicity of infection (MOI) in the presence of serial dilutions of Brilacidin.
-
Incubation: The infected cells are incubated for a defined period (e.g., 24 hours) to allow for viral replication.
-
Supernatant Collection: After incubation, the cell culture supernatant containing progeny virions is collected.
-
Viral Titer Determination: The amount of infectious virus in the supernatant is quantified using a plaque assay.
-
Data Analysis: The EC50 value, the concentration of Brilacidin that reduces the viral yield by 50%, is calculated.
Plaque Assay
This assay is a standard method for quantifying the number of infectious virus particles in a sample.
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.
-
Viral Adsorption: Serial dilutions of the virus-containing sample are added to the cell monolayers and incubated for a short period (e.g., 1 hour) to allow the virus to attach to the cells.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of progeny virus to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Titer Calculation: The viral titer, expressed as plaque-forming units per milliliter (PFU/mL), is calculated based on the number of plaques and the dilution factor.
Pseudovirus Entry Assay
This assay is used to study the entry of viruses into host cells in a safe and controlled manner.
-
Pseudovirus Production: Pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with plasmids encoding a viral envelope protein (e.g., SARS-CoV-2 Spike protein), a viral core protein, and a reporter gene (e.g., luciferase).
-
Cell Seeding: Target cells expressing the appropriate viral receptor (e.g., HEK293T-hACE2) are seeded in multi-well plates.
-
Drug Treatment and Infection: The pseudoviruses are pre-incubated with different concentrations of Brilacidin before being added to the target cells.
-
Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for pseudovirus entry and reporter gene expression.
-
Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured, which is proportional to the efficiency of viral entry.
-
Data Analysis: The IC50 value, the concentration of Brilacidin that inhibits pseudovirus entry by 50%, is determined.
The following diagram illustrates a typical experimental workflow for evaluating the antiviral activity of Brilacidin.
Synergistic Antiviral Effects
Studies have also investigated the potential for synergistic antiviral activity when Brilacidin is combined with other antiviral drugs. A strong synergistic effect was observed when Brilacidin was used in combination with remdesivir (B604916) against HCoV-OC43 in cell culture.[3][4] This suggests that combination therapy with Brilacidin could be a promising strategy to enhance antiviral efficacy and potentially reduce the required dosages of individual drugs. When 2.5 µM of Brilacidin was combined with 2.5 µM of remdesivir, the inhibition of SARS-CoV-2 was increased to over 99% with a cell viability of more than 95%.
The logical relationship of a synergy study is depicted in the following diagram.
Conclusion
The initial body of research on Brilacidin's antiviral properties demonstrates its potential as a broad-spectrum antiviral agent. Its dual mechanism of action, involving both direct virucidal activity and the inhibition of viral entry by targeting host cell HSPGs, is a promising feature for combating a range of enveloped viruses, including coronaviruses. The quantitative data from in vitro studies, along with the observed synergistic effects with other antivirals, provide a strong rationale for further investigation. Brilacidin is currently in Phase 2 clinical trials for the treatment of COVID-19.[2][3][10][11] The findings summarized in this technical guide underscore the importance of continued research and development of Brilacidin as a potential therapeutic option for current and future viral threats.
References
- 1. Brilacidin, a Non-Peptide Defensin-Mimetic Molecule, Inhibits SARS-CoV-2 Infection by Blocking Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brilacidin as a Broad-Spectrum Inhibitor of Enveloped, Acutely Infectious Viruses [mdpi.com]
- 10. Innovation’s drug shows antiviral activity against Covid-19 in study [pharmaceutical-technology.com]
- 11. FDA Grants IND Approval for Phase 2 Clinical Trial of [globenewswire.com]
Unraveling Brilacidin: A Technical Guide to a New Class of Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
Brilacidin (formerly PMX-30063) represents a significant advancement in antimicrobial drug development. As a synthetic, non-peptidic small molecule, it is the first in a new class of drugs known as Host Defense Protein (HDP) mimetics, specifically designed to replicate the structure and function of human defensins.[1][2][3] This guide provides a detailed examination of its chemical structure, mechanisms of action, and the experimental protocols used for its characterization, offering a comprehensive resource for the scientific community.
Core Chemical Structure and Properties
Brilacidin is an arylamide foldamer, a structure that provides a stable, non-peptide backbone.[1][2] This design allows it to mimic the critical amphiphilic properties of natural antimicrobial peptides, which are essential for their biological activity, while overcoming the inherent limitations of peptide-based therapeutics, such as susceptibility to proteolytic degradation.[1][4] Computationally designed to be smaller and more potent than the natural defensins it emulates, Brilacidin exhibits enhanced stability and selectivity.[4]
The molecule's structure facilitates its primary mechanism of action: the disruption of microbial cell membranes.[1][5] Its amphipathic nature, with distinct hydrophobic and charged regions, allows it to selectively target and integrate into the lipid bilayers of bacterial membranes, leading to rapid depolarization and cell death.[1][5][6]
Chemical Identifiers:
-
IUPAC Name: N,N'-bis[3-{[5-(carbamimidoylamino)pentanoyl]amino}-2-[(3R)-pyrrolidin-3-yloxy]-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide[1]
-
Molar Mass: 936.922 g·mol⁻¹[1]
Quantitative Data: Antimicrobial and Antiviral Activity
Brilacidin has demonstrated a broad spectrum of activity against a wide range of pathogens, including multidrug-resistant bacteria, fungi, and viruses. The following tables summarize key quantitative data from various studies.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration)
| Organism | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | Gram-Positive | - | - | [1] |
| Staphylococcus epidermidis | Gram-Positive | - | - | [9] |
| Streptococcus pneumoniae | Gram-Positive | - | 1 - 4 | [9] |
| Streptococcus viridans | Gram-Positive | - | 8 | [9] |
| Neisseria gonorrhoeae | Gram-Negative | 4 | 8 | [10] |
| Haemophilus influenzae | Gram-Negative | - | 8 | [9] |
| Pseudomonas aeruginosa | Gram-Negative | - | 4 | [9] |
MIC₅₀/₉₀: The minimum concentration of the drug that inhibits the growth of 50%/90% of isolates.
Table 2: Antiviral Activity Against Human Coronaviruses (HCoVs)
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | IC₅₀ (µM) | Reference(s) |
| HCoV-229E | VYR Assay | Antiviral Replication | 1.59 ± 0.07 | - | [11] |
| HCoV-OC43 | VYR Assay | Antiviral Replication | 4.81 ± 0.95 | - | [11] |
| HCoV-NL63 | VYR Assay | Antiviral Replication | 2.45 ± 0.05 | - | [11] |
| SARS-CoV-2 (Pseudovirus) | Multiple | Pseudovirus Entry | - | 12.0 - 23.0 | [11] |
| SARS-CoV-2 (Authentic) | Calu-3 | Antiviral Replication | 0.565 | - | [6][11] |
EC₅₀: The concentration of a drug that gives a half-maximal response. IC₅₀: The concentration of an inhibitor where the response is reduced by half.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of Brilacidin.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Brilacidin Dilutions: A stock solution of Brilacidin is prepared in a solvent such as 0.01% acetic acid with 0.2% bovine serum albumin to prevent binding to plasticware.[12] In a 96-well polypropylene (B1209903) microtiter plate, serial twofold dilutions of the stock solution are performed in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]
-
Preparation of Bacterial Inoculum: Bacterial colonies are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
Inoculation and Incubation: 90 µL of the bacterial inoculum is added to 10 µL of the 10x serially diluted Brilacidin concentrations in the 96-well plate.[12] The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: Following incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of Brilacidin that completely inhibits visible bacterial growth (i.e., the absence of a pellet or turbidity).[12]
Membrane Depolarization Assay
This assay measures the disruption of the bacterial membrane potential, a key indicator of Brilacidin's mechanism of action.[5][13]
Detailed Protocol:
-
Bacterial Culture: Staphylococcus aureus is grown to the mid-logarithmic phase.
-
Treatment: The bacterial culture is treated with varying concentrations of Brilacidin, a positive control (like the protonophore CCCP), and a negative (untreated) control.[13]
-
Staining: The membrane potential-sensitive dye, DiOC₂(3), is added to the cultures, which are then incubated for 15 minutes.[13] This dye exhibits green fluorescence in all cells, but it aggregates in cells with intact membrane potential, causing a shift to red fluorescence.
-
Flow Cytometry: The cells are analyzed by flow cytometry, measuring the fluorescence emission in both the red and green channels.
-
Data Analysis: Depolarization is quantified by the change in the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of membrane potential.[13]
Mechanism of Action and Signaling Pathways
Brilacidin employs a dual-pronged approach, targeting both the pathogen directly and modulating the host's immune and inflammatory responses.
Direct Antimicrobial Action: Membrane Disruption
The primary bactericidal mechanism of Brilacidin is the rapid disruption of the bacterial cell membrane.[1][5] This process is initiated by the electrostatic attraction between the cationic Brilacidin molecule and the negatively charged components of the bacterial membrane.
Caption: Brilacidin's direct action on the bacterial cell membrane.
This interaction leads to membrane depolarization, loss of integrity, and leakage of essential intracellular contents, ultimately resulting in rapid cell death.[5][10] Studies have shown that this depolarization effect is comparable to that of the lipopeptide antibiotic daptomycin.[5][14]
Bacterial Stress Response Induction
Transcriptional profiling of Staphylococcus aureus treated with Brilacidin reveals the upregulation of several two-component signal transduction systems associated with cell envelope stress.[5][14] This indicates that beyond simple disruption, Brilacidin induces a significant stress response within the bacterium.
Caption: Bacterial stress pathways induced by Brilacidin.
Key systems upregulated include VraSR, WalKR, GraSR, and NsaSR, which are involved in sensing and responding to cell wall damage and antimicrobial peptides.[5][13][14] This suggests that the bacterium attempts, but ultimately fails, to counteract the damage inflicted by the drug.
Immunomodulatory and Anti-inflammatory Pathway
Beyond its direct antimicrobial effects, Brilacidin exhibits immunomodulatory properties by influencing host cell signaling pathways. One proposed mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme prevalent in immune cells.[4]
Caption: Brilacidin's anti-inflammatory signaling pathway.
By inhibiting PDE4, Brilacidin leads to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels are known to suppress the production of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, thereby dampening the inflammatory response.[4] This dual action makes Brilacidin a promising candidate for treating conditions where both infection and inflammation are key pathological components.
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 5. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brilacidin | C40H50F6N14O6 | CID 25023695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae | PLOS One [journals.plos.org]
- 11. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
Brilacidin: A Novel Defensin-Mimetic for the Treatment of Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brilacidin (formerly PMX-30063) is a first-in-class, non-peptidic small molecule designed to mimic the structure and function of human defensins, which are crucial components of the innate immune system.[1] This synthetic defensin-mimetic demonstrates a dual mechanism of action, featuring both potent, rapid-acting antimicrobial properties and robust immunomodulatory and anti-inflammatory effects.[1][2] Developed using computational modeling to optimize its amphiphilic characteristics, Brilacidin circumvents many of the limitations associated with natural peptides, offering superior stability, potency, and a reduced likelihood of resistance development.[1][3] Having been evaluated in multiple Phase 2 clinical trials for a range of indications, including inflammatory bowel disease and oral mucositis, Brilacidin is a promising candidate for addressing debilitating inflammatory conditions.[1][4] This guide provides a comprehensive overview of Brilacidin's core attributes, its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of its impact on critical signaling pathways.
Core Mechanism of Action: A Dual Approach
Brilacidin's therapeutic efficacy is rooted in its ability to target both the host's inflammatory response and, where applicable, microbial triggers.
Immunomodulatory and Anti-inflammatory Effects
Brilacidin exhibits significant anti-inflammatory properties by modulating the host's innate immune response.[4] Its primary mechanism involves the suppression of pro-inflammatory cytokines and chemokines.[3] This is achieved, in part, through the inhibition of phosphodiesterase 4 (PDE4), an enzyme prevalent in immune cells like T cells and macrophages.[3][5] PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, a key secondary messenger known to downregulate inflammatory responses.[5] By elevating cAMP, Brilacidin effectively reduces the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Matrix Metallopeptidase 9 (MMP-9).[3][5] This modulation of the cAMP pathway and subsequent cytokine suppression are central to its therapeutic potential in a variety of inflammatory diseases.[5] Furthermore, studies suggest Brilacidin's immunomodulatory effects may involve the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[6]
Antimicrobial Activity: Rapid Membrane Disruption
As a defensin-mimetic, Brilacidin's antimicrobial action involves the direct and rapid disruption of microbial cell membranes.[1] Its cationic and amphiphilic structure facilitates strong interactions with the negatively charged components of bacterial and fungal cell membranes, leading to depolarization, increased permeability, and subsequent cell lysis.[1][7] This rapid, physical mechanism of action is a key factor in its low propensity for inducing microbial resistance.[1] This antimicrobial property can be particularly beneficial in inflammatory conditions where pathogens may act as triggers or exacerbating factors, such as in certain forms of Inflammatory Bowel Disease (IBD).[3]
Quantitative Data Summary
The following tables summarize key quantitative outcomes from preclinical and clinical investigations of Brilacidin in inflammatory conditions.
Table 1: Preclinical In Vitro Anti-inflammatory Activity
| Cytokine/Chemokine | Cell Type | Stimulant | Result |
|---|---|---|---|
| TNF-α | Rat Macrophages (NR8383) | LPS | Levels reduced by Brilacidin[6] |
| MMP-9 | Rat Macrophages (NR8383) | LPS | Levels reduced by Brilacidin[6] |
| IL-6 | Rat Macrophages (NR8383) | LPS | Levels reduced by Brilacidin[6] |
| MCP-1 | Rat Macrophages (NR8383) | LPS | Levels reduced by Brilacidin[6] |
| IL-1β | Rat Macrophages (NR8383) | LPS | Levels reduced by Brilacidin[6] |
| MIP2-α | Rat Macrophages (NR8383) | LPS | Levels reduced by Brilacidin[3][6] |
Table 2: Phase 2 Clinical Trial Results for Prevention of Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients (NCT02324335)
| Endpoint | Patient Population | Brilacidin Group | Placebo Group | Relative Reduction | P-value |
|---|---|---|---|---|---|
| Incidence of Severe OM (WHO Grade ≥3) | Modified Intent-to-Treat (mITT) | 42.9%[8][9] | 60.0%[8][9] | 28.5%[8][9] | - |
| Incidence of Severe OM (WHO Grade ≥3) | Per Protocol (PP) | 36.8%[8][9] | 60.0%[8][9] | 38.7%[8][9] | - |
| Incidence of SOM (Aggressive Chemotherapy) | mITT | 25.0%[10] | 71.4%[10] | 65.0%[10] | 0.0480[10] |
| Incidence of SOM (Aggressive Chemotherapy) | PP | 14.3%[10] | 72.7%[10] | 80.3%[10] | 0.0249[10] |
Table 3: Phase 2 Proof-of-Concept Clinical Trial Results for Ulcerative Proctitis/Proctosigmoiditis (IBD)
| Treatment Cohort (Once Daily Enema for 42 Days) | Rate of Clinical Remission (% of Patients) |
|---|---|
| Cohort A (50 mg) | 60% (3 of 5 patients)[11] |
| Cohort B (100 mg) | 67% (4 of 6 patients)[11] |
| Cohort C (200 mg) | 75% (3 of 4 patients)[11] |
Signaling Pathways and Experimental Workflows
Visualizations of key biological pathways and experimental designs are provided below to illustrate Brilacidin's mechanism and evaluation.
Caption: Brilacidin's core anti-inflammatory mechanism of action.
Caption: The NF-κB signaling pathway and a potential point of intervention for Brilacidin.
Caption: Workflow for in vitro evaluation of Brilacidin's anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for key cited experiments are provided below.
Protocol 1: In Vitro Cytokine Release Assay
-
Objective: To determine the effect of Brilacidin on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: Rat alveolar macrophage cell line (NR8383).
-
Methodology:
-
Cell Culture: NR8383 macrophages were cultured in appropriate media and seeded into multi-well plates.
-
Pre-treatment: Cells were pre-treated with various concentrations of Brilacidin for 45 minutes.[6] A vehicle control group (without Brilacidin) was included.
-
Stimulation: Following pre-treatment, inflammation was induced by adding 1 µg/ml of E. coli-derived LPS to the cell culture media.[6]
-
Incubation: The cells were incubated for 8 hours to allow for cytokine production and release.[6]
-
Sample Collection: After incubation, the cell culture supernatants were collected.
-
Quantification: The concentrations of specific cytokines and chemokines (e.g., TNF-α, MMP-9, IL-6, MCP-1, IL-1β, MIP2-α) in the supernatants were quantified using commercially available cytokine-specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.[6]
-
Analysis: Cytokine levels in the Brilacidin-treated groups were compared to the LPS-only control group to determine the extent of inhibition.
-
Protocol 2: Phase 2 Clinical Trial for Prevention of Oral Mucositis (NCT02324335)
-
Objective: To evaluate the efficacy and safety of Brilacidin oral rinse in preventing severe oral mucositis (SOM) in patients with head and neck cancer receiving chemoradiation.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 2 clinical trial.[9]
-
Patient Population: Patients with head and neck cancer scheduled to receive chemoradiation.
-
Methodology:
-
Randomization: Patients were randomized to receive either Brilacidin oral rinse or a matching placebo.[9]
-
Treatment Administration: Patients self-administered a 15 ml oral rinse containing either 45 mg of Brilacidin or placebo.[9] The rinse was performed as a "swish and spit" procedure.
-
Dosing Regimen: The oral rinse was administered three times daily.[9]
-
Treatment Duration: The treatment period spanned 7 consecutive weeks (49 days), concurrent with the patients' chemoradiation therapy.[9]
-
Primary Endpoint: The primary efficacy endpoint was the reduced incidence of severe oral mucositis, defined as Grade ≥ 3 on the World Health Organization (WHO) Oral Mucositis scale, during the radiation therapy period.[9]
-
Analysis Populations: Efficacy was assessed in both the Modified Intent-to-Treat (mITT) and Per Protocol (PP) populations.[8][9]
-
Protocol 3: Phase 2 Proof-of-Concept Trial for Ulcerative Proctitis/Proctosigmoiditis (IBD)
-
Objective: To evaluate the efficacy, safety, and tolerability of Brilacidin for inducing clinical remission in patients with mild-to-moderate Ulcerative Proctitis or Ulcerative Proctosigmoiditis.
-
Study Design: An open-label, proof-of-concept trial with sequential, dose-escalated cohorts.[11][12]
-
Patient Population: 17 patients with mild-to-moderate Ulcerative Proctitis/Proctosigmoiditis.[11]
-
Methodology:
-
Cohort Assignment: Patients were enrolled into three sequential cohorts (A, B, and C).[11][12]
-
Treatment Administration: Brilacidin was administered per rectum as a retention enema.[11][13]
-
Dosing Regimen: Patients received the treatment once daily for a duration of 42 days (6 weeks).[11][12]
-
Efficacy Assessment: Endoscopic evaluation of the mucosa was performed at screening and at the end of treatment (Day 42).[11]
-
Primary Endpoint: The primary efficacy endpoint was Clinical Remission at Day 42, as determined by the Modified Mayo Disease Activity Index (MMDAI) scoring system.[11][14] Clinical Remission was defined as: (i) an Endoscopy subscore ≤ 1; (ii) a Rectal Bleeding subscore of 0; and (iii) improvement or no change from baseline in the Stool Frequency subscore.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. acmicrob.com [acmicrob.com]
- 3. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 4. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovation Pharmaceuticals Reports Positive Topline Results from Phase II Placebo-Controlled Trial of Brilacidin for the Prevention of Oral Mucositis in Head and Neck Cancer Patients - BioSpace [biospace.com]
- 9. Innovation Pharmaceuticals Reports Positive Topline Results from Phase 2 Placebo-Controlled Trial of Brilacidin for the Prevention of Oral Mucositis in Head and Neck Cancer Patients — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 10. Innovation Pharmaceuticals Phase 2 Oral Mucositis Trial Additional Data Show Brilacidin-OM Demonstrated A Significant Reduction in the Incidence of Severe Oral Mucositis... — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 11. sec.gov [sec.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Cellceutix begins Phase II trial of Brilacidin to treat ulcerative proctitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. bionews.com [bionews.com]
Methodological & Application
Brilacidin in the Laboratory: A Guide to In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin is a synthetic, non-peptidic small molecule designed to mimic the structure and function of host defense peptides (HDPs), which are key components of the innate immune system. As a defensin-mimetic, Brilacidin exhibits a dual mechanism of action that includes direct, rapid disruption of pathogen membranes and potent immunomodulatory effects. Its unique properties make it a subject of extensive research for a variety of applications, including as an antimicrobial, antiviral, and anti-inflammatory agent. This document provides detailed application notes and protocols for the use of Brilacidin in a laboratory setting, aimed at researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Activity of Brilacidin
The following tables summarize the quantitative data on the in vitro efficacy of Brilacidin against a range of bacterial and viral pathogens, as well as its cytotoxic profile against mammalian cell lines.
Table 1: Minimum Inhibitory Concentrations (MIC) of Brilacidin against Bacterial Pathogens
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Ciprofloxacin-Susceptible (CSSA) | 0.25 | 0.25 | 0.125-0.5 |
| Staphylococcus aureus | Ciprofloxacin-Resistant (CRSA) | 0.25 | 0.5 | 0.125-1.0 |
| Staphylococcus epidermidis | Ciprofloxacin-Susceptible (CSSE) | 0.125 | 0.25 | 0.03125-0.25 |
| Staphylococcus epidermidis | Ciprofloxacin-Resistant (CRSE) | 0.125 | 0.25 | 0.03125-0.25 |
| Streptococcus pneumoniae | - | 1 | 1 | 0.5-128 |
| Streptococcus viridans group | - | - | 8 | - |
| Neisseria gonorrhoeae | Multidrug-Resistant | 4 | 8 | 1-8[1] |
| Haemophilus influenzae | - | 8 | 8 | 2-32 |
| Pseudomonas aeruginosa | - | 4 | 4 | 0.5-8 |
| Moraxella Species | - | 4 | 64 | 0.5-128 |
| Serratia marcescens | - | 8 | 32 | 0.25-32 |
Table 2: Antiviral Activity and Cytotoxicity of Brilacidin
| Virus | Cell Line | Assay | IC₅₀/EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Calu-3 | Viral Yield Reduction | 0.565[2][3] | 241[2][3] | 426[3] |
| SARS-CoV-2 Pseudovirus | 293T-ACE2 | Pseudovirus Entry | 11.97 ± 1.94 | >50 | - |
| SARS-CoV-2 Pseudovirus | Vero C1008 | Pseudovirus Entry | 12.0 ± 1.7 | >50 | - |
| SARS-CoV-2 Pseudovirus | Calu-3 | Pseudovirus Entry | 23.0 ± 1.6 | >50 | - |
| SARS-CoV-2 Pseudovirus | Huh-7 | Pseudovirus Entry | 15.1 ± 2.5 | >50 | - |
| SARS-CoV-2 Pseudovirus | Caco-2 | Pseudovirus Entry | 18.2 ± 3.4 | >50 | - |
| Human Coronavirus 229E | Huh-7 | Viral Yield Reduction | 1.59 ± 0.07[2] | >100 | >64.1[2] |
| Human Coronavirus OC43 | HCT-8 | Viral Yield Reduction | 4.81 ± 0.95[2] | 82.3 | 17.1[2] |
| Human Coronavirus NL63 | LLC-MK2 | Viral Yield Reduction | 2.45 ± 0.05[2] | >100 | >40.8[2] |
| VEEV TC-83 | Vero | Plaque Assay | 3.6[4] | 63[4] | 17.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
Brilacidin stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.
-
Sterile 96-well microtiter plates.
-
Incubator (35°C ± 2°C).
-
-
Procedure:
-
Prepare serial two-fold dilutions of Brilacidin in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum without Brilacidin) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of Brilacidin that completely inhibits visible growth of the organism.
-
2. Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
-
Materials:
-
Brilacidin stock solution.
-
Log-phase bacterial culture (~1 x 10⁶ CFU/mL).
-
Appropriate broth medium (e.g., CAMHB).
-
Sterile culture tubes.
-
Plates with appropriate agar (B569324) medium.
-
Incubator and shaker.
-
-
Procedure:
-
Prepare culture tubes with broth containing Brilacidin at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Inoculate the tubes with the log-phase bacterial culture to a final concentration of ~5 x 10⁵ CFU/mL. Include a growth control tube without Brilacidin.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot log₁₀ CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
3. Checkerboard Synergy Assay
This assay is used to evaluate the interaction between Brilacidin and another antimicrobial agent.
-
Materials:
-
Brilacidin and a second antimicrobial agent.
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.
-
Appropriate broth medium.
-
Two sterile 96-well microtiter plates.
-
-
Procedure:
-
In the first plate, prepare serial two-fold dilutions of Brilacidin horizontally.
-
In the second plate, prepare serial two-fold dilutions of the second antimicrobial agent vertically.
-
Transfer the dilutions from both plates to a single test plate to create a checkerboard of combination concentrations.
-
Inoculate the test plate with the bacterial suspension.
-
Incubate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
-
Interpret the results: Synergy (FIC index ≤ 0.5), Additive/Indifference (0.5 < FIC index ≤ 4), Antagonism (FIC index > 4).
-
Antiviral and Cytotoxicity Assays
1. Viral Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the replication of a virus.
-
Materials:
-
Brilacidin stock solution.
-
Susceptible host cell line (e.g., Vero, Calu-3).
-
Virus stock of known titer.
-
Cell culture medium and reagents.
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose).
-
Staining solution (e.g., crystal violet).
-
-
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Pre-treat the cells with various concentrations of Brilacidin for a specified time (e.g., 1-2 hours).
-
Infect the cells with a known amount of virus for 1 hour.
-
Remove the virus inoculum and add fresh overlay medium containing the corresponding concentrations of Brilacidin.
-
Incubate for a period sufficient for plaque formation (typically 2-3 days).
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC₅₀ value.
-
2. Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of Brilacidin on the viability of mammalian cells.
-
Materials:
-
Brilacidin stock solution.
-
Mammalian cell line (e.g., Vero, A549, HEK293T).
-
Cell culture medium and reagents.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of Brilacidin for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the CC₅₀ value.
-
Anti-inflammatory Assays
1. LPS-Induced TNF-α Secretion Assay in Macrophages
This assay evaluates the ability of Brilacidin to inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Materials:
-
Brilacidin stock solution.
-
Macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Lipopolysaccharide (LPS).
-
Cell culture medium and reagents.
-
TNF-α ELISA kit.
-
-
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Brilacidin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition compared to the LPS-stimulated control to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by Brilacidin and the workflows of common experimental protocols.
Caption: Brilacidin's anti-inflammatory mechanism of action.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for MTT cytotoxicity assay.
References
- 1. acmicrob.com [acmicrob.com]
- 2. Innovation Pharmaceuticals Brilacidin as a Novel Inhibitor of Phosphodiesterase 4 (PDE4) Supports its Potential to Treat Autoimmune and Inflammatory Diseases — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 3. benchchem.com [benchchem.com]
- 4. static1.squarespace.com [static1.squarespace.com]
Brilacidin in Preclinical Models: A Guide to Dosage and Administration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Brilacidin, a synthetic, non-peptidic small molecule designed to mimic the antimicrobial and immunomodulatory properties of host defense peptides (HDPs), has demonstrated significant therapeutic potential in a variety of preclinical models. These notes provide a summary of effective dosages and administration routes for Brilacidin in key preclinical applications, including oral mucositis, bacterial keratitis, and systemic bacterial infections. Detailed experimental protocols and a diagram of the proposed anti-inflammatory signaling pathway are also presented to guide further research and development.
Data Presentation: Summary of Preclinical Dosage and Administration
The following tables summarize the quantitative data on Brilacidin dosage and administration from key preclinical studies.
Table 1: Topical Administration of Brilacidin in a Hamster Model of Oral Mucositis
| Animal Model | Indication | Route of Administration | Brilacidin Concentration | Dosing Regimen | Efficacy |
| Golden Syrian Hamster | Radiation-Induced Oral Mucositis | Topical (to cheek pouch) | 3 mg/mL | Three times daily (TID) | Significantly reduced the incidence and severity of ulcerative oral mucositis[1] |
Table 2: Topical Administration of Brilacidin in a Rabbit Model of Bacterial Keratitis
| Animal Model | Indication | Route of Administration | Brilacidin Concentration | Dosing Regimen | Efficacy |
| New Zealand White Rabbit | Methicillin-Resistant Staphylococcus aureus (MRSA) Keratitis | Topical (ocular) | 0.5% solution | One drop every 15 minutes for 5 hours | Demonstrated a 99.9% reduction in MRSA colony-forming units (CFU) compared to baseline in abraded corneas |
Table 3: Systemic Administration of Brilacidin in a Murine Model of Systemic Infection (Inferred from Clinical Data)
| Animal Model | Indication | Route of Administration | Brilacidin Dosage | Dosing Regimen | Efficacy |
| Mouse (inferred from human clinical trial data) | Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | Intravenous (IV) | 0.6 mg/kg | Single dose | Comparable efficacy to a 7-day regimen of daptomycin (B549167) in a Phase 2b clinical trial[2][3] |
| Mouse (inferred from human clinical trial data) | Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | Intravenous (IV) | 0.8 mg/kg | Single dose | Comparable efficacy to a 7-day regimen of daptomycin in a Phase 2b clinical trial[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of Brilacidin.
Protocol 1: Hamster Model of Radiation-Induced Oral Mucositis
Objective: To evaluate the efficacy of topical Brilacidin in preventing or treating oral mucositis induced by radiation.
Animal Model: Male Golden Syrian hamsters, 6-8 weeks old.
Materials:
-
Brilacidin solution (3 mg/mL) in a suitable vehicle (e.g., sterile water or a bioadhesive gel).
-
Anesthesia: Ketamine/xylazine cocktail or isoflurane.
-
Radiation source (e.g., clinical linear accelerator).
-
Oral lavage supplies.
Procedure:
-
Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the hamsters using an appropriate method.
-
Irradiation:
-
Isolate the left buccal cheek pouch and expose it to a single high dose of radiation (e.g., 40 Gy) to induce mucositis. The contralateral pouch can serve as a non-irradiated control.
-
-
Treatment Administration:
-
Beginning on the day of irradiation (Day 0), apply a defined volume of the 3 mg/mL Brilacidin solution or placebo to the irradiated cheek pouch three times daily (TID)[1].
-
-
Monitoring and Evaluation:
-
Monitor the animals daily for signs of mucositis, including erythema, edema, and ulceration, using a standardized scoring system (e.g., on a scale of 0 to 5).
-
Record body weight daily as an indicator of overall health.
-
Continue treatment and monitoring for a predefined period (e.g., 28 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect the cheek pouch tissue for histological analysis to assess the extent of tissue damage and inflammation.
-
Protocol 2: Rabbit Model of Bacterial Keratitis
Objective: To assess the antibacterial efficacy of topical Brilacidin in a rabbit model of MRSA keratitis.
Animal Model: New Zealand White rabbits.
Materials:
-
Brilacidin ophthalmic solution (0.5%).
-
Methicillin-Resistant Staphylococcus aureus (MRSA) culture.
-
Anesthesia: Ketamine/xylazine cocktail.
-
Corneal abrasion tool.
-
Slit-lamp biomicroscope.
Procedure:
-
Acclimatization: House rabbits in standard conditions for at least one week.
-
Anesthesia and Corneal Abrasion:
-
Anesthetize the rabbits.
-
Create a standardized corneal epithelial defect in one eye of each rabbit. The other eye can serve as a control.
-
-
Infection:
-
Inoculate the abraded cornea with a suspension of MRSA (e.g., 1000 CFU).
-
-
Treatment:
-
Four hours post-infection, initiate topical treatment.
-
Administer one drop of 0.5% Brilacidin solution to the infected eye every 15 minutes for a total of 5 hours.
-
-
Evaluation:
-
One hour after the final treatment, euthanize the rabbits and harvest the corneas.
-
Homogenize the corneas and perform serial dilutions to quantify the number of viable MRSA CFU.
-
Compare the CFU counts between the Brilacidin-treated group and a saline-treated control group.
-
Protocol 3: Murine Sepsis Model (Cecal Ligation and Puncture)
Objective: To evaluate the efficacy of intravenous Brilacidin in a murine model of polymicrobial sepsis.
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
Materials:
-
Brilacidin for intravenous injection (e.g., 0.6 mg/kg or 0.8 mg/kg).
-
Anesthesia: Isoflurane or ketamine/xylazine.
-
Surgical instruments for laparotomy.
-
Suture material.
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge) to induce sepsis.
-
Return the cecum to the abdominal cavity and close the incision.
-
-
Fluid Resuscitation:
-
Administer subcutaneous sterile saline for fluid resuscitation immediately after surgery.
-
-
Treatment:
-
At a predetermined time post-surgery (e.g., 1 hour), administer a single intravenous dose of Brilacidin (0.6 mg/kg or 0.8 mg/kg) or a vehicle control.
-
-
Monitoring:
-
Monitor the mice for survival over a period of 7-10 days.
-
Record clinical signs of sepsis (e.g., lethargy, piloerection, and temperature) at regular intervals.
-
-
Endpoint Analysis:
-
Primary endpoint is survival rate.
-
Secondary endpoints can include bacterial load in blood and peritoneal lavage fluid, as well as cytokine levels in plasma at specified time points.
-
Signaling Pathway Visualization
Brilacidin exerts its anti-inflammatory effects through a multifaceted mechanism of action. A key aspect of this is the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, modulates downstream inflammatory signaling, including the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.
Brilacidin's anti-inflammatory signaling pathway.
This diagram illustrates how Brilacidin, by inhibiting PDE4, increases cAMP levels. The subsequent activation of Protein Kinase A (PKA) is proposed to lead to the inhibition of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Workflow for Hamster Oral Mucositis Model.
This workflow diagram outlines the key steps in the hamster oral mucositis preclinical model, from animal acclimatization through to the final histological analysis.
Workflow for Rabbit Bacterial Keratitis Model.
This diagram provides a streamlined overview of the experimental process for the rabbit bacterial keratitis model, highlighting the timeline from infection to treatment and final evaluation.
References
Brilacidin In Vitro Efficacy: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the in vitro efficacy of Brilacidin. Brilacidin is a synthetic, non-peptidic small molecule designed to mimic the structure and function of human defensins, which are crucial components of the innate immune system.[1][2][3] As a host defense peptide (HDP) mimetic, Brilacidin exhibits a dual mechanism of action that includes direct membrane disruption of pathogens and immunomodulation.[2]
Antimicrobial Efficacy Assays
Brilacidin has demonstrated broad-spectrum antimicrobial activity against various pathogens, including drug-resistant bacteria and fungi.[1][4][5][6] Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to rapid cell death and a low propensity for resistance development.[1][7]
Antibacterial Activity
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of Brilacidin required to inhibit the visible growth of a microorganism.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight on appropriate agar (B569324) plates.
-
Inoculate a single colony into a sterile broth (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Brilacidin Dilutions:
-
Prepare a stock solution of Brilacidin in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of Brilacidin in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the adjusted bacterial inoculum to each well of the microtiter plate containing the Brilacidin dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Brilacidin at which no visible growth of the microorganism is observed.
-
Time-Kill Kinetic Assay: This assay assesses the rate at which Brilacidin kills a bacterial population over time.
Protocol: Time-Kill Assay
-
Prepare bacterial cultures and Brilacidin solutions at concentrations relative to the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Add Brilacidin to the bacterial culture at time zero.
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from the culture.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable CFU/mL.
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is considered bactericidal. Brilacidin has been shown to completely eradicate N. gonorrhoeae within 2 hours at 4x MIC.[8]
Table 1: In Vitro Antibacterial Activity of Brilacidin (MIC Values)
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (Ciprofloxacin Susceptible) | 0.25 | 0.25 | 0.125-0.5 | [4] |
| Staphylococcus aureus (Ciprofloxacin Resistant) | 0.25 | 0.5 | 0.125-1.0 | [4] |
| Staphylococcus epidermidis (Ciprofloxacin Susceptible) | 0.125 | 0.25 | 0.03125-0.25 | [4] |
| Staphylococcus epidermidis (Ciprofloxacin Resistant) | 0.125 | 0.25 | 0.03125-0.25 | [4] |
| Streptococcus pneumoniae | 1 | 1 | 0.5-128 | [4] |
| Haemophilus influenzae | 8 | 8 | 2-32 | [4] |
| Pseudomonas aeruginosa | 4 | 4 | 0.5-8 | [4] |
| Serratia marcescens | 8 | 32 | 0.25-32 | [4] |
| Neisseria gonorrhoeae (Multidrug-resistant) | 4 | 8 | 1-8 | [8] |
Mechanism of Action: Bacterial Membrane Disruption
Brilacidin's cationic nature facilitates its interaction with the negatively charged components of bacterial membranes, leading to membrane depolarization and increased permeability.[7][9] This disruption results in the leakage of intracellular contents, such as ATP, and ultimately cell death.[8][9]
Diagram of Brilacidin's bacterial membrane disruption mechanism.
Antifungal Activity
Brilacidin has also shown efficacy against a range of fungal pathogens.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is similar to the antibacterial MIC assay but is adapted for fungal species according to CLSI guidelines.
-
Fungal Inoculum Preparation:
-
Grow fungi (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar (e.g., Sabouraud Dextrose Agar).
-
Prepare a conidial or yeast suspension in sterile saline.
-
Adjust the suspension to a standardized concentration using a spectrophotometer or hemocytometer.
-
-
Assay Procedure:
-
Use RPMI-1640 medium for the assay.
-
Perform serial dilutions of Brilacidin in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Incubate at 35°C for 24-48 hours.
-
Determine the MIC visually or spectrophotometrically as the lowest concentration that causes a significant inhibition of growth compared to the control.
-
Table 2: In Vitro Antifungal Activity of Brilacidin (MIC Values)
| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Cryptococcus neoformans | 1-2 | 2-8 | [5] |
| Aspergillus fumigatus | >4 | >64 | [5] |
| Coccidioides immitis/posadasii | 4 | 32-64 | [5] |
| Mucor species | 4 | 32-64 | [5] |
Note: Brilacidin has been shown to potentiate the activity of other antifungals like Ibrexafungerp (B609083) against Aspergillus fumigatus.[10][11][12]
Antiviral Activity
Brilacidin has demonstrated antiviral activity against enveloped viruses, including coronaviruses.[13] Its proposed dual mechanism involves direct virucidal effects and targeting of host cell factors required for viral entry.[13]
Viral Yield Reduction (VYR) Assay: This assay quantifies the reduction in infectious virus particles produced in the presence of the drug.
Protocol: VYR Assay
-
Cell Culture and Infection:
-
Seed appropriate host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and grow to confluence.
-
Pre-treat cells with serial dilutions of Brilacidin for a specified time (e.g., 1 hour).
-
Infect the cells with the virus at a low multiplicity of infection (MOI).
-
-
Incubation and Supernatant Collection:
-
Incubate the infected cells for a period that allows for viral replication (e.g., 24-48 hours).
-
Collect the supernatant containing progeny virions.
-
-
Quantification of Viral Titer:
-
Determine the viral titer in the collected supernatant using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.
-
-
Calculation of EC50:
-
The half-maximal effective concentration (EC50) is calculated as the concentration of Brilacidin that reduces the viral yield by 50%.
-
Pseudovirus Entry Assay: This assay specifically measures the ability of a drug to block viral entry into host cells using non-replicating pseudoviruses expressing the viral entry protein (e.g., SARS-CoV-2 Spike protein).
Table 3: In Vitro Antiviral Activity of Brilacidin
| Virus | Cell Line | Assay | EC50 / IC50 | Reference |
| HCoV-229E | Various | VYR | 1.59 ± 0.07 µM | [13] |
| HCoV-OC43 | Various | VYR | 4.81 ± 0.95 µM | [13] |
| HCoV-NL63 | Various | VYR | 2.45 ± 0.05 µM | [13] |
| SARS-CoV-2 Pseudovirus | Various | Entry Assay | 12.0 ± 1.7 to 23.0 ± 1.6 µM | [13] |
| SARS-CoV-2 (Replication-competent) | Vero E6 | Infection Assay | 0.565 µM | [13] |
| SARS-CoV-2 | Human Lung Epithelial | Infection Assay | Potent inhibition (up to 97% reduction) | [14] |
Mechanism of Action: Antiviral Entry Inhibition
Brilacidin can inhibit viral entry by binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the host cell surface, which act as attachment factors for some viruses.[13] This interaction blocks the virus from binding to the cell and initiating infection.
Diagram of Brilacidin's antiviral entry inhibition mechanism.
Anti-inflammatory and Immunomodulatory Assays
Brilacidin also possesses immunomodulatory properties, including the ability to suppress the production of pro-inflammatory cytokines.[15]
Cytokine Release Assay: This assay measures the effect of Brilacidin on the production of cytokines by immune cells in response to an inflammatory stimulus.
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release
-
Cell Culture:
-
Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1).
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of Brilacidin for a specified duration.
-
Stimulate the cells with an inflammatory agent, such as LPS.
-
-
Supernatant Collection and Analysis:
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Mechanism of Action: Anti-inflammatory Signaling
Brilacidin's anti-inflammatory effects are partly mediated through the inhibition of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP).[15] Elevated cAMP levels suppress the production of pro-inflammatory mediators.[15]
Diagram of Brilacidin's anti-inflammatory signaling pathway.
Cytotoxicity Assays
It is essential to evaluate the potential toxicity of Brilacidin to mammalian cells to determine its therapeutic window.
Cell Viability Assays:
-
Neutral Red Uptake Assay: This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium.
Protocol: General Cell Viability Assay
-
Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, A549, primary cells) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of Brilacidin concentrations.
-
Include a positive control for cytotoxicity (e.g., Triton X-100) and an untreated negative control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Perform the specific assay according to the manufacturer's instructions (e.g., add the assay reagent, incubate, and measure the signal - absorbance, fluorescence, or luminescence).
-
-
Calculation of CC50:
-
The half-maximal cytotoxic concentration (CC50) is calculated as the concentration of Brilacidin that reduces cell viability by 50%.
-
Table 4: In Vitro Cytotoxicity of Brilacidin
| Cell Line | Assay | CC50 (µM) | Reference |
| Various Cell Lines | Neutral Red Uptake | Not toxic at tested concentrations | [13] |
| Vero Cells | CellTiter-Glo | 63 | [16] |
| Human Small Airway Epithelial Cells (HSAECs) | CellTiter-Glo | >20 | [16] |
| Endocervical Epithelial Cells | MTS Assay | >64 µg/mL | [8] |
| A549 Pulmonary Cells | LDH Assay | Low toxicity at 40 µM | [10][11] |
Conclusion
The in vitro assays described in these application notes provide a robust framework for evaluating the multifaceted efficacy of Brilacidin. The data consistently demonstrate its potent antimicrobial and promising anti-inflammatory and antiviral activities, coupled with a favorable cytotoxicity profile. These protocols can be adapted to specific research needs to further explore the therapeutic potential of this novel defensin-mimetic.
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brilacidin, a Non-Peptide Defensin-Mimetic Molecule, Inhibits SARS-CoV-2 Infection by Blocking Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 16. mdpi.com [mdpi.com]
Brilacidin: Application Notes and Protocols for Treating Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin (formerly PMX-30063) is a novel, non-peptidic synthetic small molecule designed to mimic the structure and function of human host defense peptides (HDPs), specifically defensins.[1][2] As a defensin-mimetic, it represents a new class of antibiotics with a unique mechanism of action that makes it a promising candidate for combating difficult-to-treat infections, including those involving bacterial biofilms.[1][3] Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers significant protection against conventional antibiotics and host immune responses.[4][5] Brilacidin's potent, broad-spectrum activity and its ability to disrupt bacterial membranes suggest its potential utility in both preventing biofilm formation and eradicating established biofilms.[1][6]
These application notes provide an overview of Brilacidin's mechanism of action, available quantitative data on its antimicrobial activity, and detailed protocols for evaluating its efficacy against bacterial biofilms.
Mechanism of Action
Brilacidin exerts its bactericidal effect primarily by disrupting the integrity of the bacterial cell membrane.[1] This mechanism is rapid and leads to cell death, which may reduce the likelihood of resistance development.[1]
1. Membrane Depolarization: As an amphiphilic molecule, Brilacidin interacts with the negatively charged components of bacterial membranes. This interaction leads to the disruption of the membrane's structure, causing depolarization of the membrane potential.[7][8] Studies on Staphylococcus aureus have shown that Brilacidin causes dose-dependent membrane depolarization to an extent comparable to the lipopeptide antibiotic daptomycin.[7][8] This disruption of membrane potential interferes with essential cellular processes, leading to cell death.
2. Induction of Cell Envelope Stress Response: The membrane damage caused by Brilacidin triggers a significant stress response within the bacteria. In Staphylococcus aureus, transcriptional profiling has revealed that Brilacidin treatment leads to the upregulation of several two-component systems (TCSs) that are crucial for sensing and responding to cell envelope stress.[7][9] These include:
-
VraSR: A key regulator of the cell wall stress response, often induced by antibiotics that inhibit peptidoglycan synthesis like beta-lactams and glycopeptides.[10][11]
-
GraSR (APS): A sensor and regulator involved in resistance to cationic antimicrobial peptides (CAMPs).[12][13]
-
NsaSR: A system that responds to disruptions in the cell envelope and is important for resistance to cell-wall-targeting antibiotics and virulence.[14]
The activation of these systems indicates that Brilacidin induces significant stress on both the cell membrane and cell wall, contributing to its bactericidal activity.[8]
Data Presentation: Antimicrobial Susceptibility
While Brilacidin has been qualitatively described as having anti-biofilm properties, specific Minimum Biofilm Eradication Concentration (MBEC) and Minimum Biofilm Inhibitory Concentration (MBIC) data are not widely available in the published literature. The following tables summarize the available quantitative data on Brilacidin's activity against planktonic (free-floating) bacteria, which serves as a baseline for its antimicrobial potency. Researchers are encouraged to use the protocols provided in the next section to determine biofilm-specific efficacy values (MBIC/MBEC) for their strains of interest.
Table 1: Brilacidin Activity Against Planktonic Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | 13 | 0.25 | 0.5 | 0.125 - 1.0 | [6] |
| Staphylococcus epidermidis | 50 | - | - | 0.03125 - 0.25 | [15] |
| Streptococcus pneumoniae | 25 | - | 1.0 | 0.5 - 128 | [15][16] |
| Streptococcus viridans group | 25 | - | 8.0 | - | [16] |
MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.
Table 2: Brilacidin Activity Against Planktonic Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 25 | - | 4.0 | 0.5 - 8.0 | [15][16] |
| Haemophilus influenzae | 25 | - | 8.0 | 2.0 - 32 | [15][16] |
| Serratia marcescens | 25 | - | 32 | 0.25 - 32 | [15] |
| Moraxella species | 25 | - | 64 | 0.5 - 128 | [15] |
MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.
Experimental Protocols
The following are detailed protocols for assessing the anti-biofilm activity of Brilacidin.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of Brilacidin required to inhibit the initial formation of a bacterial biofilm.
Materials:
-
Brilacidin stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth with 1% glucose for staphylococci)
-
Bacterial culture of the test strain
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture in fresh growth medium to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Compound Preparation: Perform serial twofold dilutions of Brilacidin in the growth medium directly in the 96-well plate. Leave wells for positive (bacteria, no drug) and negative (medium only) controls.
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).
-
Washing: Gently discard the medium from the wells. Wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
Fixation: Air-dry the plate. Add 200 µL of methanol (B129727) to each well for 15 minutes to fix the biofilms. Discard the methanol and air-dry the plate completely.
-
Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Final Wash: Discard the stain and wash the plate thoroughly with water to remove excess stain. Air-dry the plate.
-
Quantification: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 15-30 minutes.
-
Reading: Measure the absorbance at 570-595 nm using a microplate reader.
-
Determination of MBIC: The MBIC is the lowest concentration of Brilacidin that results in a significant reduction (e.g., ≥90%) in absorbance compared to the positive control.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of Brilacidin required to eradicate a pre-formed, mature biofilm.
Materials:
-
Same as Protocol 1, plus a device with pegs for biofilm formation (e.g., Calgary Biofilm Device).
-
Recovery medium (e.g., Tryptic Soy Broth).
-
Resazurin (B115843) or similar viability indicator (optional).
Procedure:
-
Biofilm Formation: In a 96-well plate, add 200 µL of a prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to each well. Place the peg lid onto the plate so the pegs are submerged in the inoculum.
-
Incubation: Incubate for 24-48 hours at the optimal temperature with gentle shaking to allow a mature biofilm to form on the pegs.
-
Washing: Remove the peg lid and rinse it by immersing the pegs in a 96-well plate containing sterile PBS to remove planktonic cells.
-
Brilacidin Challenge: Prepare a new 96-well plate with serial dilutions of Brilacidin in an appropriate medium. Place the peg lid with the mature biofilms into this "challenge plate."
-
Treatment Incubation: Incubate the challenge plate for a defined period (e.g., 24 hours) at 37°C.
-
Recovery: After treatment, rinse the peg lid again in PBS. Place the peg lid into a new 96-well "recovery plate" containing 200 µL of fresh, sterile growth medium in each well.
-
Dislodging Biofilm: Vigorously shake or sonicate the recovery plate to dislodge the surviving bacteria from the pegs into the recovery medium.
-
Final Incubation: Incubate the recovery plate for 18-24 hours at 37°C.
-
Determination of MBEC: The MBEC is the lowest concentration of Brilacidin from the challenge plate that results in no visible growth (turbidity) in the corresponding well of the recovery plate. Viability can also be assessed using indicators like resazurin before the final incubation.
Application Notes
-
Broad-Spectrum Potential: Brilacidin's activity against both Gram-positive and Gram-negative planktonic bacteria suggests it may be effective against a wide range of biofilm-forming pathogens.[1]
-
Activity Against Stationary Phase/Persister Cells: Brilacidin has been reported to be active against bacteria in the stationary phase of growth.[6] This is a crucial attribute for an anti-biofilm agent, as many cells within a biofilm are in a slow-growing or dormant state, making them tolerant to conventional antibiotics that target active cellular processes.[17] This suggests Brilacidin may be effective against highly tolerant persister cells within a biofilm.
-
Overcoming Resistance: The membrane-disrupting mechanism of action is a direct physical process, which is generally considered less prone to the development of resistance compared to antibiotics with specific metabolic targets.[1]
-
Combination Therapy: The ability of Brilacidin to disrupt the cell membrane may increase the permeability of the biofilm to other antimicrobial agents. This suggests a strong potential for synergistic effects when used in combination with conventional antibiotics, potentially restoring their efficacy against otherwise resistant biofilms.
Conclusion
Brilacidin is a promising new class of antimicrobial agent with a mechanism of action well-suited for tackling the challenges of bacterial biofilms. Its ability to rapidly disrupt bacterial membranes provides a potent bactericidal effect that is also active against non-growing cells, a key advantage for eradicating the tolerant cells within a biofilm. While quantitative data on its direct anti-biofilm efficacy (MBEC/MBIC) is needed, the provided protocols offer a clear framework for researchers to generate this crucial information. The unique properties of Brilacidin warrant further investigation and position it as a significant candidate in the development of next-generation anti-biofilm therapies.
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. Brilacidin Formulation Work — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 3. medscape.com [medscape.com]
- 4. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus biofilms: recent developments in biofilm dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 [escholarship.org]
- 10. The Vancomycin Resistance-Associated Regulatory System VraSR Modulates Biofilm Formation of Staphylococcus epidermidis in an ica-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of VraSR in antibiotic resistance and antibiotic-induced stress response in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Staphylococcus aureus GraSR regulon reveals novel links to virulence, stress response and cell wall signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Bacterial Persister Cell Formation and Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-inflammatory Activity of Brilacidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin is a synthetic, non-peptidic mimetic of host defense peptides (HDPs) that has demonstrated a dual mechanism of action encompassing both antimicrobial and immunomodulatory properties. Its anti-inflammatory effects are characterized by the suppression of pro-inflammatory cytokines and chemokines, positioning it as a promising therapeutic candidate for a variety of inflammatory conditions. These application notes provide a comprehensive overview of protocols to assess the anti-inflammatory activity of Brilacidin, focusing on its effects on key signaling pathways and cytokine production.
Mechanism of Anti-inflammatory Action
Brilacidin exerts its anti-inflammatory effects primarily through the modulation of intracellular signaling pathways. A key mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme prevalent in immune cells such as macrophages and T cells. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates downstream targets involved in the inflammatory cascade. This ultimately reduces the production of a broad spectrum of pro-inflammatory mediators. Furthermore, evidence suggests that Brilacidin's anti-inflammatory activity involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression.
Brilacidin [label="Brilacidin", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="PDE4", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↑ cAMP", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="PKA", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory\nResponse", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_inflammatory_Cytokines [label="↓ Pro-inflammatory\nCytokines & Chemokines\n(TNF-α, IL-1β, IL-6, etc.)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_MAPK [label="NF-κB & MAPK\nPathways", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Brilacidin -> PDE4 [label="Inhibits", fontcolor="#202124"]; PDE4 -> cAMP [label="Normally\ndegrades", style=dashed, fontcolor="#5F6368"]; cAMP -> PKA [label="Activates", fontcolor="#202124"]; PKA -> Inflammatory_Response [label="Inhibits", fontcolor="#202124"]; Brilacidin -> NFkB_MAPK [label="Modulates", fontcolor="#202124"]; NFkB_MAPK -> Pro_inflammatory_Cytokines [style=dashed, arrowhead=none]; Inflammatory_Response -> Pro_inflammatory_Cytokines [style=dashed, arrowhead=none]; }
Figure 1: Brilacidin's Anti-inflammatory Signaling Pathway. Max Width: 760px.
Data Presentation
The immunomodulatory efficacy of Brilacidin has been quantified in various preclinical studies. The following tables summarize the inhibitory effects of Brilacidin on the release of key pro-inflammatory cytokines and its cytotoxic and antiviral potency.
Table 1: Inhibition of Pro-Inflammatory Cytokine Release by Brilacidin in LPS-Stimulated Rat Macrophages (NR8383)
| Cytokine | IC50 (µM) |
| TNF-α | 1.8 |
| IL-1β | 2.1 |
| IL-6 | 2.5 |
| MCP-1 | 1.5 |
Table 2: Antiviral and Cytotoxic Activity of Brilacidin
| Virus/Cell Line | Assay | IC50/CC50 (µM) |
| VEEV TC-83 (Vero cells) | Antiviral | 3.6 |
| RVFV (HSAECs) | Antiviral | Not specified |
| EEEV (cell line not specified) | Antiviral | Not specified |
| Echovirus (Vero cells) | Antiviral | Not specified |
| Vero cells | Cytotoxicity | 63 |
| HSAECs | Cytotoxicity | 63 |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory activity of Brilacidin are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of Brilacidin on mammalian cells to establish a therapeutic window for in vitro anti-inflammatory assays.
Start [label="Seed Cells", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat [label="Treat with Brilacidin"]; Incubate_24h [label="Incubate 24h"]; Add_MTT [label="Add MTT Reagent"]; Incubate_4h [label="Incubate 1-4h"]; Solubilize [label="Add Solubilization Buffer"]; Read_Absorbance [label="Read Absorbance\n(570 nm)"]; End [label="Calculate CC50", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Treat -> Incubate_24h -> Add_MTT -> Incubate_4h -> Solubilize -> Read_Absorbance -> End; }
Figure 2: Workflow for MTT Cell Viability Assay. Max Width: 760px.
Materials:
-
Mammalian cell line (e.g., THP-1, RAW 264.7, or other relevant immune cells)
-
Complete cell culture medium
-
Brilacidin stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Brilacidin in complete culture medium. Remove the old medium from the cells and add 100 µL of the Brilacidin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Brilacidin).
-
Incubation: Incubate the plate for 24-48 hours (or the desired exposure time) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log concentration of Brilacidin.
Protocol 2: LPS-Induced Cytokine Release Assay in THP-1 Macrophages
This protocol measures the inhibitory effect of Brilacidin on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human THP-1 cells.
Start [label="Differentiate THP-1\nwith PMA", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pretreat [label="Pre-treat with\nBrilacidin"]; Stimulate [label="Stimulate with LPS"]; Incubate [label="Incubate 18-24h"]; Collect [label="Collect Supernatant"]; ELISA [label="Measure Cytokines\n(ELISA)"]; End [label="Calculate IC50", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Pretreat -> Stimulate -> Incubate -> Collect -> ELISA -> End; }
Figure 3: Workflow for LPS-Induced Cytokine Release Assay. Max Width: 760px.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Brilacidin stock solution
-
ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6)
-
24-well or 96-well tissue culture plates
Procedure:
-
Differentiation of THP-1 cells: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in culture medium containing 50-100 ng/mL PMA. Incubate for 48-72 hours to induce differentiation into macrophage-like cells.
-
Cell Plating: After differentiation, wash the adherent cells with PBS and seed them into new plates at an appropriate density in fresh, PMA-free medium. Allow the cells to rest for 24 hours.
-
Pre-treatment with Brilacidin: Pre-treat the cells with various non-toxic concentrations of Brilacidin for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include a control group with Brilacidin but without LPS, and a group with LPS but without Brilacidin.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the supernatants.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-1β, IL-6, and other relevant cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each Brilacidin concentration compared to the LPS-only control. Determine the IC50 value for each cytokine.
Protocol 3: NF-κB Reporter Assay
This assay measures the effect of Brilacidin on the NF-κB signaling pathway using a cell line stably transfected with an NF-κB-driven luciferase reporter gene.
Materials:
-
HEK293 or THP-1 cells stably expressing an NF-κB luciferase reporter
-
Complete cell culture medium
-
Brilacidin stock solution
-
TNF-α or LPS as a stimulant
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells per well.
-
Compound Treatment: The following day, pre-treat the cells with serial dilutions of Brilacidin for 1 hour.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) to the wells to activate the NF-κB pathway. Include unstimulated and vehicle-stimulated controls.
-
Incubation: Incubate the plate for 5-6 hours at 37°C.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each Brilacidin concentration and determine the IC50 value.
Protocol 4: Western Blot for Phosphorylated MAPK (p-p38 and p-JNK)
This protocol assesses the effect of Brilacidin on the activation of the MAPK signaling pathway by measuring the phosphorylation of key kinases.
Materials:
-
Immune cells (e.g., THP-1 macrophages)
-
Brilacidin stock solution
-
LPS or other appropriate stimulant
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate and treat cells with Brilacidin and/or a stimulant (e.g., LPS) for a predetermined time (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein and a loading control to ensure equal protein loading.
-
Data Analysis: Perform densitometric analysis to quantify the relative levels of phosphorylated protein normalized to the total protein and the loading control.
Application Notes & Protocols: Utilizing Brilacidin in Viral Infection Research Models
Introduction
Brilacidin is a synthetic, non-peptidic small molecule designed to mimic the structure and function of host defense peptides (HDPs), which are key components of the innate immune system.[1] Initially developed for its antibacterial and anti-inflammatory properties, Brilacidin has demonstrated potent, broad-spectrum antiviral activity against a range of enveloped viruses, most notably human coronaviruses, including SARS-CoV-2.[2] Its unique dual mechanism of action, targeting both the virus particle and host cell factors, makes it a compelling candidate for antiviral research and development.[3][4] These application notes provide a summary of the quantitative data, key experimental protocols, and the underlying mechanisms for researchers employing Brilacidin in viral infection models.
Mechanism of Action
Brilacidin exerts its antiviral effects through a dual mechanism that inhibits viral entry into host cells.[3][4]
-
Virucidal Activity : Brilacidin can directly interact with the viral envelope, disrupting its integrity.[2][4] This action effectively inactivates viral particles, rendering them non-infectious.[5]
-
Host-Targeting Activity : Brilacidin binds to heparan sulfate (B86663) proteoglycans (HSPGs) on the surface of host cells.[3][5] Many viruses, including coronaviruses, use HSPGs as an initial attachment factor to facilitate subsequent binding to specific entry receptors like ACE2.[5] By binding to HSPGs, Brilacidin competitively blocks this initial viral attachment, thereby preventing infection.[3][4]
This dual-action mechanism suggests a higher barrier to the development of viral resistance.[4] Time-of-addition experiments have confirmed that Brilacidin is most effective during the viral attachment and early entry stages of the infection life cycle.[3][4]
References
- 1. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 2. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
Evaluating Brilacidin's Membrane Disruption Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin is a synthetic, non-peptidic small molecule designed to mimic the structure and function of human defensins, which are crucial components of the innate immune system. As a host defense peptide (HDP) mimetic, Brilacidin exhibits a dual mechanism of action that includes direct disruption of pathogenic membranes and immunomodulation.[1] Its primary antimicrobial action involves the rapid disruption and depolarization of the bacterial cell membrane, which leads to cell death.[2] This unique mechanism makes the development of bacterial resistance less likely.[2][3] Brilacidin has demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3][4]
These application notes provide detailed protocols for key assays used to evaluate the membrane disruption activity of Brilacidin. The methodologies described herein are essential for assessing its in vitro potency and understanding its mechanism of action, critical steps in preclinical research and drug development.
Data Presentation: Quantitative Analysis of Brilacidin's Activity
The following tables summarize quantitative data from various studies, providing a reference for expected outcomes when evaluating Brilacidin.
Table 1: Minimum Inhibitory Concentration (MIC) of Brilacidin against Neisseria gonorrhoeae
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Multidrug-Resistant | 22 | 1 - 8 | 4 | 8 |
Data sourced from studies on multidrug-resistant clinical isolates of N. gonorrhoeae.[5]
Table 2: Membrane Disruption and Cytotoxicity Data for Brilacidin
| Assay | Organism/Cell Line | Concentration | Result |
| ATP Leakage | N. gonorrhoeae FA1090 | Not Specified | ~74% Leakage |
| Propidium (B1200493) Iodide Uptake | N. gonorrhoeae | 5x and 10x MIC | Significant increase in fluorescence |
| Hemolytic Activity | Human Red Blood Cells | Various | Low |
| Cytotoxicity (MTS Assay) | ME-180 cervical cancer cells | Various | Low |
This table consolidates data on membrane disruption and cytotoxicity from various studies.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of Brilacidin against a target bacterial strain.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Brilacidin.
Materials:
-
Brilacidin
-
Target bacterial strain (e.g., N. gonorrhoeae)
-
Appropriate supplemented broth medium (e.g., Brucella broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator with controlled atmosphere (e.g., 5% CO₂)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain on an appropriate agar (B569324) medium.
-
Collect colonies and suspend them in the supplemented broth.
-
Adjust the suspension to a concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL.[6]
-
-
Brilacidin Preparation:
-
Prepare a stock solution of Brilacidin in a suitable solvent (e.g., DMSO or water).
-
Perform serial two-fold dilutions of Brilacidin in the supplemented broth in a 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate containing the Brilacidin dilutions.
-
Include positive (bacteria with no drug) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 24 hours.[6]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of Brilacidin that completely inhibits visible growth of the bacteria.[2]
-
Membrane Permeabilization Assays
These assays assess the ability of Brilacidin to disrupt the bacterial cytoplasmic membrane, leading to the leakage of intracellular components or the uptake of fluorescent dyes.
This assay measures the influx of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.
Signaling Pathway for PI Uptake
Caption: Mechanism of the Propidium Iodide (PI) uptake assay.
Materials:
-
Brilacidin
-
Bacterial suspension (~1 x 10⁷ CFU/mL)
-
Propidium Iodide (PI) solution (10 µM)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (0.1%) as a positive control
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a bacterial suspension to a concentration of 1 x 10⁷ CFU/mL.[6]
-
Incubate the bacterial suspension with Brilacidin at desired concentrations (e.g., 5x and 10x MIC) in the presence of 10 µM PI for 1 hour.[6]
-
Include a negative control (DMSO-treated bacteria) and a positive control (0.1% Triton X-100).[6]
-
After incubation, wash the bacterial pellet with PBS to remove extracellular PI.[6]
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 585 nm and emission at 620 nm.[6] An increase in fluorescence indicates membrane permeabilization.
This assay quantifies the release of intracellular ATP, which occurs when the cell membrane is compromised.
Workflow for ATP Leakage Assay
Caption: Experimental workflow for the ATP leakage assay.
Materials:
-
Brilacidin
-
Bacterial suspension
-
ATP detection kit (e.g., based on luciferase-luciferin reaction)
-
Luminometer
Procedure:
-
Treat the bacterial suspension with Brilacidin at the desired concentration.
-
Use untreated bacteria as a negative control and bacteria treated with a lytic agent like Triton X-100 (0.1%) as a positive control for 100% leakage.[5]
-
After a specified incubation time, centrifuge the samples to pellet the bacteria.
-
Collect the supernatant, which contains the leaked ATP.
-
Use a commercial ATP detection kit according to the manufacturer's instructions to measure the ATP concentration in the supernatant via a luminescence-based assay.
-
A significant increase in luminescence compared to the untreated control indicates ATP leakage and membrane disruption.[5]
Membrane Depolarization Assay
This assay utilizes a membrane potential-sensitive fluorescent dye to measure changes in the bacterial membrane potential upon treatment with Brilacidin.
Materials:
-
Brilacidin
-
Bacterial suspension
-
Membrane potential-sensitive dye (e.g., DiOC₂(3))
-
Fluorometer or fluorescence plate reader capable of measuring dual wavelengths
-
Protonophore (e.g., CCCP) as a positive control for depolarization
Procedure:
-
Grow the bacterial strain to the mid-logarithmic phase, then harvest and wash the cells.[7]
-
Resuspend the bacteria in a suitable buffer.[7]
-
Add the membrane potential-sensitive dye (e.g., DiOC₂(3) to a final concentration of ~30 µM) to the bacterial suspension and incubate in the dark to allow the dye to equilibrate across the membranes.[7]
-
Measure the baseline fluorescence at two emission wavelengths (e.g., green at ~525 nm and red at ~620 nm, with excitation at ~488 nm for DiOC₂(3)).[7] The ratio of red to green fluorescence is indicative of the membrane potential.[7][8]
-
Add Brilacidin to the bacterial suspension and immediately begin recording the changes in red and green fluorescence over time.
-
A decrease in the red/green fluorescence ratio indicates membrane depolarization.[7] Use a protonophore like CCCP as a positive control.[7]
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the membrane disruption activity of Brilacidin. Consistent and reproducible data generated using these methods are crucial for advancing our understanding of this promising antimicrobial agent and for its continued development as a therapeutic. The combination of MIC determination with specific membrane integrity and potential assays offers a comprehensive picture of Brilacidin's potent mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Brilacidin - Wikipedia [en.wikipedia.org]
- 4. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae | PLOS One [journals.plos.org]
- 6. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
Brilacidin in Combination Therapy with Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin, a novel host defense protein mimetic, has emerged as a promising antimicrobial agent with a unique mechanism of action. It disrupts bacterial cell membranes, leading to rapid depolarization and cell death.[1][2] This distinct mechanism makes Brilacidin a compelling candidate for combination therapy, particularly in an era of rising antimicrobial resistance. While research into Brilacidin's synergistic effects with conventional antibiotics is an evolving field, existing studies on its combination with other antimicrobial agents, such as antifungals and antivirals, provide a strong framework for exploring its potential with antibiotics.[3][4][5][6]
These application notes provide a summary of the current understanding of Brilacidin's mechanism and its use in combination therapy. Detailed protocols for key experiments are included to guide researchers in evaluating the synergistic potential of Brilacidin with various antibiotics against a range of bacterial pathogens.
Mechanism of Action and Rationale for Combination Therapy
Brilacidin's primary mode of action is the disruption of the bacterial cell membrane's integrity.[1][2] This leads to membrane depolarization and the leakage of cellular contents, ultimately resulting in rapid bactericidal activity.[3] This mechanism is comparable to that of the lipopeptide antibiotic daptomycin.[1][7] Because Brilacidin targets the cell membrane, a structure less prone to mutational resistance development, it is hypothesized that it may have a low propensity for inducing resistance.
The rationale for combining Brilacidin with other antibiotics is based on the potential for synergistic interactions. By permeabilizing the bacterial membrane, Brilacidin may facilitate the entry of other antibiotics that act on intracellular targets, such as ribosomes or DNA. This could lead to:
-
Increased efficacy: Achieving a greater antibacterial effect than the sum of the individual drugs.
-
Reduced effective doses: Lowering the required concentrations of each drug, potentially minimizing toxicity.
-
Overcoming resistance: Restoring the activity of an antibiotic to which a pathogen has become resistant.
-
Broadening the spectrum of activity: Creating a combination that is effective against a wider range of bacteria.
Data Presentation: In Vitro Activity of Brilacidin
The following tables summarize the in vitro activity of Brilacidin as a standalone agent against various bacterial pathogens, providing a baseline for designing combination studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of Brilacidin against Multidrug-Resistant Neisseria gonorrhoeae [3][8]
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| N. gonorrhoeae (22 strains) | 4 | 8 | 1 - 8 |
Table 2: Time-Kill Kinetics of Brilacidin against Neisseria gonorrhoeae [3]
| Treatment (at 4x MIC) | Time to Eradication |
| Brilacidin | 2 hours |
| Azithromycin | 6 hours |
Experimental Protocols
The following protocols are foundational for assessing the in vitro synergy of Brilacidin in combination with other antibiotics.
Checkerboard Microdilution Assay for Synergy Testing
This assay is the gold standard for determining the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Objective: To quantify the interaction between Brilacidin and another antibiotic using the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
Brilacidin
-
Antibiotic of interest
-
96-well microtiter plates
-
Appropriate bacterial culture and growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare drug solutions: Prepare stock solutions of Brilacidin and the test antibiotic in the appropriate broth at a concentration that is a multiple of the highest concentration to be tested.
-
Serial Dilutions:
-
Along the x-axis of a 96-well plate, perform serial dilutions of Brilacidin.
-
Along the y-axis, perform serial dilutions of the test antibiotic.
-
The result is a matrix where each well contains a unique combination of concentrations of the two drugs.
-
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final desired concentration in the test wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the checkerboard plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterium being tested (e.g., 37°C for 18-24 hours).
-
Reading Results: Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate FIC Index: The FIC index is calculated for each well showing no growth using the following formula:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Kinetic Assay
This assay provides a dynamic picture of the bactericidal activity of antimicrobial combinations over time.
Objective: To assess the rate of bacterial killing by Brilacidin alone and in combination with another antibiotic.
Materials:
-
Brilacidin
-
Antibiotic of interest
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium
-
Sterile tubes or flasks
-
Plates for colony counting (e.g., Tryptic Soy Agar)
Procedure:
-
Prepare cultures: Grow the test bacterium to the logarithmic phase and dilute to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh broth.
-
Set up test conditions: Prepare tubes or flasks containing:
-
No drug (growth control)
-
Brilacidin alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Test antibiotic alone (at a relevant concentration)
-
Brilacidin and the test antibiotic in combination
-
-
Incubation: Incubate all tubes at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2 log₁₀ change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the least active single agent.
Visualizations
Caption: Workflow for assessing Brilacidin synergy with antibiotics.
References
- 1. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brilacidin - Wikipedia [en.wikipedia.org]
- 3. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. A host defense peptide mimetic, brilacidin, potentiates caspofungin antifungal activity against human pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative mechanistic studies of brilacidin, daptomycin, and the antimicrobial peptide LL16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Brilacidin In Vitro Solubility: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Brilacidin in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Brilacidin powder?
For in vitro experiments, Brilacidin, particularly the tetrahydrochloride salt form which offers enhanced water solubility and stability, can be reconstituted in sterile, nuclease-free water or phosphate-buffered saline (PBS).[1][2] Some protocols also report dissolving Brilacidin in dimethyl sulfoxide (B87167) (DMSO).[3]
Q2: I am observing precipitation after adding Brilacidin to my cell culture medium. What could be the cause?
Precipitation of Brilacidin in cell culture media can be attributed to several factors:
-
Solvent Change: A sudden change in the solvent environment when adding a concentrated stock (e.g., in DMSO) to an aqueous medium can cause the compound to fall out of solution.[4][5][6]
-
High Concentration: The final concentration of Brilacidin in the medium may exceed its solubility limit in that specific formulation.
-
Media Components: Interactions with components in the cell culture medium, such as proteins and salts, can lead to precipitation.[7] High concentrations of fetal bovine serum (FBS) have been noted to affect Brilacidin's activity, which may be related to solubility.[8]
-
pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility of Brilacidin.
Q3: How can I prevent Brilacidin from precipitating in my experiments?
To mitigate precipitation, consider the following strategies:
-
Use the Tetrahydrochloride Salt: This form of Brilacidin generally offers better aqueous solubility.[1]
-
Optimize Stock Solution and Dilution:
-
Prepare a high-concentration stock solution to minimize the volume added to the culture medium.
-
Perform serial dilutions of the stock solution in the cell culture medium rather than adding a small volume of highly concentrated stock directly.
-
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding Brilacidin may help improve solubility.
-
Use a Specialized Diluent: A diluent containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) has been used in susceptibility testing to prevent Brilacidin from binding to surfaces, which may also help maintain solubility.[9]
-
Control Serum Concentration: If possible, and compatible with your cell line, consider reducing the serum concentration in your medium during the experiment.[8]
Q4: What is the stability of Brilacidin in solution?
Stock solutions of Brilacidin tetrahydrochloride in solvent are stable for up to 6 months at -80°C and for 1 month at -20°C when stored in a sealed container, away from moisture.[10] To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.
Q5: Can I sonicate the solution if I observe precipitation?
Gentle sonication can be attempted to redissolve precipitated Brilacidin. However, it is crucial to monitor for any degradation of the compound or other media components.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding Brilacidin stock to media. | Abrupt solvent change (e.g., from DMSO to aqueous media). | - Perform serial dilutions in the final medium.- Slowly add the Brilacidin stock to the pre-warmed medium while gently swirling. |
| Cloudiness or precipitate appears over time in culture. | - Instability of the compound in the specific media over the incubation period.- Interaction with cellular metabolites that alter media pH. | - Prepare fresh solutions for each experiment.- Consider using a specialized diluent (0.01% acetic acid, 0.2% BSA).- Ensure the medium is well-buffered. |
| Inconsistent results between experiments. | - Incomplete dissolution of Brilacidin powder.- Precipitation in some wells but not others. | - Ensure the stock solution is fully dissolved before use.- Visually inspect each well for precipitation before and after adding cells. |
| Low or no biological activity observed. | - Reduced effective concentration due to precipitation.- Binding of Brilacidin to plasticware. | - Confirm complete solubility before starting the experiment.- Use polypropylene (B1209903) tubes and pipette tips to minimize binding.[9] |
Experimental Protocols
Reconstitution of Brilacidin Powder
-
Bring the vial of Brilacidin powder to room temperature before opening.
-
Add the required volume of sterile, nuclease-free water or PBS to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial until the powder is completely dissolved. For some solvents like DMSO or methanol, ultrasonic assistance may be required.
-
Store the stock solution in single-use aliquots at -20°C or -80°C.
Preparation of Brilacidin for In Vitro Susceptibility Testing
This protocol is adapted from a method used for determining the Minimum Inhibitory Concentration (MIC) of Brilacidin.[9]
-
Prepare the Diluent: Aseptically prepare a solution of 0.01% acetic acid and 0.2% bovine serum albumin (BSA) in sterile water.
-
Prepare a 1% Brilacidin Stock: Dissolve Brilacidin in the prepared diluent to a concentration of 1% (10,000 µg/mL).
-
Intermediate Dilution: Dilute the 1% stock solution to 1,280 µg/mL in the diluent.
-
Serial Dilutions: Perform serial two-fold dilutions of the 1,280 µg/mL solution in the appropriate broth medium (e.g., cation-adjusted Mueller-Hinton Broth) in a 96-well polypropylene plate to achieve the final desired concentrations for the assay.
-
Use polypropylene tubes, pipettes, and tips throughout the process to minimize binding of Brilacidin to plastic surfaces.[9]
Visualizations
Troubleshooting Workflow for Brilacidin Solubility Issues
Caption: A flowchart for troubleshooting common Brilacidin solubility problems in vitro.
Signaling Pathway of Brilacidin's Immunomodulatory Action
Brilacidin exhibits immunomodulatory effects by influencing key inflammatory signaling pathways. It has been shown to inhibit phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP).[5] This, in turn, suppresses the production of several pro-inflammatory cytokines.[11]
Caption: Brilacidin's inhibition of PDE4 leads to increased cAMP and reduced pro-inflammatory cytokines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A host defense peptide mimetic, brilacidin, potentiates caspofungin antifungal activity against human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Brilacidin | C40H50F6N14O6 | CID 25023695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brilacidin Formulation Work — Innovation Pharmaceuticals Inc. [ipharminc.com]
Technical Support Center: Optimizing Brilacidin for Antimicrobial Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Brilacidin in antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is Brilacidin and what is its primary mechanism of action?
A1: Brilacidin (formerly PMX-30063) is a synthetic, non-peptide small molecule designed to mimic the properties of host defense peptides (HDPs), also known as antimicrobial peptides (AMPs).[1][2] Its primary mechanism of action is the disruption of bacterial cell membranes.[1][3][4][5] Brilacidin's amphiphilic structure, with both positively charged and hydrophobic regions, allows it to selectively interact with and destabilize the negatively charged membranes of bacteria, leading to membrane depolarization and rapid cell death.[1][2][6] This direct action on the cell membrane makes the development of bacterial resistance less likely.[1]
Q2: Against which types of microorganisms is Brilacidin effective?
A2: Brilacidin exhibits broad-spectrum activity against a variety of pathogens, including:
-
Gram-positive bacteria: It is particularly potent against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][3]
-
Gram-negative bacteria: Brilacidin has also demonstrated activity against Gram-negative bacteria.[1][3]
-
Fungi: Studies have shown its effectiveness against fungal pathogens such as Cryptococcus neoformans and Aspergillus fumigatus.[7][8]
-
Viruses: Research indicates that Brilacidin has antiviral properties against several human coronaviruses, including SARS-CoV-2, by interfering with viral entry into host cells.[9][10]
Q3: What is a typical starting concentration range for Brilacidin in a Minimum Inhibitory Concentration (MIC) assay?
A3: The appropriate starting concentration for an MIC assay depends on the target organism. Based on available data, a common approach is to prepare a high-concentration stock solution (e.g., 1280 µg/mL or 640 µg/mL) and perform serial two-fold dilutions.[3][11][12][13] For many bacteria, testing concentrations can range from 0.0625 µg/mL to 64 µg/mL or higher for less susceptible organisms like Pseudomonas aeruginosa and Serratia marcescens.[3][11]
Q4: How should I prepare a Brilacidin stock solution?
A4: To prepare a stock solution, Brilacidin can be diluted in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA).[11] The use of polypropylene (B1209903) tubes and pipette tips is recommended to prevent the compound from binding to plastic surfaces.[11] For example, a 1% stock of Brilacidin can be diluted to 1280 µg/mL and then serially diluted.[3][11]
Q5: Is Brilacidin cytotoxic to mammalian cells?
A5: Brilacidin demonstrates selective toxicity towards microbial cells with relatively low cytotoxicity against mammalian cells.[1][14] However, it is crucial to determine the 50% cytotoxic concentration (CC50) for the specific cell line used in your experiments. Cytotoxicity can be assessed using standard methods like the MTS or neutral red uptake assays.[9][15][16] For example, in one study, Brilacidin was well-tolerated in human endocervical epithelial cells at concentrations up to 64 µg/mL.[14]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible MIC results.
-
Possible Cause: Brilacidin may be binding to the materials used in the assay.
-
Solution: Use polypropylene 96-well plates, tubes, and pipette tips for all dilutions and assays, as Brilacidin can adhere to polystyrene surfaces, reducing its effective concentration.[11]
-
-
Possible Cause: Improper preparation or storage of Brilacidin stock solutions.
-
Solution: Prepare fresh stock solutions for each experiment or store them under appropriate conditions as recommended by the manufacturer. Ensure the diluent contains additives like 0.01% acetic acid and 0.2% BSA to prevent aggregation and non-specific binding.[11]
-
-
Possible Cause: Variability in the bacterial inoculum.
-
Solution: Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard, and then diluted to the final desired concentration (e.g., 5 x 10^5 CFU/mL).[11]
-
Problem 2: High background signal or no bacterial growth in control wells.
-
Possible Cause: Contamination of the growth medium or bacterial culture.
-
Solution: Use aseptic techniques throughout the experimental setup. Always include a negative control (medium only) to check for contamination and a positive control (bacteria in medium without Brilacidin) to ensure proper bacterial growth.
-
-
Possible Cause: The growth medium is not suitable for the specific bacterial strain.
Problem 3: Difficulty interpreting time-kill assay results.
-
Possible Cause: The chosen Brilacidin concentration is not optimal for the assay.
-
Possible Cause: Insufficient time points to observe the killing kinetics.
-
Solution: Collect samples at multiple time points, especially in the early stages (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), to capture the rapid bactericidal activity of Brilacidin.[17]
-
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MIC) of Brilacidin against Various Bacteria.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | - | - | 0.098 (ATCC 26670) |
| Staphylococcus epidermidis | - | - | - |
| Streptococcus pneumoniae | - | 1 - 4 | - |
| Streptococcus viridans | - | 8 - 32 | - |
| Haemophilus influenzae | - | 4 - 32 | - |
| Pseudomonas aeruginosa | - | 4 - 16 | 1.25 - 128 |
| Serratia marcescens | - | 128 | 1.25 - 128 |
| Moraxella species | - | 256 | - |
| Escherichia coli | - | - | 0.78 (D31) |
| Neisseria gonorrhoeae | 4 | 8 | 1 - 8 |
Data compiled from multiple sources.[3][4][5][11][14][16][17] Note that MIC values can vary depending on the specific strains and testing conditions.
Table 2: In Vitro Efficacy and Cytotoxicity of Brilacidin.
| Assay Type | Cell Line / Virus | Parameter | Value (µM) |
| Antiviral Activity | SARS-CoV-2 pseudovirus (Vero C1008) | IC50 | 12.0 ± 1.7 |
| Antiviral Activity | SARS-CoV-2 pseudovirus (Calu-3) | IC50 | 23.0 ± 1.6 |
| Antiviral Activity | HCoV-NL63 | EC50 | 2.45 ± 0.05 |
| Antiviral Activity | HCoV-OC43 | EC50 | 4.81 ± 0.95 |
| Antiviral Activity | HCoV-229E | EC50 | 1.59 ± 0.07 |
| Cytotoxicity | Vero Cells | CC50 | > 125 |
| Cytotoxicity | RD Cells | CC50 | 82.2 |
| Cytotoxicity | Huh-7 Cells | CC50 | > 125 |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate the concentration required to inhibit 50% of the viral replication. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the cells. Data from[9].
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of Brilacidin: Prepare a 10x working stock of Brilacidin by serially diluting a high-concentration stock solution (e.g., 1280 µg/mL) in an appropriate diluent (0.01% acetic acid, 0.2% BSA) using polypropylene tubes.[11]
-
Plate Preparation: Add 10 µL of each 10x Brilacidin concentration to the wells of a 96-well polypropylene plate.[11] Include a positive control (no drug) and a negative control (no bacteria).
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in the appropriate broth (e.g., Mueller-Hinton) to a 0.5 McFarland standard and then further dilute to achieve a final concentration of 5 x 10^5 CFU/mL.[11]
-
Inoculation: Add 90 µL of the bacterial inoculum to each well containing Brilacidin and the positive control well.[11]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[11][17]
-
MIC Determination: The MIC is the lowest concentration of Brilacidin that completely inhibits visible bacterial growth.[3][11]
Protocol 2: Time-Kill Assay
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture and dilute it in the appropriate broth to a final concentration of approximately 1 x 10^6 CFU/mL.[17]
-
Treatment: Add Brilacidin at concentrations corresponding to multiples of the predetermined MIC (e.g., 4x MIC).[14][17] Include a no-drug control.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each culture.[17]
-
Quantification: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).[17]
-
Data Analysis: Plot the log10 CFU/mL against time for each Brilacidin concentration and the control.
Protocol 3: Cytotoxicity Assay (MTS-based)
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293T) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10][15]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of Brilacidin. Include a no-drug control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).[9][10][15]
-
MTS Assay: Add an MTS-based reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate according to the manufacturer's instructions.[15][16]
-
Measurement: Measure the absorbance at 490 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is the concentration that results in 50% cell viability.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for a Time-Kill Assay.
Caption: Mechanism of Action of Brilacidin on Bacterial Membranes.
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brilacidin, a novel antifungal agent against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A host defense peptide mimetic, brilacidin, potentiates caspofungin antifungal activity against human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brilacidin, a Non-Peptide Defensin-Mimetic Molecule, Inhibits SARS-CoV-2 Infection by Blocking Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecronicon.net [ecronicon.net]
- 16. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae | PLOS One [journals.plos.org]
- 17. journals.plos.org [journals.plos.org]
Brilacidin Delivery Systems: Technical Support Center
Welcome to the Technical Support Center for Brilacidin Delivery Systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during in vitro and in vivo experiments with Brilacidin.
Frequently Asked Questions (FAQs)
Q1: What is Brilacidin and what are its primary mechanisms of action?
A1: Brilacidin is a synthetic, non-peptidic small molecule designed to mimic the structure and function of human host defense peptides (HDPs).[1][2][3] It exhibits a dual mechanism of action:
-
Antimicrobial Activity: Brilacidin directly disrupts the integrity of microbial cell membranes, leading to rapid cell death.[3][4] This mechanism is effective against a broad spectrum of pathogens, including multidrug-resistant bacteria.[3][5]
-
Immunomodulatory Effects: Brilacidin modulates inflammatory responses by inhibiting phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP).[1][6] This results in the suppression of pro-inflammatory cytokines and chemokines.[1]
Q2: What are the key advantages of Brilacidin over natural host defense peptides?
A2: Brilacidin was developed to overcome the limitations of natural HDPs. Its key advantages include:
-
Enhanced Stability: As a synthetic arylamide foldamer, Brilacidin has a rigid backbone and is less susceptible to proteolytic degradation compared to natural peptides.[1][7]
-
Improved Potency and Selectivity: Computational design has resulted in a molecule that is significantly more potent and selective for microbial targets over host cells.[1]
-
Cost-Effective Manufacturing: Being a small molecule, Brilacidin is easier and less expensive to synthesize than large peptides.[8]
Q3: What delivery systems are currently being explored for Brilacidin?
A3: Brilacidin's versatility allows for its formulation in various delivery systems for different therapeutic applications. These include:
-
Topical formulations such as gels and foams for skin infections and inflammatory skin conditions.[7][9]
-
Oral formulations , including delayed-release tablets for targeted delivery to the colon for inflammatory bowel disease.[4][7]
-
Oral rinse for the prevention and treatment of oral mucositis.[3][10]
-
Rectal administration (enema) for ulcerative proctitis/proctosigmoiditis.[7][9]
Q4: How should Brilacidin be stored and handled to ensure stability?
A4: For optimal stability, Brilacidin powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[11] When in solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[11] To prevent binding to plastic surfaces, it is crucial to use polypropylene (B1209903) tubes and pipette tips for handling Brilacidin solutions.[11][12] A common diluent for in vitro studies is 0.01% acetic acid with 0.2% bovine serum albumin (BSA).[13]
Troubleshooting Guides
In Vitro Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in Minimum Inhibitory Concentration (MIC) assay results. | 1. Brilacidin binding to plasticware: Brilacidin is a cationic molecule and can adhere to standard polystyrene plates. 2. Inconsistent bacterial inoculum: Variation in the starting bacterial density will affect the MIC value. 3. Improper serial dilutions: Errors in preparing the drug concentration gradient. | 1. Use polypropylene 96-well plates and pipette tips to minimize non-specific binding.[11] 2. Standardize the bacterial inoculum using a spectrophotometer to ensure a consistent starting CFU/mL. 3. Prepare fresh serial dilutions for each experiment and ensure thorough mixing at each step. |
| Observed cytotoxicity in mammalian cell lines at expected therapeutic concentrations. | 1. Incorrect assessment of cell viability: The chosen assay may be incompatible with Brilacidin. 2. Cell line specific sensitivity: Some cell lines may be inherently more sensitive to Brilacidin. 3. High concentration of solvent: The solvent used to dissolve Brilacidin may be causing toxicity. | 1. Use a reliable cytotoxicity assay such as the neutral red uptake assay or a lactate (B86563) dehydrogenase (LDH) release assay.[14][15] 2. Determine the 50% cytotoxic concentration (CC50) for your specific cell line to establish a therapeutic window.[16] 3. Ensure the final concentration of the solvent (e.g., acetic acid) in the culture medium is non-toxic to the cells. |
| Precipitation of Brilacidin in culture medium. | 1. Poor solubility in the chosen medium: Brilacidin's solubility can be pH-dependent. 2. Interaction with media components: Certain salts or proteins in the medium may cause precipitation. | 1. Check the pH of your final solution. Brilacidin tetrahydrochloride has enhanced water solubility.[11] 2. Prepare a concentrated stock solution in an appropriate solvent (e.g., 0.01% acetic acid) before diluting it into the final culture medium. |
Data Presentation
Table 1: In Vitro Antibacterial Activity of Brilacidin (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (including MRSA) | 0.25 | 0.5 | [17] |
| Staphylococcus epidermidis | 0.25 | 0.5 | [17] |
| Streptococcus pneumoniae | - | 1 | [11] |
| Streptococcus viridans | - | 8 | [11] |
| Neisseria gonorrhoeae (multidrug-resistant) | 4 | 8 | [5] |
| Haemophilus influenzae | - | 8 | [11] |
| Pseudomonas aeruginosa | - | 4 | [11] |
| Cryptococcus neoformans | 1 | 2 | [18] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Antifungal Activity of Brilacidin
| Fungal Species | 50% Inhibition (µg/mL) | 100% Inhibition (µg/mL) | Reference(s) |
| Coccidioides sp. | 2 | >64 | [18] |
| Mucor species | 4-16 | 32->64 | [18] |
| Sporothrix schenckii | 4-8 | 16-32 | [18] |
| Cryptococcus neoformans | 1-2 | 1-8 | [18] |
Table 3: Cytotoxicity of Brilacidin against Mammalian Cells
| Cell Line | Assay | CC50 (µM) | Reference(s) |
| Vero (African green monkey kidney) | CellTiter-Glo | 63 | [16] |
| A549 (human lung epithelial) | LDH Assay | >40 (non-toxic at this concentration) | [15] |
| Multiple cell lines (Vero C1008, Huh-7, Caco-2, Calu-3, 293T-ACE2) | Neutral Red Uptake | Non-toxic at concentrations up to 125 µM | [14] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
Brilacidin powder
-
Polypropylene 96-well microtiter plates
-
Polypropylene tubes and pipette tips
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Incubator
Methodology:
-
Preparation of Brilacidin Stock Solution:
-
Prepare a 1% (10,000 µg/mL) stock solution of Brilacidin in 0.01% acetic acid with 0.2% BSA. Use polypropylene tubes to prevent binding.
-
From this stock, prepare a working stock solution of 1,280 µg/mL in the same diluent.[12]
-
-
Preparation of Brilacidin Dilutions:
-
In a polypropylene 96-well plate, perform serial twofold dilutions of the Brilacidin working stock solution in the appropriate broth medium to achieve final concentrations typically ranging from 64 µg/mL to 0.0625 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
Dilute the bacterial culture in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 90 µL of the standardized bacterial inoculum to 10 µL of each Brilacidin dilution in the 96-well plate.
-
Include a positive control (bacteria in broth without Brilacidin) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Brilacidin that completely inhibits visible bacterial growth.[11]
-
Protocol 2: In Vivo Evaluation of a Topical Brilacidin Formulation in a Murine Skin Infection Model
This protocol outlines a general procedure to assess the efficacy of a topical Brilacidin formulation.
Materials:
-
Brilacidin formulated in a suitable topical vehicle (e.g., hydrogel)
-
Pathogenic bacterial strain (e.g., bioluminescent S. aureus)
-
BALB/c mice[19]
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system
-
Calipers
Methodology:
-
Animal Acclimatization and Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice and shave a small area on their backs.[19]
-
-
Induction of Infection:
-
Create a superficial wound on the shaved area.
-
Inoculate the wound with a defined concentration of the bioluminescent bacterial strain.
-
-
Treatment Application:
-
Divide the mice into treatment groups (e.g., vehicle control, Brilacidin formulation at different concentrations).
-
Apply a standardized amount of the topical formulation to the infected area at specified time points (e.g., once or twice daily).
-
-
Efficacy Assessment:
-
Bioluminescence Imaging: At regular intervals, anesthetize the mice and measure the bacterial load in the wound using a bioluminescence imaging system. This provides a non-invasive, longitudinal assessment of antimicrobial efficacy.[19]
-
Wound Size Measurement: Measure the wound area daily using calipers to assess the healing process.
-
CFU Enumeration (at endpoint): At the end of the study, euthanize the mice, excise the infected tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) counting on agar (B569324) plates.
-
-
Data Analysis:
-
Compare the bacterial load (bioluminescence signal and CFU counts) and wound healing rates between the treatment and control groups to determine the efficacy of the Brilacidin formulation.
-
Visualizations
Signaling Pathways
References
- 1. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 2. benchchem.com [benchchem.com]
- 3. Brilacidin - Wikipedia [en.wikipedia.org]
- 4. Brilacidin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae | PLOS One [journals.plos.org]
- 6. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 7. Brilacidin Formulation Work — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 8. Brilacidin as a Novel Late-Stage Antibiotic Drug Candidate — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid in vitro and in vivo Evaluation of Antimicrobial Formulations Using Bioluminescent Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Brilacidin Technical Support Center: Mitigating Potential Cytotoxicity in Experiments
Welcome to the Brilacidin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential cytotoxic effects of Brilacidin in experimental settings. Brilacidin is a novel, non-peptidic mimetic of host defense peptides (HDPs) with potent antimicrobial and immunomodulatory properties.[1] While it exhibits low cytotoxicity against mammalian cells and a broad therapeutic window, understanding and managing its potential cytotoxic effects at higher concentrations is crucial for accurate experimental outcomes.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Brilacidin's action and how does it relate to cytotoxicity?
Brilacidin's primary antimicrobial mechanism is the disruption of microbial cell membranes.[2][3] As a cationic and amphiphilic molecule, it interacts with the negatively charged components of bacterial membranes, leading to membrane destabilization, pore formation, and ultimately, cell death.[2] While Brilacidin shows selectivity for microbial membranes, at higher concentrations, it can also interact with and disrupt the integrity of mammalian cell membranes, which is the primary source of its potential cytotoxicity.[4][5]
Q2: At what concentrations does Brilacidin typically show cytotoxicity?
The cytotoxic concentration of Brilacidin is cell-type dependent. It is essential to perform a dose-response experiment for your specific cell line. However, published data indicate that Brilacidin is well-tolerated in many mammalian cell lines at concentrations effective against microbes. For example, in ME-180 endocervical epithelial cells, nearly 100% cell viability was observed at concentrations up to 64 µg/mL.[3] The 50% cytotoxic concentration (CC50) in Vero cells has been reported to be 63 µM.[4]
Q3: What are the typical signs of Brilacidin-induced cytotoxicity in cell culture?
Signs of cytotoxicity can include changes in cell morphology (rounding, detachment), reduced cell proliferation, and loss of membrane integrity. Depending on the concentration and cell type, Brilacidin-induced cell death may occur through necrosis (cell lysis due to severe membrane damage) or apoptosis (programmed cell death) triggered by mitochondrial dysfunction.[6][7]
Q4: Could the solvent for Brilacidin be contributing to cytotoxicity?
Yes, the solvent used to dissolve Brilacidin, often dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations. It is crucial to keep the final DMSO concentration in your cell culture medium low, typically below 0.5%. Always include a vehicle control (cells treated with the same concentration of solvent without Brilacidin) in your experiments to differentiate between solvent-induced and Brilacidin-induced toxicity.
Troubleshooting Guide
Problem: I am observing high levels of cell death in my experiments with Brilacidin.
Possible Causes and Solutions:
-
Concentration is too high: The most common cause of cytotoxicity is an excessive concentration of Brilacidin.
-
Solution: Perform a dose-response curve to determine the CC50 for your specific cell line and experimental conditions. Start with a wide range of concentrations and narrow it down to find the optimal concentration that provides the desired effect with minimal cytotoxicity.
-
-
Prolonged exposure time: Continuous exposure to Brilacidin, even at lower concentrations, may lead to cumulative toxicity.
-
Solution: Optimize the exposure time. For some applications, a shorter exposure may be sufficient to achieve the desired biological effect. Consider pulse-chase experiments where cells are exposed to Brilacidin for a limited time, after which the medium is replaced with fresh, Brilacidin-free medium.
-
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Solution: If possible, test Brilacidin in a panel of cell lines to select one that is more resistant to its cytotoxic effects while still being relevant to your research question.
-
-
Suboptimal cell culture conditions: Stressed cells are often more susceptible to drug-induced toxicity.
-
Solution: Ensure optimal cell culture conditions, including proper media formulation, pH, temperature, and CO2 levels. Avoid letting cells become over-confluent.
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic concentrations of Brilacidin in various mammalian cell lines.
Table 1: 50% Cytotoxic Concentration (CC50) of Brilacidin
| Cell Line | Assay Method | CC50 | Reference |
| Vero | CellTiter-Glo | 63 µM | [4] |
| Calu-3 | CellTiter-Glo | 241 µM | [8] |
Table 2: Observed Non-Toxic Concentrations of Brilacidin
| Cell Line | Concentration | Observation | Reference |
| ME-180 | Up to 64 µg/mL | Nearly 100% cell viability | [3] |
| Vero | Up to 40 µM | No effect on cell viability | [8] |
| Calu-3 | 10 µM and 20 µM | Non-toxic | [8] |
| A549 | 40 µM | Not significantly different from control | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of Brilacidin and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity and necrosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Visualizations
Caption: Workflow for assessing and mitigating Brilacidin cytotoxicity.
Caption: Principle of the LDH cytotoxicity assay for membrane integrity.
References
- 1. Necrosis-inducing peptide has the beneficial effect on killing tumor cells through neuropilin (NRP-1) targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Specific Binding Mechanism of the Antimicrobial Peptide CopA3 to Caspases -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 3. The Specific Binding Mechanism of the Antimicrobial Peptide CopA3 to Caspases [mbl.or.kr]
- 4. Defensins: antimicrobial and cytotoxic peptides of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Host Defense Peptides as Effector Molecules of the Innate Immune Response: A Sledgehammer for Drug Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 7. Synthetic Peptide ΔM4-Induced Cell Death Associated with Cytoplasmic Membrane Disruption, Mitochondrial Dysfunction and Cell Cycle Arrest in Human Melanoma Cells [mdpi.com]
- 8. The antimicrobial peptide cecropin A induces caspase-independent cell death in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of potent and selective host defense peptide mimetics in mouse models of oral candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Brilacidin in experimental conditions
Welcome to the technical support hub for Brilacidin, a novel defensin-mimetic with broad-spectrum antimicrobial and anti-inflammatory properties. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Brilacidin during experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the integrity and optimal performance of Brilacidin in your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions regarding the stability of Brilacidin in a straightforward question-and-answer format.
1. What is the recommended storage for Brilacidin powder?
Brilacidin powder is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the lyophilized powder at -20°C, which should maintain its integrity for up to three years. For shorter-term storage, 4°C is acceptable for up to two years.[1]
2. How should I prepare and store Brilacidin solutions?
Proper preparation and storage of Brilacidin solutions are critical to prevent degradation and loss of activity.
-
Reconstitution: For reconstitution, it is advisable to use a diluent containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA).[2][3][4] The slightly acidic environment and the presence of a carrier protein like BSA help to improve solubility and minimize adsorption to container surfaces.
-
Storage of Stock Solutions: Once in solution, Brilacidin is most stable when stored frozen. For long-term storage, aliquots of the stock solution should be kept at -80°C, where they can remain stable for up to six months.[5] For shorter-term storage of up to one month, -20°C is a suitable alternative.[5] It is recommended to avoid repeated freeze-thaw cycles.
3. I'm observing lower than expected activity in my experiments. What could be the cause?
Reduced activity of Brilacidin can often be attributed to issues with its concentration due to adsorption to labware.
-
Adsorption Issues: Brilacidin is a cationic and amphiphilic molecule, which can lead to its non-specific binding to certain plastics and glass surfaces. This is a common cause for a decrease in the effective concentration of the compound in solution.
-
Troubleshooting: To mitigate this, it is strongly recommended to use polypropylene (B1209903) tubes, pipettes, and pipette tips for all experiments involving Brilacidin.[2][4] The use of a diluent containing 0.2% BSA can also help to reduce non-specific binding.[2][3]
4. Is Brilacidin sensitive to light?
Yes, Brilacidin should be protected from direct sunlight.[5] While detailed quantitative photostability studies are not extensively published in the available literature, general laboratory practice for photosensitive compounds should be followed. It is advisable to store Brilacidin powder and solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.
5. What is the optimal pH for Brilacidin solutions?
Quantitative Stability Data
The following tables summarize the available data on the storage and stability of Brilacidin.
Table 1: Recommended Storage Conditions for Brilacidin
| Form | Storage Temperature | Duration of Stability | Reference(s) |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [5] |
| -20°C | 1 month | [5] |
Experimental Protocols and Methodologies
To ensure reliable and reproducible results, it is essential to follow standardized procedures for handling and preparing Brilacidin.
Protocol for Preparation of Brilacidin Stock Solution
This protocol outlines the recommended steps for preparing a stable stock solution of Brilacidin.
-
Materials:
-
Brilacidin powder
-
Diluent: 0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA) in sterile, nuclease-free water
-
Sterile polypropylene conical tubes (e.g., 15 mL or 50 mL)
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated pipettes with polypropylene tips
-
-
Procedure:
-
Allow the Brilacidin powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the diluent by adding the appropriate amounts of acetic acid and BSA to sterile water.
-
Add the calculated volume of the diluent to the Brilacidin vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent potential aggregation.
-
Once fully dissolved, aliquot the stock solution into single-use polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes for ensuring Brilacidin stability.
Caption: Workflow for handling and preparing Brilacidin for experiments.
References
Refinements to Brilacidin protocols for enhanced results
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimentation with Brilacidin.
Frequently Asked Questions (FAQs)
Q1: What is Brilacidin and what is its primary mechanism of action?
A1: Brilacidin is a synthetic, non-peptidic small molecule designed to mimic the body's natural host defense peptides (HDPs), specifically defensins.[1][2][3] Its primary mechanism of action is the disruption of bacterial cell membranes, leading to rapid cell death.[4][5] This direct action on the membrane makes the development of bacterial resistance less likely.[5][6] Additionally, Brilacidin exhibits immunomodulatory and anti-inflammatory properties by inhibiting phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP) and a subsequent reduction in pro-inflammatory mediators.[1][6]
Q2: Is Brilacidin effective against multi-drug resistant (MDR) bacteria?
A2: Yes, Brilacidin has demonstrated potent bactericidal activity against a range of drug-resistant and susceptible strains of both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][7]
Q3: What is the recommended solvent and storage condition for Brilacidin?
A3: For in vitro susceptibility testing, a 1% stock solution of Brilacidin can be prepared and diluted. The diluent for further dilutions often contains 0.01% acetic acid and 0.2% bovine serum albumin to prevent binding to plasticware.[8] It is recommended to use polypropylene (B1209903) tubes, pipettes, and tips.[8] For specific storage instructions, always refer to the manufacturer's data sheet.
Q4: Does Brilacidin have activity beyond antibacterial effects?
A4: Yes, Brilacidin has shown broad-spectrum antiviral activity against several human coronaviruses by targeting both the virus and host cell surface heparan sulfate (B86663) proteoglycans (HSPGs).[9][10] It also possesses antifungal properties against various human pathogens.[11][12] Furthermore, its immunomodulatory effects are being explored for conditions like oral mucositis.[13]
Q5: What are the known side effects of Brilacidin in clinical settings?
A5: In clinical trials with intravenous administration, some transient, dose-limiting side effects have been observed, including paresthesias, hypoesthesias, and elevations in blood pressure and heart rate.[6] When used as an oral rinse for oral mucositis, it was generally well-tolerated.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Brilacidin.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | 1. Binding of Brilacidin to materials: Brilacidin can adhere to standard polystyrene plates and tips. 2. Bacterial inoculum variability: Inconsistent starting bacterial density will affect MIC results. 3. Proteolytic degradation (if using peptide-based controls): Some antimicrobial peptides are prone to degradation.[7] | 1. Use polypropylene 96-well plates and low-binding pipette tips for all dilutions and assays.[8] Include 0.01% acetic acid and 0.2% bovine serum albumin in the diluent.[8] 2. Ensure a standardized bacterial inoculum is used, typically by adjusting the suspension to a specific McFarland standard. 3. Brilacidin itself is not subject to rapid proteolytic degradation, a common issue with peptide-based compounds.[1] When comparing with peptide controls, be mindful of their stability. |
| High cytotoxicity observed in mammalian cell lines | 1. Concentration too high: The cytotoxic concentration of Brilacidin can vary between cell lines. 2. Incorrect assay interpretation: Not distinguishing between cytotoxicity and anti-proliferative effects. | 1. Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your specific cell line. For example, the CC50 in Vero cells was found to be 63 μM.[14] 2. Use a live/dead cell stain to confirm that the observed effect is due to cell death and not just inhibition of proliferation. |
| Low or no antiviral activity detected | 1. Inappropriate assay type: The mechanism of action may be specific to certain stages of the viral life cycle. 2. Virus or cell line dependency: The antiviral effect may be specific to certain viruses or cell lines.[9] | 1. Test different experimental setups, such as pre-treatment of cells, direct treatment of the virus, or post-infection treatment to identify the inhibitory mechanism.[14] 2. Confirm that your chosen virus and cell line are susceptible to Brilacidin's antiviral effects. Brilacidin has shown activity against coronaviruses by inhibiting viral entry.[9][10] |
| Precipitation of Brilacidin in media | 1. Solubility issues: Brilacidin may have limited solubility in certain buffers or media at high concentrations. 2. Interaction with media components: Components of the cell culture media may interact with Brilacidin. | 1. Prepare a high-concentration stock solution in an appropriate solvent and perform serial dilutions. Visually inspect for any precipitation. 2. Test the solubility of Brilacidin in your specific experimental buffer or media before starting the experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for Brilacidin across various applications.
Table 1: Minimum Inhibitory Concentrations (MIC) of Brilacidin against Bacteria
| Organism | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | Ocular isolates | 0.125 - 1.0 | 0.25 | 0.5 | [15] |
| Staphylococcus epidermidis | Ocular isolates | - | - | - | [15] |
| Streptococcus pneumoniae | Ocular isolates | - | - | 1 | [8] |
| Streptococcus viridans | Ocular isolates | - | - | 8 | [8] |
| Neisseria gonorrhoeae | 22 drug-resistant strains | 1 - 8 | 4 | 8 | [16] |
| Haemophilus influenzae | - | - | - | 8 | [8] |
| Pseudomonas aeruginosa | - | - | - | 4 | [8] |
Table 2: Antifungal Activity of Brilacidin
| Pathogen | Inhibition Endpoint | MIC (µg/mL) | Reference |
| Coccidioides sp. | 50% | 2 | [11] |
| Coccidioides sp. | 100% | >64 | [11] |
| Aspergillus fumigatus | 50% & 100% | >64 | [11] |
Table 3: Antiviral Activity and Cytotoxicity of Brilacidin
| Virus | Cell Line | Assay | IC50 (µM) | CC50 (µM) | Reference |
| SARS-CoV-2 Pseudovirus | Vero C1008 | Entry Assay | 12.0 ± 1.7 | >100 | [10] |
| SARS-CoV-2 Pseudovirus | Calu-3 | Entry Assay | 23.0 ± 1.6 | >100 | [10] |
| SARS-CoV-2 Pseudovirus | Huh-7 | Entry Assay | 15.0 ± 1.2 | >100 | [10] |
| VEEV-TC-83 | Vero | Replication Assay | 3.6 | 63 | [14] |
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted for determining the MIC of Brilacidin against bacteria such as S. aureus.
Materials:
-
Brilacidin
-
Polypropylene 96-well plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Diluent: 0.01% acetic acid and 0.2% bovine serum albumin[8]
-
Sterile polypropylene tubes and low-binding pipette tips
Procedure:
-
Prepare Brilacidin Stock: Prepare a high-concentration stock solution of Brilacidin.
-
Serial Dilutions: Perform two-fold serial dilutions of Brilacidin in the diluent across the polypropylene 96-well plate. For most bacteria, a starting concentration of 64 µg/mL is appropriate.[8]
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add 90 µL of the bacterial inoculum to 10 µL of the 10x serially diluted Brilacidin concentrations in the 96-well plate.[8]
-
Controls: Include a positive control (bacteria with no Brilacidin) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Brilacidin that completely inhibits visible bacterial growth.[15]
Protocol 2: Cytotoxicity Assay in Mammalian Cells
This protocol outlines a method to determine the cytotoxic effect of Brilacidin on a mammalian cell line.
Materials:
-
Brilacidin
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTS, XTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at an appropriate density and allow them to adhere overnight.
-
Prepare Brilacidin Dilutions: Prepare serial dilutions of Brilacidin in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the Brilacidin dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate CC50: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the Brilacidin concentration.
Protocol 3: Antiviral Plaque Reduction Assay
This protocol is for assessing the antiviral activity of Brilacidin against plaque-forming viruses.
Materials:
-
Brilacidin
-
Virus stock with a known titer
-
Host cell line permissive to the virus
-
6-well tissue culture plates
-
Overlay medium (e.g., containing Avicel or agar)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed 6-well plates with the host cells to form a confluent monolayer.
-
Prepare Virus-Drug Mixture: Mix a known number of plaque-forming units (PFU) of the virus (e.g., 100 PFU) with serial dilutions of Brilacidin.[9]
-
Infection: Infect the cell monolayers with the virus-Brilacidin mixture and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentrations of Brilacidin.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this will vary depending on the virus).
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
Visualizations
Signaling Pathways and Workflows
Caption: Brilacidin's immunomodulatory signaling pathway.
Caption: Bacterial stress response pathways induced by Brilacidin.
Caption: Experimental workflow for MIC determination.
References
- 1. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Brilacidin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule [mdpi.com]
- 13. biospace.com [biospace.com]
- 14. Brilacidin as a Broad-Spectrum Inhibitor of Enveloped, Acutely Infectious Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Brilacidin Treatment Duration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brilacidin in cell culture. The content is designed to address specific issues related to the optimization of treatment duration for various experimental endpoints.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Brilacidin, and how does it influence the optimal treatment duration?
A1: Brilacidin is a synthetic, non-peptidic small molecule designed to mimic host defense peptides (HDPs).[1][2] Its primary mechanism involves the disruption of cell membranes, leading to rapid bactericidal and antiviral effects.[3] For antimicrobial applications, this rapid membrane disruption often means that shorter treatment durations (e.g., 1-6 hours) can be sufficient to observe a significant effect.[1] However, Brilacidin also possesses immunomodulatory and anti-inflammatory properties by inhibiting phosphodiesterase 4 (PDE4), which increases intracellular cyclic AMP (cAMP) levels and subsequently suppresses pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5] These downstream cellular signaling events may require longer incubation times (e.g., 8-24 hours) to manifest. Therefore, the optimal treatment duration is highly dependent on the biological question being addressed.
Q2: How do I determine the optimal Brilacidin treatment duration for my specific cell line and experiment?
A2: The optimal treatment duration for Brilacidin is not a one-size-fits-all parameter and should be determined empirically for each cell line and experimental setup. A systematic time-course experiment is the most effective method. This involves treating your cells with a fixed, non-toxic concentration of Brilacidin and assessing the desired endpoint at multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours). The ideal duration will be the earliest time point that provides a robust and statistically significant effect without inducing significant cytotoxicity.
Q3: At what point should I be concerned about Brilacidin-induced cytotoxicity in my experiments?
A3: Brilacidin exhibits selective toxicity towards microbial cells over mammalian cells. However, at higher concentrations and longer exposure times, cytotoxicity in mammalian cells can occur. It is crucial to perform a cytotoxicity assay (e.g., LDH release or a viability assay like CellTiter-Glo) in parallel with your main experiment. Cytotoxicity of Brilacidin in various cell lines is often assessed after 24 to 48 hours of incubation.[2][6] If you observe significant cell death at your chosen concentration and duration, consider reducing the incubation time or the Brilacidin concentration. For example, in Vero cells, Brilacidin showed no effect on cell viability at concentrations up to 40 µM after 24 hours.[6]
Q4: Can Brilacidin interfere with common cell viability assays?
A4: Yes, there is a potential for interference. Brilacidin's mechanism of disrupting cell membranes and potentially altering cellular metabolism could interfere with viability assays that rely on metabolic activity or membrane integrity (e.g., MTT, XTT, or resazurin-based assays).[7] It is recommended to use a viability assay that measures a parameter less likely to be directly affected by Brilacidin, such as an ATP-based assay (e.g., CellTiter-Glo) which measures the level of ATP in viable cells.[1] If using a metabolic assay, it's important to include appropriate controls, such as wells with Brilacidin but without cells, to check for direct chemical reduction of the assay reagent.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding density.- Edge effects in the multi-well plate.- Brilacidin solution not properly mixed. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Vortex the Brilacidin stock solution before diluting and mix well in the media before adding to cells. |
| No observable effect at expected concentrations and durations | - Sub-optimal treatment duration.- Brilacidin degradation.- Low expression of the target in the cell line. | - Perform a time-course experiment to identify the optimal incubation period.- Prepare fresh Brilacidin dilutions for each experiment from a properly stored stock.- Confirm the expression of the target pathway or molecule in your cell line (e.g., via Western blot or qPCR). |
| High cytotoxicity at low Brilacidin concentrations | - Cell line is particularly sensitive to membrane-active agents.- Incorrect Brilacidin concentration was used.- Extended incubation period. | - Perform a dose-response curve for cytotoxicity starting from very low concentrations.- Re-verify the calculations for your Brilacidin dilutions.- Reduce the treatment duration and perform a time-course experiment to find a non-toxic window. |
| Discrepancy between viability assay results and cell morphology | - Interference of Brilacidin with the viability assay reagent.- Apoptosis or other forms of cell death not captured by the assay. | - Switch to an alternative viability assay (e.g., ATP-based assay).- Use microscopy to visually inspect cell morphology for signs of stress or death.- Consider using a multiplexed assay that can simultaneously measure viability and cytotoxicity (e.g., Promega's ApoTox-Glo). |
Data Presentation
Table 1: Brilacidin Cytotoxicity in Various Cell Lines
| Cell Line | Brilacidin Concentration (µM) | Treatment Duration (hours) | Observed Effect | Citation |
| Vero | Up to 40 | 24 | No significant effect on cell viability. | [6] |
| Vero | 63 | 24 | CC50 (50% cytotoxic concentration). | [1] |
| Calu-3 | 10 and 20 | 24 | Non-toxic. | [8] |
| ME-180 | Up to 64 µg/mL (~68 µM) | 24 | Well tolerated with nearly 100% cell viability. | [9] |
| A549 | 40 | 24 | Not significantly toxic (assessed by LDH assay). | [10] |
Table 2: Time-Dependent Antiviral Activity of Brilacidin
| Virus | Cell Line | Treatment Condition | Brilacidin Concentration (µM) | Treatment Duration | Viral Titer Reduction (%) | Citation |
| VEEV TC-83 | Vero | Pre- and Post-treatment | 20 | 1h pre, 1h infection, 16h post | 98.85 | [1] |
| VEEV TC-83 | Vero | Direct Viral Treatment | 20 | 1h | 93.91 | [1] |
| SINV | Vero | Post-treatment alone | 20 | 16h post-infection | 87.95 | [1] |
| SARS-CoV-2 | Calu-3 | Pre- and Post-treatment | 20 | 2h pre, 1h infection, 24h post | 61 | [8] |
| HCoV-OC43 | RD | Virucidal Assay | 200 | 14h | >90 | [2] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for Anti-Inflammatory Effects
This protocol outlines a time-course experiment to determine the optimal duration of Brilacidin treatment for assessing its anti-inflammatory effects on macrophages.
-
Cell Seeding: Plate macrophage-like cells (e.g., RAW 264.7 or THP-1 differentiated cells) in a 24-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Brilacidin Pre-treatment: Prepare a working solution of Brilacidin in cell culture medium at a pre-determined non-toxic concentration. Remove the old medium from the cells and add the Brilacidin-containing medium.
-
Inflammatory Stimulation: After a 45-minute pre-treatment with Brilacidin, stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) at an appropriate concentration (e.g., 100 ng/mL).[11]
-
Time-Course Sampling: Collect the cell culture supernatant at various time points post-LPS stimulation (e.g., 2, 4, 8, 12, and 24 hours). Store the supernatants at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of a target pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against time for both Brilacidin-treated and untreated (vehicle control) cells. The optimal treatment duration is the time point at which Brilacidin shows a maximal and significant reduction in cytokine production.
Protocol 2: Cytotoxicity Assessment Over Time
This protocol describes how to assess the cytotoxicity of Brilacidin over different exposure durations.
-
Cell Seeding: Plate the desired mammalian cell line in a 96-well, clear-bottom black plate suitable for fluorescence/luminescence readings. Seed at a density that ensures cells are in the logarithmic growth phase throughout the experiment.
-
Brilacidin Treatment: Prepare serial dilutions of Brilacidin in culture medium. Add the different concentrations to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for different durations (e.g., 24 hours and 48 hours).
-
Viability/Cytotoxicity Assay: At the end of each incubation period, perform a cytotoxicity assay. An ATP-based assay like CellTiter-Glo® is recommended to minimize interference.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent equal to the volume of culture medium in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of viability for each concentration and time point relative to the untreated control. Plot the viability against the Brilacidin concentration for each duration to determine the CC50 at different time points.
Mandatory Visualizations
Caption: Workflow for optimizing Brilacidin treatment duration.
Caption: Brilacidin's anti-inflammatory signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brilacidin - Wikipedia [en.wikipedia.org]
- 4. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Brilacidin Technical Support Center: Troubleshooting Experimental Challenges
Welcome to the Brilacidin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental use of Brilacidin with mammalian cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing a Brilacidin stock solution for cell culture experiments?
To minimize precipitation and binding to plasticware, it is recommended to prepare a stock solution of Brilacidin in a diluent containing 0.01% acetic acid with 0.2% bovine serum albumin (BSA).[1] Polypropylene tubes should be used for the preparation and storage of Brilacidin solutions to prevent adsorption to plastic surfaces.[1]
2. I am observing precipitation after diluting Brilacidin in my cell culture medium. What can I do?
This can be a common issue. Here are a few troubleshooting steps:
-
Ensure Proper Stock Solution Preparation: First, confirm that your stock solution was prepared as recommended in the FAQ above.
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C before adding the Brilacidin stock solution.
-
Dilute in Serum-Free Media First: If you are using a serum-containing medium, try diluting the Brilacidin in a smaller volume of serum-free medium first, and then add it to your final volume of complete medium.
-
Vortex Gently: After adding Brilacidin to the medium, vortex the solution gently to ensure it is well-mixed.
-
Test Different Media Formulations: While specific data on Brilacidin's solubility in every type of cell culture medium is not extensively published, you could empirically test its solubility in different base media (e.g., DMEM, RPMI-1640) to see if one is more compatible.
3. I am seeing unexpected changes in my cells' morphology after Brilacidin treatment. Is this normal?
While Brilacidin is known for its low cytotoxicity to mammalian cells at therapeutic concentrations, high concentrations or prolonged exposure may lead to morphological changes.[2][3] These changes could be indicative of cellular stress or the initiation of cell death pathways. It is crucial to perform dose-response and time-course experiments to determine the optimal non-toxic concentration for your specific cell line and experimental endpoint. If you observe significant morphological changes at concentrations expected to be non-toxic, consider the following:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to any compound. It is advisable to determine the CC50 (50% cytotoxic concentration) for your specific cell line.
-
Confluency of Cells: The confluency of your cell culture can influence their susceptibility to treatment. Ensure you are consistent with the cell seeding density and confluency at the time of treatment.
-
Microscopic Examination: Document the morphological changes with images and correlate them with cell viability data.
4. My cell viability assay results are inconsistent. Could Brilacidin be interfering with the assay?
Yes, this is a possibility, particularly with metabolic assays like the MTT assay. Compounds with reducing properties can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. Given Brilacidin's chemical nature, it is advisable to include a "no-cell" control where Brilacidin is added to the culture medium with the MTT reagent to check for any direct reduction. If interference is observed, consider using an alternative cell viability assay that is not based on metabolic reduction, such as a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay or a dye exclusion assay (e.g., Trypan Blue).
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
Problem: You are observing a higher-than-expected level of cell death in your Brilacidin-treated mammalian cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage Calculation | Double-check all calculations for dilutions and final concentrations. Ensure the correct molecular weight is used if converting from µg/mL to molar concentrations. |
| Cell Line Sensitivity | Perform a dose-response experiment to determine the CC50 of Brilacidin for your specific cell line. Start with a wide range of concentrations. |
| Contamination | Check your cell cultures for any signs of bacterial or fungal contamination, which could be the source of cytotoxicity. |
| Solvent Toxicity | If using a solvent to dissolve Brilacidin, ensure the final concentration of the solvent in the culture medium is not toxic to the cells. Run a vehicle control (medium with solvent only). |
| Prolonged Exposure | Reduce the incubation time of Brilacidin with your cells. Perform a time-course experiment to find the optimal exposure duration for your desired effect without excessive cytotoxicity. |
Guide 2: Distinguishing Between Apoptosis and Necrosis
Problem: You observe cell death and want to determine if it is primarily due to apoptosis or necrosis.
Experimental Approach:
To differentiate between these two modes of cell death, a combination of assays is recommended.
-
Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method.
-
Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages.
-
Late apoptotic and necrotic cells will stain positive for both Annexin V and PI.
-
Live cells will be negative for both.
-
-
Caspase Activity Assays: Apoptosis is a caspase-dependent process. Measuring the activity of key caspases (e.g., Caspase-3, -8, -9) can provide evidence for apoptosis.
-
LDH Release Assay: Necrosis results in the loss of plasma membrane integrity and the release of intracellular components like LDH into the culture medium. An increase in LDH activity in the supernatant is indicative of necrosis.
Data Presentation
Table 1: Summary of Brilacidin Cytotoxicity in Mammalian Cell Lines
| Cell Line | Assay | CC50 / IC50 | Reference |
| ME-180 (human cervical carcinoma) | MTS | Well tolerated up to 64 µg/mL | [4] |
| Human Red Blood Cells | Hemolysis Assay | HC90 > 128 µg/mL | [4] |
| Vero (monkey kidney epithelial) | CellTiter-Glo | IC50 = 12.0 ± 1.7 µM (SARS-CoV-2 pseudovirus) | [5] |
| Calu-3 (human lung adenocarcinoma) | CellTiter-Glo | IC50 = 23.0 ± 1.6 µM (SARS-CoV-2 pseudovirus) | [5] |
| A549 (human lung carcinoma) | XTT | No significant reduction in viability at 40 µM | [6] |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your mammalian cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.
-
Treatment: Treat the cells with various concentrations of Brilacidin. Include a "vehicle" control (cells treated with the same diluent used for Brilacidin) and an "untreated" control.
-
Maximum LDH Release Control: For a positive control for 100% cytotoxicity, add lysis buffer (provided in the kit) to a set of untreated wells about 45 minutes before collecting the supernatant.
-
Supernatant Collection: At the end of the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH assay reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment using the formula provided in the kit's manual, typically by comparing the LDH release in treated wells to the maximum LDH release control.
Mandatory Visualizations
Brilacidin's Anti-Inflammatory Signaling Pathway
Caption: Brilacidin's anti-inflammatory mechanism via PDE4 inhibition.
Experimental Workflow: Distinguishing Apoptosis from Necrosis
Caption: Workflow for differentiating Brilacidin-induced apoptosis and necrosis.
Troubleshooting Logic for Cell Viability Assays
Caption: Logic for troubleshooting inconsistent cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Brilacidin - Wikipedia [en.wikipedia.org]
- 4. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Brilacidin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of Brilacidin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting Brilacidin powder?
A1: Brilacidin powder is readily soluble in water and liquid media such as RPMI-1640.[1] For experimental assays like Minimum Inhibitory Concentration (MIC) testing, it is recommended to prepare a stock solution in a diluent containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent the compound from binding to plastic surfaces.[2][3][4] When preparing stock solutions, using polypropylene (B1209903) tubes, pipettes, and pipette tips is also advised to minimize binding.[3][4] For in vitro studies, Brilacidin can be dissolved in DMSO or methanol, which may require ultrasonication to achieve complete dissolution.[5]
Q2: I observed precipitation when I diluted my Brilacidin stock solution. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution can occur due to several factors, including the choice of diluent, pH, and concentration. Brilacidin is a cationic molecule, and its solubility can be influenced by the ionic strength and composition of the buffer.[1] If you encounter precipitation, consider the following:
-
Ensure Proper pH: Maintain a slightly acidic pH, as suggested by the use of 0.01% acetic acid in some protocols.[2][3][4]
-
Use of Carrier Proteins: The inclusion of BSA (0.2%) in the diluent can help maintain solubility and prevent precipitation by reducing non-specific binding.[2][3][4]
-
Solvent Choice: For initial stock solutions, organic solvents like DMSO can be used before further dilution in aqueous buffers for in vitro experiments.[5]
-
Gradual Dilution: Try diluting the stock solution more gradually into the final buffer while gently vortexing.
Q3: My Brilacidin solution appears to have lost activity. What are the possible reasons?
A3: Loss of Brilacidin activity can be attributed to improper storage or handling. Brilacidin is a stable molecule, particularly due to its non-peptidic, arylamide foldamer structure which makes it resistant to proteolytic degradation.[2][6] However, to ensure optimal performance:
-
Follow Storage Recommendations: Adhere strictly to the recommended storage temperatures for both the powder and solutions (see tables below).
-
Avoid Repeated Freeze-Thaw Cycles: For solutions stored at -20°C or -80°C, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Prevent Adsorption: Brilacidin can bind to certain plastics. Use polypropylene labware and consider including a carrier protein like BSA in your buffers for sensitive assays.[3][4]
-
Check for Contamination: Microbial contamination of stock solutions can lead to degradation of the compound. Ensure sterile handling techniques are used.
Q4: Can I use Brilacidin in the presence of serum for my cell-based assays?
A4: Yes, Brilacidin has been shown to be effective in the presence of serum in human clinical trials.[7] However, for in vitro studies, it has been noted that lower concentrations of Brilacidin may be sensitive to the presence of Fetal Bovine Serum (FBS).[7] If you observe reduced activity in the presence of serum, you may need to optimize the concentration of Brilacidin used in your specific assay.
Troubleshooting Guides
Issue: Inconsistent results in antimicrobial susceptibility testing (MIC assays).
| Possible Cause | Troubleshooting Step |
| Binding of Brilacidin to labware | Use polypropylene 96-well plates, pipette tips, and tubes.[3][4] Prepare dilutions in a diluent containing 0.01% acetic acid and 0.2% BSA.[2][3][4] |
| Incorrect bacterial inoculum size | Standardize the bacterial inoculum to the recommended concentration for the specific assay (e.g., ~1 x 10^6 CFU/mL for N. gonorrhoeae).[8] |
| Improper serial dilutions | Ensure accurate and thorough mixing at each step of the serial dilution process. |
| Contamination of cultures | Use aseptic techniques throughout the experimental setup. |
Issue: High cytotoxicity observed in mammalian cell lines.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay duration. Brilacidin generally shows low cytotoxicity to mammalian cells.[9] |
| Incorrect solvent control | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level and that the vehicle control is appropriate. |
| Cell line sensitivity | Different cell lines may have varying sensitivities. Compare your results with published data for similar cell types if available. |
Data Summary Tables
Table 1: Storage Conditions for Brilacidin
| Form | Storage Temperature | Duration | Notes |
| Powder | 4°C | 2 years | Sealed storage, away from moisture.[3] |
| -20°C | 3 years | ||
| In Solvent (e.g., DMSO) | -20°C | 1 month | Sealed storage, away from moisture.[5] |
| -80°C | 6 months | ||
| Diluted Drug Product (for infusion) | Room Temperature (not exceeding 25°C) | Within 8 hours of administration | [10] |
Table 2: Solubility of Brilacidin
| Solvent | Concentration | Notes |
| Water/Aqueous Media | Readily soluble | [1] |
| DMSO | 83.33 mg/mL (76.96 mM) | May require sonication.[5] |
| Methanol | 10 mg/mL (9.24 mM) | May require sonication.[5] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 6.25 mg/mL (5.77 mM) | For in vivo preparations.[5] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 6.25 mg/mL (5.77 mM) | For in vivo preparations.[5] |
| 10% DMSO >> 90% corn oil | ≥ 6.25 mg/mL (5.77 mM) | For in vivo preparations.[5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is a standard method for determining the MIC of Brilacidin against a bacterial strain.[11]
Materials:
-
Brilacidin
-
Diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[2][3][4]
-
Sterile 96-well polypropylene microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Brucella supplemented broth)[2][8]
-
Spectrophotometer
Procedure:
-
Prepare Brilacidin Stock Solution: Dissolve Brilacidin in the recommended diluent to create a high-concentration stock solution (e.g., 1280 µg/mL).[3][4]
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in the appropriate broth to the desired final concentration (e.g., ~1 x 10^6 CFU/mL).[8]
-
Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the Brilacidin stock solution with the broth medium to achieve the desired concentration range.[2]
-
Inoculation: Add 90 µL of the standardized bacterial inoculum to 10 µL of the serially diluted Brilacidin concentrations in the wells.[3]
-
Controls: Include a positive control well (bacteria with no Brilacidin) and a negative control well (broth only).
-
Determine MIC: The MIC is the lowest concentration of Brilacidin that completely inhibits visible bacterial growth.[4][11]
Hemolysis Assay
This protocol assesses the hemolytic activity of Brilacidin against human red blood cells (RBCs).[8]
Materials:
-
Brilacidin
-
Human Red Blood Cells (RBCs)
-
Phosphate-Buffered Saline (PBS)
-
0.1% Triton X-100 (positive control)
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension: Wash human RBCs with PBS and resuspend to a final concentration of 4% v/v in PBS.[8]
-
Prepare Brilacidin Dilutions: Serially dilute Brilacidin in PBS to the desired final concentrations (e.g., 16, 32, 64, and 128 µg/mL).[8]
-
Incubation: In triplicate, incubate the Brilacidin dilutions with the RBC suspension at 37°C for one hour.[8]
-
Controls: Use 0.1% Triton X-100 as a positive control for 100% hemolysis and PBS as a negative control.[8]
-
Centrifugation: Centrifuge the samples at 800 x g for 10 minutes.[8]
-
Measure Absorbance: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the release of hemoglobin.[8]
-
Calculate Hemolysis: Express the results as a percentage of hemolysis relative to the positive control.
Visualizations
Caption: General workflow for an in vitro antimicrobial experiment with Brilacidin.
Caption: Simplified signaling pathway of Brilacidin's immunomodulatory action.[2][6][10]
Caption: Brilacidin's primary mechanisms of action against bacteria.[10][12]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 7. Brilacidin, a Non-Peptide Defensin-Mimetic Molecule, Inhibits SARS-CoV-2 Infection by Blocking Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae | PLOS One [journals.plos.org]
- 9. Brilacidin - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Brilacidin and Other Defensin Mimetics in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Defensin (B1577277) mimetics, synthetic compounds that mimic the properties of naturally occurring host defense peptides (HDPs), represent a promising new frontier in this effort. This guide provides a comparative analysis of the efficacy of Brilacidin, a leading defensin mimetic, against other notable compounds in this class, supported by experimental data and detailed methodologies.
Introduction to Defensin Mimetics
Defensins are small, cationic, cysteine-rich peptides that form a crucial part of the innate immune system in a wide range of organisms.[1] They exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[1] Their primary mechanism of action often involves the disruption of microbial cell membranes.[1][2] However, the therapeutic development of natural defensins has been hampered by challenges such as proteolytic instability and high manufacturing costs.
To overcome these limitations, researchers have developed synthetic, non-peptidic small molecules known as defensin mimetics.[3][4] These molecules are designed to replicate the amphiphilic properties of natural defensins, allowing them to selectively target and disrupt microbial membranes while often possessing improved pharmacological properties.[2][3][4] This guide focuses on Brilacidin and compares its efficacy with other researched defensin mimetics, namely BAS00127538 and Compound 10.
Comparative Efficacy: A Quantitative Overview
The antimicrobial potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. The following tables summarize the available MIC data for Brilacidin and other defensin mimetics against a range of clinically relevant pathogens.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Pathogen | Brilacidin | BAS00127538 | Compound 10 (EC50 in µM) |
| Staphylococcus aureus (including MRSA) | 0.25 - 1.0[1][5] | 0.244 µM (~0.12 µg/mL)[6] | ~7.043 (S. aureus), ~17.01 (MRSA) |
| Staphylococcus epidermidis | 0.125 - 0.25[1][5] | Not Reported | Not Reported |
| Streptococcus pneumoniae | 1.0[1] | Not Reported | Not Reported |
| Escherichia coli | Not Reported | 7.8 µM (~3.9 µg/mL)[6] | ~12.08 |
| Pseudomonas aeruginosa | 4.0[1] | Not Reported | No Activity |
| Klebsiella pneumoniae | Not Reported | Not Reported | Similar to E. coli |
Table 2: Antifungal Activity of Brilacidin (MIC in µg/mL)
| Pathogen | Brilacidin MIC (µg/mL) |
| Candida albicans | Varies, synergistic with other antifungals[7] |
| Candida auris | Synergistic with caspofungin[7] |
| Cryptococcus neoformans | Low MICs, potent activity[8][9] |
| Aspergillus fumigatus | >80 (alone), synergistic with caspofungin and voriconazole[10] |
Mechanisms of Action: A Deeper Dive
While all three defensin mimetics exhibit antimicrobial properties, their precise mechanisms of action show some divergence, highlighting different strategies in their design.
Brilacidin: Membrane Disruption and Immunomodulation
Brilacidin, an aryl amide foldamer, functions primarily by disrupting bacterial cell membranes, a mechanism it shares with natural defensins.[2][11] This rapid, direct action is less likely to induce bacterial resistance.[2] Studies have shown that Brilacidin causes membrane depolarization in Staphylococcus aureus to a degree comparable to the lipopeptide antibiotic daptomycin.
Beyond its direct antimicrobial effects, Brilacidin also exhibits immunomodulatory properties. It can suppress the production of pro-inflammatory cytokines and chemokines by modulating the cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways.[4] This dual action of killing pathogens and modulating the host's inflammatory response makes it a particularly interesting candidate for various clinical applications.
BAS00127538: Targeting Lipid II
BAS00127538 represents a different approach to defensin mimetics, with its primary target being Lipid II, an essential precursor in bacterial cell wall biosynthesis.[6][12] By binding to Lipid II, BAS00127538 effectively inhibits the construction of the peptidoglycan layer, leading to cell death.[12] This mechanism is shared with some natural defensins, such as human neutrophil peptide-1 (HNP-1), which also interact with Lipid II.[12] The interaction involves the MurNAc moiety and the isoprenyl tail of Lipid II.[13]
Compound 10: A Multiplex Mechanism
Compound 10, a peptidomimetic derived from human α-defensin 5, exhibits a multi-pronged attack on bacteria.[12] Its mechanism involves membrane perturbation and the targeting of specific outer membrane components, namely outer membrane protein A (OmpA) and lipopolysaccharide (LPS).[12] Additionally, it has a potential intracellular target: the 70S ribosome, suggesting it may also interfere with protein synthesis.[12] This multiplex mechanism of action could be particularly effective against the development of resistance.
Experimental Protocols
The following are summaries of standard methodologies used to evaluate the efficacy of defensin mimetics.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The defensin mimetic is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Incubation: The bacterial inoculum is added to each well containing the diluted compound. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Bacterial Membrane Depolarization Assay
This assay measures the ability of a compound to disrupt the bacterial membrane potential using a voltage-sensitive fluorescent dye, such as DiSC3(5).
-
Bacterial Culture Preparation: Bacteria are grown to the mid-logarithmic phase, harvested, and washed.
-
Dye Loading: The bacterial suspension is incubated with the voltage-sensitive dye. In polarized cells, the dye aggregates and its fluorescence is quenched.
-
Compound Addition: The defensin mimetic is added to the dye-loaded bacterial suspension.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. Membrane depolarization causes the dye to be released from the membrane, resulting in an increase in fluorescence.
In Vivo Sepsis Model
Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial compounds. The cecal ligation and puncture (CLP) model is a commonly used and clinically relevant model for polymicrobial sepsis.
-
Surgical Procedure: In an anesthetized rodent, the cecum is externalized, ligated below the ileocecal valve, and punctured with a needle to induce a polymicrobial infection.
-
Compound Administration: The defensin mimetic is administered at specified time points post-surgery, typically via intravenous or intraperitoneal injection.
-
Monitoring: Animals are monitored for survival over a set period.
-
Bacterial Load Determination: At the end of the study, blood and organs (e.g., spleen, liver) are collected to determine the bacterial load (CFU/g of tissue or mL of blood).
Conclusion
Brilacidin and other defensin mimetics like BAS00127538 and Compound 10 are at the forefront of innovative antimicrobial research. While Brilacidin demonstrates broad-spectrum activity through membrane disruption and immunomodulation, other mimetics showcase the potential of targeting specific bacterial processes like cell wall synthesis or employing a multiplex mechanism of action. The continued investigation and comparative analysis of these compounds are essential for advancing the development of new and effective treatments to combat the growing threat of antimicrobial resistance. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to this critical field.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Brilacidin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 5. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turning Defense into Offense: Defensin Mimetics as Novel Antibiotics Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. A host defense peptide mimetic, brilacidin, potentiates caspofungin antifungal activity against human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. pnas.org [pnas.org]
- 13. Structure–activity exploration of a small-molecule Lipid II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Brilacidin's In Vivo Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Brilacidin, a novel host defense peptide (HDP) mimetic, has demonstrated a compelling dual mechanism of action in vivo, combining direct antimicrobial activity with immunomodulatory effects. This guide provides an objective comparison of Brilacidin's performance against established alternatives in key preclinical and clinical models, supported by experimental data and detailed methodologies.
Antimicrobial Efficacy: In Vivo Data
Brilacidin has shown potent efficacy in various in vivo models of bacterial and fungal infections, often comparable or superior to standard-of-care agents.
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
A Phase 2b clinical trial compared the efficacy of a single dose of Brilacidin to a 7-day course of daptomycin (B549167) for the treatment of ABSSSI. The primary endpoint was clinical success at 48-72 hours, defined as a ≥20% reduction in lesion area with no rescue antibiotics administered. The results demonstrated that a single dose of Brilacidin was statistically comparable to a 7-day regimen of daptomycin.[1][2]
| Treatment Group | Dosing Regimen | Clinical Success Rate (48-72h) |
| Brilacidin | Single Dose (0.6 mg/kg) | Statistically comparable to daptomycin |
| Brilacidin | Single Dose (0.8 mg/kg) | Statistically comparable to daptomycin |
| Brilacidin | 3-Day Dosing (1.2 mg/kg total) | Statistically comparable to daptomycin |
| Daptomycin | 7-Day Dosing | >90% |
Table 1: Comparison of clinical success rates of Brilacidin and Daptomycin in a Phase 2b trial for ABSSSI.[1][2][3]
Bacterial Keratitis
In a rabbit model of methicillin-resistant Staphylococcus aureus (MRSA) keratitis, topical Brilacidin (0.5%) was compared to vancomycin (B549263) (5%). In corneas with an abraded epithelium, Brilacidin demonstrated a 99.9% reduction in MRSA colony-forming units (CFU) compared to baseline and produced similar CFU reductions to vancomycin.[4]
| Treatment Group | Mean Log10 CFU/cornea (Abraded Epithelium) |
| Brilacidin (0.5%) | Statistically similar to Vancomycin |
| Vancomycin (5%) | Statistically similar to Brilacidin |
| Saline | Significantly higher than Brilacidin and Vancomycin |
| Baseline | ~3 log10 CFU/cornea |
Table 2: Comparison of Brilacidin and Vancomycin efficacy in a rabbit model of MRSA keratitis with abraded cornea.[4]
Fungal Infections
In a murine model of invasive pulmonary cryptococcosis caused by Cryptococcus neoformans, Brilacidin treatment partially cleared the fungal infection in the lungs.[5][6][7] Furthermore, in a murine model of fungal keratitis caused by Aspergillus fumigatus, Brilacidin reduced the fungal burden and disease severity.[8][9]
Mechanism of Action: Signaling Pathways
Brilacidin's multifaceted mechanism of action involves both direct pathogen membrane disruption and modulation of the host immune response.
Direct Antimicrobial Action
Brilacidin, as a defensin-mimetic, disrupts microbial membranes, leading to rapid cell death.[10] This action is attributed to its amphipathic structure, which allows it to interact with and permeabilize the negatively charged cell membranes of bacteria and fungi.[11]
Immunomodulatory Effects
Brilacidin modulates the host's inflammatory response by suppressing the production of pro-inflammatory cytokines and chemokines.[12][13] This is achieved, in part, through the inhibition of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP).[12] Elevated cAMP levels, in turn, reduce the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[12]
Experimental Protocols
Rabbit Model of MRSA Keratitis
This protocol is based on the methodology described in studies evaluating the in vivo efficacy of Brilacidin against bacterial keratitis.[4][14][15]
Methodology:
-
Animal Model: New Zealand White rabbits are used for this model.[4][14]
-
Anesthesia: Rabbits are anesthetized prior to any procedure.
-
Corneal Abrasion: The corneal epithelium of one eye is abraded to mimic a corneal ulcer.[14]
-
Infection: A suspension of MRSA (approximately 1000 CFU) is injected into the corneal stroma of both eyes.[4]
-
Incubation: The infection is allowed to establish for 4 hours.[4]
-
Treatment Groups: Rabbits are randomized into treatment groups: Brilacidin (0.5%), Vancomycin (5%), and saline control.[4]
-
Drug Administration: One drop of the assigned treatment is administered topically every 15 minutes for 5 hours.[4]
-
Endpoint Analysis: One hour after the final treatment, corneas are harvested, homogenized, and plated to determine the number of viable MRSA CFU.[4]
Murine Model of Invasive Pulmonary Cryptococcosis
This protocol is based on studies investigating Brilacidin's efficacy against fungal lung infections.[5][6][7]
Methodology:
-
Infection: Mice are infected intranasally with a suspension of Cryptococcus neoformans.
-
Treatment: Brilacidin is administered to the treatment group, while a control group receives a placebo.
-
Endpoint Analysis: At a predetermined time point post-infection, mice are euthanized, and their lungs are harvested. The fungal burden in the lungs is quantified by plating homogenized lung tissue and counting the resulting colonies.[5][6]
References
- 1. Cellceutix Announces Positive Top-Line Data From Phase 2b ABSSSI Trial; Single-Dose Brilacidin Comparable To 7-Days Of Daptomycin - BioSpace [biospace.com]
- 2. Cellceutix Announces Positive Top-Line Data from Phase 2b ABSSSI Trial; Single-Dose Brilacidin Comparable to 7-Days of Daptomycin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 3. dovepress.com [dovepress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Brilacidin, a novel antifungal agent against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Innovation Pharmaceuticals Reports New In Vivo Antifungal Data Showing Brilacidin’s Potential for Treating Fungal Keratitis - BioSpace [biospace.com]
- 10. Brilacidin - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 13. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 14. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Brilacidin: A Novel Defensin-Mimetic in the Fight Against Multidrug-Resistant Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. As conventional antibiotics lose their efficacy, the need for novel antimicrobial agents with unique mechanisms of action is paramount. Brilacidin, a synthetic, non-peptidic small molecule designed to mimic the body's natural host defense peptides (HDPs), has emerged as a promising candidate in this ongoing battle. This guide provides a comprehensive comparison of Brilacidin's performance against key MDR pathogens, juxtaposed with established last-resort antibiotics.
Executive Summary
Brilacidin exhibits potent, broad-spectrum antimicrobial activity by rapidly disrupting bacterial cell membranes, a mechanism that is less prone to the development of resistance compared to traditional antibiotic targets. Clinical and preclinical data demonstrate its efficacy against a range of challenging Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This guide will delve into the comparative in vitro activity, mechanistic pathways, and detailed experimental protocols to provide a thorough understanding of Brilacidin's potential in the landscape of antimicrobial drug development.
In Vitro Efficacy: A Quantitative Comparison
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial's potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of Brilacidin and comparator antibiotics against key multidrug-resistant bacteria.
Table 1: Comparative Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | References |
| Brilacidin | 0.25 | 0.5 | 0.125 - 1.0 | [1][2] |
| Daptomycin (B549167) | 0.12 - 0.38 | 0.5 - 1.0 | ≤ 0.032 - 1.0 | [3][4][5][6] |
| Vancomycin (B549263) | 0.5 - 1.0 | 2.0 | 0.5 - 2.0 | [5][7][8] |
| Linezolid (B1675486) | 2.0 - 4.0 | 4.0 | 0.25 - 4.0 | [9][10][11] |
Table 2: Comparative Activity against Vancomycin-Resistant Enterococci (VRE)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | References |
| Brilacidin | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format | |
| Daptomycin | 1.0 | 2.0 - 4.0 | 0.125 - 4.0 | [3][12] |
| Linezolid | 2.0 | 2.0 | Data not consistently reported | [9] |
Mechanism of Action: Distinct Pathways of Bacterial Disruption
Brilacidin and its comparators employ diverse strategies to combat bacteria. Understanding these mechanisms is crucial for predicting efficacy, potential for resistance, and opportunities for synergistic combinations.
Brilacidin: Rapid Membrane Disruption
As a defensin-mimetic, Brilacidin's primary mode of action is the rapid and direct disruption of bacterial cell membranes.[13] Its cationic nature facilitates interaction with the negatively charged components of the bacterial membrane, leading to depolarization, increased permeability, and ultimately, cell death.[14] This physical disruption is a key advantage, as it is a target that is difficult for bacteria to alter through mutation, thus lowering the probability of resistance development.[13]
References
- 1. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. [In vitro activity of daptomycin against VRE and MRSA strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin and daptomycin minimum inhibitory concentration distribution and occurrence of heteroresistance among methicillin-resistant Staphylococcus aureus blood isolates in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. mjima.org [mjima.org]
- 10. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brilacidin - Wikipedia [en.wikipedia.org]
- 14. Multidrug resistant (or antimicrobial-resistant) pathogens - alternatives to new antibiotics? [smw.ch]
Validating the Anti-inflammatory Effects of Brilacidin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Brilacidin, a novel defensin-mimetic, with the well-established corticosteroid, dexamethasone (B1670325), and the non-steroidal anti-inflammatory drug (NSAID), meloxicam (B1676189). The comparative analysis is supported by experimental data from animal models of inflammation, providing insights into their respective efficacies and mechanisms of action.
Executive Summary
Brilacidin, a synthetic, non-peptidic small molecule, represents a promising new class of anti-inflammatory agents.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP).[2] This, in turn, suppresses the production of key pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4] This guide summarizes the available preclinical data on Brilacidin's anti-inflammatory effects and compares them to those of dexamethasone and meloxicam in relevant animal models.
Comparative Efficacy in Animal Models of Inflammation
While direct head-to-head comparative studies are limited, this section synthesizes data from separate studies employing the widely used lipopolysaccharide (LPS)-induced inflammation model in rodents. This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions.
Quantitative Data Summary
The following tables summarize the effects of Brilacidin, dexamethasone, and meloxicam on key pro-inflammatory cytokines in LPS-challenged animal models. It is important to note that these data are compiled from different studies and are not the result of direct comparative experiments.
Table 1: Effect on TNF-α Levels in LPS-Induced Inflammation Models
| Compound | Animal Model | Dose | Route of Administration | % Reduction in TNF-α (Mean ± SD) | Citation |
| Brilacidin | Rat | Data not available | Data not available | Inhibition of TNF-α reported, but quantitative in vivo data is not publicly available. | [4] |
| Dexamethasone | Mouse | 5 mg/kg | PO | 67.6 ± 4.1 | [5] |
| Meloxicam | Broiler Chicken | 2 mg/kg | - | Did not significantly reduce IL-6, a proxy for inflammatory cytokine response in this study. | [6] |
Table 2: Effect on IL-6 Levels in LPS-Induced Inflammation Models
| Compound | Animal Model | Dose | Route of Administration | % Reduction in IL-6 (Mean ± SD) | Citation |
| Brilacidin | Rat | Data not available | Data not available | Inhibition of IL-6 reported, but quantitative in vivo data is not publicly available. | [4] |
| Dexamethasone | Mouse | 5 mg/kg | PO | 75.8 ± 4.8 | [5] |
| Meloxicam | Broiler Chicken | 2 mg/kg | - | No significant difference compared to LPS control | [6] |
Mechanism of Action and Signaling Pathways
Brilacidin exerts its anti-inflammatory effects through a distinct mechanism compared to corticosteroids and NSAIDs.
Brilacidin's Anti-inflammatory Signaling Pathway
Brilacidin inhibits PDE4, an enzyme that degrades cAMP.[3][2] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors, such as NF-κB, that are responsible for the expression of pro-inflammatory genes.[3]
Caption: Brilacidin's anti-inflammatory signaling pathway.
Comparative Mechanisms
-
Dexamethasone: As a glucocorticoid, dexamethasone binds to cytosolic receptors, which then translocate to the nucleus to suppress the transcription of pro-inflammatory genes and upregulate anti-inflammatory genes.
-
Meloxicam: As an NSAID, meloxicam primarily inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of anti-inflammatory effects in animal models.
LPS-Induced Systemic Inflammation in Mice
Objective: To induce a systemic inflammatory response to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Test compounds (Brilacidin, Dexamethasone, Meloxicam) and vehicle controls
-
Syringes and needles for injection
Procedure:
-
Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Prepare solutions of test compounds and LPS in sterile saline on the day of the experiment.
-
Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)). The timing of administration will depend on the pharmacokinetic properties of the compound (e.g., 1 hour prior to LPS challenge).
-
Induce inflammation by injecting a single dose of LPS (e.g., 1-5 mg/kg) via the i.p. route.
-
Monitor the animals for clinical signs of inflammation (e.g., lethargy, piloerection, huddled posture).
-
At a predetermined time point post-LPS injection (e.g., 2, 4, 6, or 24 hours), collect blood and/or tissues for analysis.
Cytokine Quantification by ELISA
Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates.
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
-
Serum samples or tissue homogenates from the animal study
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add the capture antibody to the wells of a 96-well microplate and incubate.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add the standards and samples to the appropriate wells and incubate.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Histological Analysis of Inflammation
Objective: To qualitatively and quantitatively assess tissue inflammation.
Materials:
-
Tissue samples (e.g., lung, liver) fixed in 10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Process the fixed tissues through graded alcohols and xylene and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with H&E.
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope and score for inflammatory cell infiltration, edema, and tissue damage using a semi-quantitative scoring system (e.g., 0 = no inflammation, 1 = mild, 2 = moderate, 3 = severe).
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-inflammatory effects of a test compound in an LPS-induced animal model.
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
Brilacidin demonstrates significant anti-inflammatory properties in preclinical models, primarily through the inhibition of PDE4 and subsequent suppression of pro-inflammatory cytokines. While direct comparative efficacy data against established anti-inflammatory agents like dexamethasone and meloxicam in animal models is still emerging, the available evidence suggests that Brilacidin's unique mechanism of action holds promise for the treatment of a variety of inflammatory conditions. Further head-to-head studies are warranted to fully elucidate its therapeutic potential relative to current standards of care.
References
Brilacidin: A Novel Anti-Inflammatory Agent in Comparison to Established Therapies
For Immediate Release
[City, State] – December 15, 2025 – In the landscape of anti-inflammatory therapeutics, the synthetic defensin-mimetic Brilacidin is emerging as a promising candidate with a distinct mechanism of action. This guide provides a comparative analysis of Brilacidin against established anti-inflammatory agents, including corticosteroids, Janus kinase (JAK) inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs), supported by available experimental data for researchers, scientists, and drug development professionals.
A Dual-Pronged Approach to Inflammation
Brilacidin, a non-peptidic small molecule, is designed to mimic the body's natural host defense peptides (HDPs).[1] It exhibits both antimicrobial and immunomodulatory properties.[2] Its primary anti-inflammatory mechanism involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme prevalent in immune cells like neutrophils, T cells, macrophages, and keratinocytes.[1][3] By inhibiting PDE4, Brilacidin increases intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][4]
Comparative Analysis of Anti-Inflammatory Mechanisms
To understand Brilacidin's position in the therapeutic arsenal, it is essential to compare its mechanism of action with that of other major anti-inflammatory drug classes.
-
Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents act by binding to glucocorticoid receptors.[5][6] This complex then translocates to the nucleus to regulate gene expression, leading to the suppression of multiple inflammatory pathways.[5][6] Corticosteroids inhibit the production of a wide range of pro-inflammatory molecules, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[7]
-
JAK Inhibitors (e.g., Tofacitinib): This class of drugs targets the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are crucial for signaling pathways of numerous cytokines involved in inflammation and immune responses.[8][9] By blocking these pathways, JAK inhibitors effectively reduce the inflammatory cascade driven by cytokines.[9]
-
NSAIDs (e.g., Ibuprofen): Traditional NSAIDs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7][10] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[11]
The following diagram illustrates the distinct signaling pathways targeted by each class of anti-inflammatory agents.
Caption: Comparative overview of the signaling pathways targeted by different anti-inflammatory agents.
Quantitative Data Comparison
While direct head-to-head clinical trials are limited, in vitro studies provide some quantitative measures of potency. The following table summarizes available IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for the inhibition of key inflammatory mediators. It is important to note that these values are from different studies and experimental conditions may vary.
| Drug Class | Compound | Target | IC50 | Cell Type/Assay Condition |
| Defensin-Mimetic | Brilacidin | PDE4 | Similar to cytokine release | Biochemical and cell-based assays[3] |
| SARS-CoV-2 | 0.565 µM | Calu-3 cells[12] | ||
| Corticosteroid | Dexamethasone | TNF-α induced MCP-1 secretion | 3 nM | Human Retinal Microvascular Pericytes[10] |
| JAK Inhibitor | Tofacitinib | IL-6-induced STAT1 phosphorylation | 23 nM | Rheumatoid Arthritis Fibroblast-Like Synoviocytes |
| IL-6-induced STAT3 phosphorylation | 77 nM | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | ||
| NSAID | Ibuprofen | Reactive Oxygen Species (ROS) | 11.2 µg/mL | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols relevant to the evaluation of anti-inflammatory agents.
In Vitro Cytokine Inhibition Assay
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Caption: General workflow for an in vitro cytokine inhibition assay.
Detailed Steps:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used. Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., Brilacidin) or a vehicle control for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at a concentration of 1 µg/mL) to induce an inflammatory response by activating Toll-like receptor 4 (TLR4).
-
Incubation: The plates are incubated for a period of 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.
Conclusion
Brilacidin presents a novel anti-inflammatory approach by targeting PDE4 and modulating the cAMP pathway, which differentiates it from corticosteroids, JAK inhibitors, and NSAIDs. While further direct comparative studies are needed to fully elucidate its relative efficacy and safety, the available data suggests Brilacidin is a potent immunomodulatory agent with the potential to treat a range of inflammatory conditions. Its dual antimicrobial and anti-inflammatory properties may offer a unique advantage in inflammatory diseases with an infectious component. Continued research and clinical trials will be critical in defining the therapeutic role of Brilacidin in the management of inflammation.
References
- 1. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 2. Review Article Supports Brilacidin’s Therapeutic Potential as a Defensin-Mimetic Drug Candidate — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 3. Innovation Pharmaceuticals Brilacidin as a Novel Inhibitor of Phosphodiesterase 4 (PDE4) Supports its Potential to Treat Autoimmune and Inflammatory Diseases — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. drugs.com [drugs.com]
- 9. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 10. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
Brilacidin's Antiviral Efficacy: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the antiviral activity of Brilacidin, benchmarked against established antiviral agents and other host defense peptide (HDP) mimics. This report details Brilacidin's mechanism of action, supported by quantitative experimental data, and provides detailed protocols for key antiviral assays.
Brilacidin, a synthetic, non-peptidic small molecule designed to mimic the properties of host defense peptides (HDPs), has emerged as a promising broad-spectrum antiviral candidate. Its unique dual-action mechanism, targeting both the virus and host cells, offers a potential advantage in combating a range of viral pathogens, including coronaviruses. This guide provides a cross-validation of Brilacidin's antiviral activity by comparing its performance with approved antiviral drugs and other HDP mimics, supported by in vitro experimental data.
Mechanism of Action: A Two-Pronged Antiviral Strategy
Brilacidin exhibits a dual mechanism of action that contributes to its broad-spectrum antiviral activity.[1] This strategy involves both direct virucidal effects and interference with the viral entry process.
1. Viral Disruption: Brilacidin can directly interact with the viral envelope, leading to the disruption of its integrity. This action is thought to be mediated by the cationic and amphipathic properties of the molecule, which facilitate its insertion into and destabilization of the lipid bilayer of enveloped viruses. This disruption ultimately inactivates the virus, rendering it non-infectious.[2][3]
2. Inhibition of Viral Entry: Brilacidin also targets the initial stages of viral infection by binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the surface of host cells.[1][4] HSPGs are utilized by numerous viruses, including coronaviruses, as an initial attachment factor to facilitate entry into host cells. By binding to HSPGs, Brilacidin effectively blocks this initial interaction, thereby preventing the virus from attaching to and entering the host cell.[1][5] This host-targeting mechanism makes the development of viral resistance less likely.
This dual-action mechanism, targeting both the virus directly and a host cell factor, provides a robust defense against viral infection.
Comparative Antiviral Activity
The antiviral efficacy of Brilacidin has been evaluated against a range of viruses, most notably human coronaviruses. The following tables summarize the in vitro activity of Brilacidin and compare it with other antiviral agents. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50 (or IC50), is a measure of the drug's therapeutic window.
Table 1: Antiviral Activity of Brilacidin against Human Coronaviruses
| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Calu-3 | 0.565 | 241 | 426 | [1] |
| HCoV-229E | RD | 1.59 ± 0.07 | >100 | >62.9 | [1] |
| HCoV-OC43 | RD | 4.81 ± 0.95 | >100 | >20.8 | [1] |
| HCoV-NL63 | LLC-MK2 | 2.45 ± 0.05 | >100 | >40.8 | [1] |
| SARS-CoV-2 (Pseudovirus) | 293T-hACE2 | 12.0 ± 1.7 | >100 | >8.3 | [6] |
Table 2: Comparative Antiviral Activity against SARS-CoV-2
| Compound | Mechanism of Action | Cell Line | IC50/EC50 (µM) | Reference |
| Brilacidin | Viral Disruption & Entry Inhibition | Calu-3 | 0.565 | [1] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | Vero E6 | 0.77 | |
| Favipiravir | RdRp inhibitor | Vero E6 | 61.88 | |
| Molnupiravir | RdRp inhibitor (mutagenesis) | Vero E6 | 0.3 | |
| Paxlovid (Nirmatrelvir) | Main protease (Mpro) inhibitor | Vero E6 | ~0.065 | |
| Pexiganan | HDP Mimic (Membrane disruption) | - | Data not available | |
| IDR-1018 | HDP Mimic (Immunomodulatory) | Vero | Blocks replication |
Note: IC50/EC50 values can vary depending on the cell line, viral strain, and assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Brilacidin's antiviral activity.
Plaque Reduction Assay
This assay is used to quantify the number of infectious virus particles and to determine the antiviral activity of a compound by measuring the reduction in plaque formation.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, RD) in 6-well plates at a density that will form a confluent monolayer overnight.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with 100-200 µL of each virus dilution. For antiviral testing, pre-incubate the virus with various concentrations of Brilacidin for 1 hour at 37°C before adding to the cells.
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to attach to the cells.
-
Overlay: Gently aspirate the viral inoculum and overlay the cell monolayer with 2 mL of a semi-solid overlay medium (e.g., 2X MEM containing 2% FBS and 1.2% agarose) with or without the corresponding concentrations of Brilacidin.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 4 hours. Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 10-15 minutes.
-
Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The EC50 value is calculated as the concentration of Brilacidin that reduces the number of plaques by 50% compared to the virus control.
Pseudovirus Entry Assay
This assay utilizes replication-defective viral particles that express a reporter gene (e.g., luciferase or GFP) and are pseudotyped with the envelope protein of the virus of interest (e.g., SARS-CoV-2 Spike protein). It provides a safe and quantitative method to assess viral entry and its inhibition.
Protocol:
-
Cell Seeding: Seed a target cell line expressing the appropriate viral receptor (e.g., 293T-hACE2 for SARS-CoV-2) in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of Brilacidin for 1-2 hours prior to infection.
-
Infection: Add the pseudovirus particles to the wells.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Reporter Gene Measurement: Measure the expression of the reporter gene. For luciferase-based assays, lyse the cells and measure luminescence using a luminometer. For GFP-based assays, measure fluorescence using a fluorescence microscope or plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the untreated virus control. The IC50 value is the concentration of Brilacidin that inhibits pseudovirus entry by 50%.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of the test compound on the host cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of Brilacidin to the wells. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The CC50 value is the concentration of Brilacidin that reduces cell viability by 50%.
Conclusion
Brilacidin demonstrates potent broad-spectrum antiviral activity, particularly against human coronaviruses, through a dual mechanism of action that involves both direct viral disruption and inhibition of viral entry by targeting host cell HSPGs.[1][4] Its high selectivity index, as demonstrated in in vitro studies, suggests a favorable therapeutic window.[1] When compared to other antiviral agents, Brilacidin's unique host-targeting mechanism presents a potential advantage in overcoming viral resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Brilacidin as a novel antiviral agent. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and cross-validation of Brilacidin and other emerging antiviral candidates.
References
- 1. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the antiviral activity of cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic peptide mimics can act as antivirals | Research | Chemistry World [chemistryworld.com]
- 5. The application and prospects of antimicrobial peptides in antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Brilacidin versus other treatments for oral mucositis a review
An Objective Comparison of Brilacidin and Alternative Treatments for Oral Mucositis
Oral Mucositis (OM) is a severe and often dose-limiting toxicity of cancer therapies, particularly chemotherapy and radiation therapy for head and neck cancers.[1][2] It is characterized by inflammation, erythema, ulceration, and pain in the oral mucosa, which can impair nutrition, increase the risk of infection, and necessitate interruptions in cancer treatment.[3][4] The pathophysiology of OM is a complex biological process involving five overlapping phases: initiation, primary damage response, signal amplification, ulceration, and healing.[2][5][6] This guide provides a comparative analysis of Brilacidin, an investigational defensin-mimetic, against other established and supportive treatments for oral mucositis, with a focus on experimental data and methodologies for a scientific audience.
Brilacidin: A Novel Immunomodulatory Approach
Brilacidin is a first-in-class, non-peptidic, small molecule designed to mimic the activity of human host defense proteins (HDPs).[7][8] Its mechanism of action is multifaceted, involving direct antimicrobial activity by disrupting bacterial cell membranes and robust immunomodulatory functions that reduce inflammation and promote healing.[7][8][9][10] In the context of oral mucositis, Brilacidin's anti-inflammatory properties are of particular interest. It has been shown to mitigate the effects of pro-inflammatory cytokines like TNF-α and IL-1β, which are key drivers in the OM pathogenic cascade.[11]
Mechanism of Action: Brilacidin
Brilacidin's proposed mechanism in preventing OM involves:
-
Inhibition of Inflammatory Pathways: Downregulation of key inflammatory signaling pathways, such as NF-κB, which are activated by initial tissue damage from chemoradiation.[5]
-
Reduction of Pro-inflammatory Cytokines: Lowering the levels of TNF-α, IL-1β, and other cytokines that amplify the inflammatory response and contribute to tissue damage.[11]
-
Antimicrobial Effects: Limiting secondary microbial colonization of ulcerative lesions, which can exacerbate inflammation and pain.[8][12]
Comparative Efficacy of Oral Mucositis Treatments
The management of oral mucositis involves preventative and therapeutic strategies. Brilacidin is being developed primarily for prevention. Below is a comparison with other key treatments.
| Treatment | Mechanism of Action | Key Efficacy Findings |
| Brilacidin | Defensin-mimetic; immunomodulatory, anti-inflammatory, antimicrobial.[7][8][9] | Phase II Trial (NCT02324335): Reduced incidence of severe OM (WHO Grade ≥3) vs. placebo (Per Protocol: 36.8% vs. 60.0%).[1] In patients on aggressive chemotherapy, incidence of severe OM was reduced by 80.3% vs. placebo (14.3% vs. 72.7%).[13] Also delayed onset and reduced duration of severe OM.[7] |
| Palifermin (B1169686) | Recombinant human Keratinocyte Growth Factor (KGF); stimulates epithelial cell proliferation and differentiation.[14] | Hematologic Cancers (HSCT): Significantly reduced incidence of severe OM (Grade 3-4) vs. placebo (63% vs. 98%) and median duration (3 vs. 9 days).[15] Solid Tumors: Reduced incidence of moderate-to-severe OM (Grade ≥2) vs. placebo (44% vs. 88%).[16][17] |
| Benzydamine (B159093) HCl | Non-steroidal anti-inflammatory drug (NSAID); inhibits prostaglandin (B15479496) synthesis and has anesthetic properties.[18][19] | Evidence is conflicting. Some studies show it delays progression and reduces pain from radiation-induced OM.[18][20] Other high-quality reviews found no significant difference between benzydamine and placebo for symptomatic relief.[21] |
| Amifostine (B1664874) | Cytoprotective agent; scavenges free radicals generated by radiation and chemotherapy.[22] | Evidence is inconsistent. Some studies in head-and-neck cancer patients showed reduced severity of acute mucositis.[23] However, a systematic review concluded there is insufficient evidence to support its use for OM in any cancer setting.[24][25] |
| Oral Cryotherapy | Vasoconstriction from cold temperature is thought to reduce the delivery of cytotoxic agents to the oral mucosa.[26] | Markedly reduces the occurrence of severe OM (Risk Ratio 0.48) in patients receiving certain chemotherapies (e.g., high-dose melphalan, bolus 5-FU).[27][28] Evidence for efficacy is considered conclusive for specific patient populations.[26] |
Experimental Protocols and Methodologies
A detailed understanding of the experimental design is crucial for interpreting clinical outcomes.
Brilacidin Phase II Trial (NCT02324335)
-
Title: Study of the Effects of Brilacidin Oral Rinse on Radiation-induced Oral Mucositis in Patients With Head and Neck Cancer.[29]
-
Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.[1]
-
Patient Population: Patients with head and neck cancer undergoing chemoradiation. Efficacy populations required a cumulative radiation dose of at least 55 Gy.[1][29]
-
Intervention: Patients self-administered Brilacidin (45 mg/15 ml oral rinse) or a matching placebo three times daily for 7 consecutive weeks.[1]
-
Primary Endpoint: Reduced incidence of severe OM, defined as Grade ≥ 3 on the WHO Oral Mucositis scale, during the radiation therapy period.[1][29]
-
Secondary Endpoints: Included the overall duration of severe OM and the time to onset of severe OM.[29]
-
Assessment: Oral mucositis was graded using the World Health Organization (WHO) Oral Toxicity Scale.
Pivotal Palifermin Trial (in Hematopoietic Stem Cell Transplant)
-
Design: A randomized, double-blind, placebo-controlled trial.[14]
-
Patient Population: Patients with hematologic malignancies undergoing intensive chemotherapy and total body irradiation followed by autologous hematopoietic stem cell transplant (HSCT).[15]
-
Intervention: Palifermin (60 mcg/kg/day) or placebo administered as an intravenous injection for 3 consecutive days before the conditioning regimen and for 3 consecutive days after stem cell infusion.[15]
-
Primary Endpoint: Incidence of WHO Grade 3 or 4 oral mucositis.[15]
-
Assessment: Daily evaluation for oral mucositis using the WHO Oral Toxicity Scale.
Visualizing Mechanisms and Processes
Pathophysiology of Oral Mucositis
The development of oral mucositis is a sequential process involving multiple biological pathways. Chemotherapy and radiation initiate DNA damage and the generation of Reactive Oxygen Species (ROS). This triggers the activation of transcription factors like NF-κB, leading to an upregulation of pro-inflammatory cytokines (TNF-α, IL-1, IL-6), which amplify tissue damage, leading to ulceration.[3][5][6][30]
Caption: The five-phase pathobiological model of oral mucositis.
Experimental Workflow: Brilacidin Phase II Trial
The clinical trial workflow ensures systematic data collection and analysis, from patient screening and randomization to the final assessment of treatment efficacy.
Caption: Workflow of the NCT02324335 Phase II clinical trial.
Comparative Mechanisms of Action
Different treatments for oral mucositis target distinct phases of the disease's pathophysiology. Brilacidin acts early by modulating the inflammatory cascade, whereas treatments like Palifermin act later to promote healing.
Caption: Comparative mechanisms of action for OM treatments.
Conclusion
The current landscape for the prevention and treatment of oral mucositis includes a variety of agents with different mechanisms of action and levels of clinical evidence. Palifermin is an effective, approved therapy for patients undergoing HSCT, while cryotherapy is a simple, effective preventative measure for specific chemotherapy regimens.[14][28] The evidence for agents like benzydamine and amifostine is less consistent.[21][24]
Brilacidin represents a promising investigational drug that targets the underlying inflammatory pathways of oral mucositis.[11] The Phase II clinical trial data shows a clinically meaningful reduction in the incidence of severe OM, particularly in patients receiving aggressive chemoradiation.[1][13] These results support its continued development in a pivotal Phase III trial to confirm its efficacy and safety. If successful, Brilacidin could offer a novel, preventative treatment that addresses the significant unmet medical need for patients at high risk of developing severe oral mucositis.[4]
References
- 1. Innovation Pharmaceuticals Reports Positive Topline Results from Phase II Placebo-Controlled Trial of Brilacidin for the Prevention of Oral Mucositis in Head and Neck Cancer Patients - BioSpace [biospace.com]
- 2. Oral Mucositis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Provider and Payer Analysis Supports Potential Commercialization of Innovation Pharmaceutical's Brilacidin as a Novel Oral Mucositis Drug Candidate - BioSpace [biospace.com]
- 5. Understanding the Pathophysiology of Mucositis: Causes, Symptoms, and Treatments | VITROBIO Medical Devices [vitrobio.com]
- 6. Chemotherapy-Induced Oral Mucositis: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 7. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 8. Facebook [cancer.gov]
- 9. Innovation Pharmaceuticals Offers Perspectives on Brilacidin as a Potential Preventative Treatment for Oral Mucositis in Head and Neck Cancer Patients | PM360 [pm360online.com]
- 10. Brilacidin - Wikipedia [en.wikipedia.org]
- 11. Brilacidin for the Prevention of Severe Oral Mucositis — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 12. PolyMedix Receives Grant From National Cancer Institute to Study Brilacidin for Oral Mucositis | Inside Dentistry [insidedentistry.net]
- 13. Innovation Pharmaceuticals Phase 2 Oral Mucositis Trial Additional Data Show Brilacidin-OM Demonstrated A Significant Reduction in the Incidence of Severe Oral Mucositis... — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 14. Relieving Oral Mucositis - Palifermin Discovery - NCI [cancer.gov]
- 15. Clinical applications of palifermin: amelioration of oral mucositis and other potential indications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acpjournals.org [acpjournals.org]
- 17. Single-dose palifermin prevents severe oral mucositis during multicycle chemotherapy in patients with cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of benzydamine hydrochloride, chlorhexidine, and povidone iodine in the treatment of oral mucositis among patients undergoing radiotherapy in head and neck malignancies: A drug trail - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of benzydamine HCl for the management of cancer therapy-induced mucositis: preliminary report of a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. canadacommons.ca [canadacommons.ca]
- 22. Amifostine reduces inflammation and protects against 5-fluorouracil-induced oral mucositis and hyposalivation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prophylactic use of amifostine to prevent radiochemotherapy-induced mucositis and xerostomia in head-and-neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Systematic review of amifostine for the management of oral mucositis in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficacy of Oral Cryotherapy in the Prevention of Oral Mucositis Associated with Cancer Chemotherapy: Systematic Review with Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cryotherapy for oral mucositis in cancer: review of systematic reviews and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Systematic review of oral cryotherapy for the management of oral mucositis in cancer patients and clinical practice guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. researchgate.net [researchgate.net]
Comparative Efficacy of Brilacidin Across Diverse Bacterial Strains: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Brilacidin, a novel defensin-mimetic antibiotic, and its antimicrobial effects on a wide spectrum of bacterial strains. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available experimental data to offer an objective comparison of Brilacidin's performance against other antimicrobial agents.
Abstract
Brilacidin is an investigational antibiotic that emulates the body's innate immune response, specifically mimicking the structure and function of human defensins.[1] Its primary mechanism of action involves the rapid disruption and depolarization of the bacterial cell membrane, leading to cell death.[1][2] This unique mechanism suggests a lower likelihood of developing bacterial resistance.[1] Brilacidin has demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including several multidrug-resistant strains.[1][3][4] This guide presents a comparative overview of its efficacy through quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Data Presentation: In Vitro Susceptibility Testing
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Brilacidin against various bacterial strains as determined by broth microdilution methods. Where available, data for comparator antibiotics are included. It is important to note that while Brilacidin is widely reported to be bactericidal, specific Minimum Bactericidal Concentration (MBC) values are not consistently available in the reviewed literature.
Table 1: Brilacidin MICs against Gram-Positive Bacteria
| Bacterial Species | Strain Type | Brilacidin MIC (µg/mL) | Comparator MIC (µg/mL) |
| Staphylococcus aureus | Ciprofloxacin Susceptible (CSSA) | MIC₅₀: 0.25, MIC₉₀: 0.25, Range: 0.125-0.5[5] | Vancomycin: (Data not specified in source) |
| Staphylococcus aureus | Ciprofloxacin Resistant (CRSA) | MIC₅₀: 0.25, MIC₉₀: 0.5, Range: 0.125-1.0[5] | Vancomycin: (Data not specified in source) |
| Staphylococcus epidermidis | Ciprofloxacin Susceptible (CSSE) | MIC₅₀: 0.125, MIC₉₀: 0.25, Range: 0.03125-0.25[5] | |
| Staphylococcus epidermidis | Ciprofloxacin Resistant (CRSE) | MIC₅₀: 0.125, MIC₉₀: 0.25, Range: 0.03125-0.25[5] | |
| Streptococcus pneumoniae | Clinical Isolates | MIC₉₀: 1[6] | |
| Streptococcus viridans | Clinical Isolates | MIC₉₀: 8[6] |
Table 2: Brilacidin MICs against Gram-Negative Bacteria
| Bacterial Species | Strain Type | Brilacidin MIC (µg/mL) | Comparator MIC (µg/mL) |
| Haemophilus influenzae | Clinical Isolates | MIC₉₀: 8[6] | |
| Pseudomonas aeruginosa | Clinical Isolates | MIC₉₀: 4[6] | |
| Serratia marcescens | Clinical Isolates | MIC₅₀: 8, MIC₉₀: 32, Range: 0.25-32[5] | |
| Neisseria gonorrhoeae | Multidrug-Resistant Isolates | MIC₅₀: 4, MIC₉₀: 8, Range: 1-8[7] | Ciprofloxacin MIC₅₀: 16, MIC₉₀: >64; Ceftriaxone MIC₅₀: 0.032, MIC₉₀: 1[7] |
| Escherichia coli | D31 | 0.78[8] |
Table 3: Comparative MIC₉₀ Values of Brilacidin and Other Antibiotics
| Bacterial Species | Brilacidin MIC₉₀ (µg/mL) | Daptomycin MIC₉₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) | Tigecycline MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5[8] | (Comparable efficacy in clinical trials)[1][9] | (Comparable efficacy in a keratitis model)[8] | 0.25[10] |
| Enterococcus spp. | (Data not specified) | 0.25[10] | ||
| Streptococcus pneumoniae | 1[6] | 0.12[10] | ||
| Escherichia coli | (Data not specified for MIC₉₀) | 2.0[10] | ||
| Pseudomonas aeruginosa | 4[6] | 8.0[10] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC of Brilacidin is determined using a modified broth microdilution method.
-
Inoculum Preparation: A suspension of the test bacteria is prepared in cation-adjusted Mueller-Hinton Broth (MHBC) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: Brilacidin is serially diluted, typically twofold, in a 96-well polypropylene (B1209903) microtiter plate. The use of polypropylene is crucial to prevent the binding of the cationic Brilacidin to the plastic.[8]
-
Incubation: The bacterial inoculum is added to each well containing the diluted Brilacidin. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of Brilacidin that completely inhibits visible bacterial growth.[8]
Time-Kill Kinetics Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of Brilacidin over time.
-
Preparation: A bacterial culture in the logarithmic growth phase is diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL in MHBC.
-
Exposure: Brilacidin is added at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.
-
Sampling: Aliquots are removed from each culture at specified time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Viable Cell Count: The aliquots are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum. A study on Neisseria gonorrhoeae demonstrated that Brilacidin at 4x MIC completely eradicated the bacteria within 2 hours.[7][11]
Signaling Pathways and Mechanism of Action
Brilacidin's primary mode of action is the disruption of the bacterial cell membrane integrity.[1][4] In Gram-positive bacteria like Staphylococcus aureus, this leads to membrane depolarization.[3][12] Transcriptional profiling of S. aureus treated with Brilacidin reveals the upregulation of several two-component systems (TCS) that respond to cell envelope stress.[3][13]
In Gram-negative bacteria, Brilacidin also targets the cell membrane, though the specific downstream signaling pathways are less well-characterized in the available literature.[1][14]
Experimental Workflows
The following diagrams illustrate the typical workflows for key in vitro experiments used to evaluate Brilacidin's efficacy.
Conclusion
Brilacidin demonstrates significant antimicrobial activity against a diverse range of bacterial pathogens, including those with resistance to conventional antibiotics. Its rapid, membrane-disrupting mechanism of action is a promising feature in the fight against antimicrobial resistance. The data presented in this guide provide a valuable resource for researchers and drug development professionals for comparative analysis and future study design. Further research is warranted to establish a more comprehensive dataset of MBC values and to further elucidate the specific signaling pathways affected in Gram-negative bacteria.
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Comparative In Vitro Antimicrobial Activity of Tigecycline, a New Glycylcycline Compound, in Freshly Prepared Medium and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Brevilin A
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is fundamental to ensuring both laboratory safety and environmental preservation. Brevilin A, a sesquiterpene lactone recognized for its anti-tumor and anti-inflammatory properties, necessitates careful handling throughout its entire lifecycle, including its final disposal.[1] This guide outlines the essential, step-by-step procedures for the safe disposal of Brevilin A, in accordance with established safety protocols and regulatory guidelines.
Key Chemical and Storage Information
A summary of essential data for Brevilin A is provided below, offering a quick reference for safe handling and storage.
| Property | Data |
| Hazard Classification | Acute Toxicity, Oral (Category 4), Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1), Skin Sensitization (May cause an allergic skin reaction).[1] |
| GHS Hazard Statements | H302: Harmful if swallowed, H400: Very toxic to aquatic life, H410: Very toxic to aquatic life with long lasting effects, H317: May cause an allergic skin reaction.[1] |
| Recommended Storage (Powder) | -20°C.[1] |
| Recommended Storage (in Solvent) | -80°C.[1] |
Pre-Disposal Handling and Storage
The initial steps of proper handling and storage are critical in the safe management of Brevilin A.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Store away from direct sunlight and sources of ignition.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of Brevilin A is to "Dispose of contents/container to an approved waste disposal plant."[1] This must be conducted in compliance with all federal, state, and local regulations. The following workflow provides a general operational guide for laboratory personnel.
Brevilin A Disposal Workflow
Waste Identification and Segregation:
-
Pure Brevilin A (unused): Treat as hazardous chemical waste.[1]
-
Contaminated Materials: Any items that have come into contact with Brevilin A, such as pipette tips, gloves, and empty containers, should also be considered hazardous waste.[1]
-
Solutions: Solutions containing Brevilin A must be collected and disposed of as liquid hazardous waste. Do not pour them down the drain.[1]
Waste Collection:
-
Solid Waste: Collect pure Brevilin A and contaminated solid materials in a designated, properly labeled, and sealable hazardous waste container.[1]
-
Liquid Waste: Collect solutions containing Brevilin A in a compatible, leak-proof, and clearly labeled hazardous waste container.[1]
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "Brevilin A," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").[1]
Temporary Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
References
Essential Safety and Handling Protocols for Briclin
Disclaimer: Information for a specific chemical substance identified as "Briclin" is not publicly available. The following guidance provides a comprehensive template for personal protective equipment (PPE), safe handling, and emergency procedures for a hazardous chemical. Researchers, scientists, and drug development professionals should replace the placeholder information with data from the specific Safety Data Sheet (SDS) for the chemical in use.
This document provides essential, immediate safety and logistical information, including operational and disposal plans. It is designed to offer procedural, step-by-step guidance to directly answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Quantitative Exposure and Protection Data
The following table summarizes the necessary personal protective equipment and exposure limits when handling this compound. It is critical to consult the specific Safety Data Sheet (SDS) for the material in use to confirm these values.
| Hazard Type | Exposure Limit (8-hour TWA) | Required PPE | Glove Specification | Disposal Protocol |
| Dermal Contact | Substance-Specific | Nitrile or Neoprene Gloves | Minimum 0.2 mm thickness | Dispose of in designated chemical waste container. |
| Eye Contact | Substance-Specific | ANSI Z87.1-rated safety glasses or chemical splash goggles | N/A | Follow institutional guidelines for contaminated PPE. |
| Inhalation | Substance-Specific | Chemical fume hood or approved respirator | N/A | Ensure proper ventilation during handling and disposal. |
Standard Operating Protocol: Safe Handling of this compound
This protocol outlines the step-by-step methodology for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures: 1.1. Confirm that the Safety Data Sheet (SDS) for this compound is readily accessible. 1.2. Ensure that a calibrated chemical fume hood is operational and available. 1.3. Verify the location and functionality of the nearest safety shower and eyewash station. 1.4. Assemble all necessary PPE as specified in the table above. 1.5. Prepare a designated and clearly labeled waste container for this compound-contaminated materials.
2. Personal Protective Equipment (PPE) Donning Procedure: 2.1. Don a lab coat, ensuring it is fully buttoned. 2.2. Put on safety glasses or chemical splash goggles. 2.3. If required due to inadequate ventilation, don the appropriate respirator. 2.4. Wash hands thoroughly and then don the specified chemical-resistant gloves, ensuring they extend over the cuffs of the lab coat.
3. Chemical Handling Workflow: 3.1. Conduct all manipulations of this compound within the certified chemical fume hood. 3.2. Use appropriate tools (e.g., spatulas, forceps) to avoid direct contact. 3.3. In the event of a spill, immediately initiate the spill response workflow. 3.4. Upon completion of work, securely seal the this compound container.
4. Disposal and Decontamination: 4.1. Dispose of all this compound-contaminated waste, including gloves and wipes, in the designated hazardous waste container. 4.2. Decontaminate the work surface within the fume hood with an appropriate solvent or cleaning agent as specified in the SDS. 4.3. Remove PPE in the reverse order of donning, being careful to avoid self-contamination. 4.4. Wash hands thoroughly with soap and water after removing all PPE.
Visualized Safety Workflows
The following diagrams illustrate critical safety and operational workflows for handling this compound.
Caption: Procedural workflow for the safe handling of this compound.
Caption: Emergency response workflow for a this compound spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
